molecular formula C13H16O3 B1527698 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one CAS No. 1239018-95-1

6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Cat. No.: B1527698
CAS No.: 1239018-95-1
M. Wt: 220.26 g/mol
InChI Key: DNQRTSXXDMWFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(phenylmethoxymethyl)oxan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12-6-7-13(16-9-12)10-15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQRTSXXDMWFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)COC1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Profile of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one: A Technical Guide for Advanced Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy for this heterocyclic compound. By integrating established spectroscopic principles with data from analogous structures, this guide offers a robust framework for the unambiguous structural verification and quality assessment of this important synthetic intermediate.

Introduction: The Significance of Dihydropyranones in Medicinal Chemistry

The dihydropyranone scaffold is a privileged structural motif present in a wide array of natural products and pharmacologically active molecules. Its inherent chirality and conformational flexibility make it a valuable building block in the synthesis of complex therapeutic agents. This compound, in particular, serves as a key intermediate, incorporating a versatile benzyloxy protecting group that facilitates further synthetic transformations. Accurate and thorough spectroscopic characterization is therefore paramount to ensure the integrity of downstream applications. This guide provides an in-depth examination of the expected spectroscopic signatures of this molecule, grounded in fundamental principles and comparative data analysis.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The following diagram illustrates the structure of this compound with IUPAC numbering, which will be referenced throughout this guide.

Figure 1: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons within a molecule. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in Table 1. The chemical shifts are influenced by the electron-withdrawing ketone and ether functionalities, as well as the anisotropic effect of the benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.35m-Ar-H (5H)
~4.58s-Ph-CH ₂-O (2H)
~4.10m-H -6 (1H)
~3.95m-H -2 (2H)
~3.60m-C6-CH ₂-O (2H)
~2.70t~6.5H -4 (2H)
~2.10m-H -5 (2H)

Predicted data is based on analysis of structurally similar compounds.[1][2]

Expert Insights:

  • Aromatic Protons: The five protons of the benzyl group are expected to appear as a multiplet around 7.35 ppm.

  • Benzylic Protons: The two protons of the benzylic methylene group (Ph-CH ₂) are anticipated to resonate as a singlet around 4.58 ppm due to the absence of adjacent protons.

  • Pyranone Ring Protons:

    • The proton at the C6 position (H -6) is expected to be the most downfield of the aliphatic ring protons due to the deshielding effect of the adjacent oxygen atom.

    • The protons at C2 (H -2) are adjacent to the carbonyl group and are expected to appear as a multiplet.

    • The protons at C4 (H -4) are also adjacent to the carbonyl and will likely appear as a triplet due to coupling with the C5 protons.

    • The protons at C5 (H -5) will be a multiplet due to coupling with both C4 and C6 protons.

  • Methylene Bridge Protons: The protons of the methylene group attached to C6 (C6-CH ₂-O) will be diastereotopic and are expected to appear as a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The predicted ¹³C NMR spectrum in CDCl₃ is detailed in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~207.0C -3 (C=O)
~138.0Ar-C (quaternary)
~128.5Ar-C H
~127.8Ar-C H
~75.0C -6
~73.5Ph-C H₂-O
~70.0C6-C H₂-O
~68.0C -2
~41.0C -4
~25.0C -5

Predicted data is based on analysis of structurally similar compounds.[1][2]

Expert Insights:

  • Carbonyl Carbon: The most downfield signal is attributed to the carbonyl carbon (C -3) of the ketone, typically appearing above 200 ppm.[2]

  • Aromatic Carbons: The aromatic carbons of the benzyl group will appear in the 127-138 ppm region, with the quaternary carbon being the most downfield.

  • Oxygenated Carbons: The carbons attached to oxygen (C -2, C -6, Ph-C H₂-O, and C6-C H₂-O) are expected in the 68-75 ppm range.

  • Aliphatic Carbons: The remaining aliphatic carbons of the pyranone ring (C -4 and C -5) will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key diagnostic absorption bands for this compound are presented in Table 3.

Table 3: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)IntensityFunctional Group
~3030MediumC-H stretch (aromatic)
~2920, ~2850MediumC-H stretch (aliphatic)
~1725StrongC=O stretch (ketone)
~1100StrongC-O stretch (ether)
~740, ~700StrongC-H bend (aromatic, monosubstituted)

Predicted data is based on established IR correlation tables and data from analogous structures.

Expert Insights:

  • Carbonyl Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is the most characteristic feature and is indicative of the saturated ketone (C=O) functionality.

  • C-O Stretch: A strong band around 1100 cm⁻¹ is expected for the C-O stretching vibrations of the ether linkages.

  • Aromatic and Aliphatic C-H Stretches: The region between 2850 and 3100 cm⁻¹ will contain C-H stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

  • Aromatic Bending: Strong absorptions in the 700-740 cm⁻¹ region are characteristic of out-of-plane C-H bending for a monosubstituted benzene ring.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.

NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) dissolve Dissolve ~10-20 mg of sample in ~0.7 mL of CDCl₃ tms Add Tetramethylsilane (TMS) as internal standard (0 ppm) dissolve->tms transfer Transfer solution to a 5 mm NMR tube tms->transfer setup Tune and shim the spectrometer transfer->setup h1_nmr ¹H NMR Acquisition: - Standard pulse sequence - 16-32 scans - Relaxation delay: 2s setup->h1_nmr c13_nmr ¹³C NMR Acquisition: - Proton-decoupled pulse sequence - 1024-2048 scans - Relaxation delay: 5s setup->c13_nmr

Sources

An In-depth Technical Guide to 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is a substituted tetrahydropyran derivative of significant interest in medicinal chemistry. The tetrahydropyran ring is a privileged scaffold found in numerous natural products and synthetic bioactive molecules, prized for its favorable physicochemical properties and metabolic stability. The incorporation of a benzyloxymethyl substituent at the 6-position introduces both steric bulk and lipophilicity, while the ketone at the 3-position offers a handle for further chemical modification. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, key properties can be inferred from data on its close analog, (6S)-6-(benzyloxymethyl)tetrahydropyran-3-one, and through computational predictions.

PropertyValue/PredictionSource
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
XLogP3 1.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Physical Form Expected to be a colorless to pale yellow oil or low-melting solid at room temperature.Inferred from similar structures

Synthesis of this compound

A practical synthetic approach to the title compound involves a multi-step sequence starting from the readily available precursor, dihydro-2H-pyran-3(4H)-one. This precursor can be synthesized from α-ketoglutaric acid.[1][2] The subsequent steps would involve the introduction of a hydroxymethyl group at the 6-position, followed by protection of the hydroxyl group as a benzyl ether. An alternative final step would be the oxidation of a precursor alcohol.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_functionalization Functionalization cluster_alternative Alternative Final Step A α-Ketoglutaric Acid B Dihydro-2H-pyran-3(4H)-one A->B Multi-step C 6-(hydroxymethyl)dihydro- 2H-pyran-3(4H)-one B->C Hydroxymethylation D 6-((benzyloxy)methyl)dihydro- 2H-pyran-3(4H)-one C->D Benzylation E 6-((benzyloxy)methyl)tetrahydro- 2H-pyran-3-ol E->D Oxidation

Caption: Proposed synthetic pathways to this compound.

Experimental Protocol: Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid

This protocol is adapted from established literature procedures for the synthesis of the precursor.[1][2]

Step 1: Esterification and Ketalization of α-Ketoglutaric Acid

  • To a solution of α-ketoglutaric acid in methanol, add trimethyl orthoformate and a catalytic amount of sulfuric acid.

  • Reflux the mixture for 12-16 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the solvent under reduced pressure and extract the residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the dimethyl ketal ester.

Step 2: Reduction to the Diol

  • Prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add a solution of the dimethyl ketal ester in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and concentrate the filtrate to obtain the diol.

Step 3: Cyclization to the Tetrahydropyran

  • Dissolve the diol in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.

  • To a solution of the crude mesylate in a suitable solvent such as THF, add a base (e.g., sodium hydride) to effect cyclization.

Step 4: Hydrolysis to Dihydro-2H-pyran-3(4H)-one

  • Dissolve the resulting protected pyran in a mixture of dichloromethane and trifluoroacetic acid.

  • Stir the mixture at room temperature for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure and purify by distillation or column chromatography to afford dihydro-2H-pyran-3(4H)-one.

Proposed Protocol for the Synthesis of this compound

Step 5: Introduction of the Benzyloxymethyl Group This can be achieved through a two-step process: hydroxymethylation followed by benzylation.

  • Hydroxymethylation: React dihydro-2H-pyran-3(4H)-one with a source of formaldehyde, such as paraformaldehyde, under basic or acidic conditions to introduce the hydroxymethyl group at the 6-position.

  • Benzylation:

    • Dissolve the 6-(hydroxymethyl)dihydro-2H-pyran-3(4H)-one intermediate in anhydrous THF or DMF.

    • Add a base such as sodium hydride at 0 °C.

    • After stirring for 30 minutes, add benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Predicted spectral data based on the analysis of similar structures are presented below.

Spectroscopy_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A Synthesized Compound B NMR (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Confirmation B->E C->E D->E

Caption: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (δ 7.2-7.4 ppm), the benzylic methylene protons (a singlet or AB quartet around δ 4.5 ppm), the protons of the tetrahydropyran ring (in the region of δ 2.0-4.0 ppm), and the methylene protons of the benzyloxymethyl group.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon (δ > 200 ppm), the aromatic carbons of the benzyl group (δ 127-138 ppm), the benzylic carbon, and the carbons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone at approximately 1715-1730 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ether linkages and C-H stretching vibrations for the aliphatic and aromatic moieties.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 220. Key fragmentation patterns would include the loss of the benzyl group (m/z 91), the benzyloxy group, and fragments arising from the cleavage of the tetrahydropyran ring.

Applications in Drug Discovery

The dihydropyran-3-one scaffold is a valuable pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities.[3] The introduction of the benzyloxymethyl group can modulate the compound's lipophilicity and steric profile, potentially enhancing its interaction with biological targets.

Potential Therapeutic Areas
  • Anticancer Activity: Many dihydropyran derivatives have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[3][4] Some have been shown to inhibit key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[3]

  • Antibacterial and Antifungal Activity: The dihydropyran scaffold is present in compounds with antimicrobial properties.[4]

  • Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents.

Biological_Applications cluster_activities Potential Biological Activities A 6-((benzyloxy)methyl)dihydro- 2H-pyran-3(4H)-one B Anticancer A->B Cytotoxicity, Apoptosis Induction C Antibacterial A->C Antimicrobial Effects D Anti-inflammatory A->D Modulation of Inflammatory Pathways

Caption: Potential biological applications of this compound in drug discovery.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest the potential for a range of biological activities. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the synthesis, characterization, and therapeutic applications of this and related compounds. Further investigation into the specific biological targets and mechanisms of action of this molecule is warranted to fully realize its potential in medicine.

References

  • (6S)-6-(benzyloxymethyl)tetrahydropyran-3-one. PubChem. Available at: [Link]

  • Structure, biological activity, and synthesis of dihydropyranones. ResearchGate. Available at: [Link]

  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. National Institutes of Health. Available at: [Link]

  • 6-(benzyloxymethyl)tetrahydropyran-3-one, min 97%, 10 grams. Aladdin Scientific. Available at: [Link]

  • Scheme 1. Synthesis of dihydro-2H-pyran-3(4H)-one (1). ResearchGate. Available at: [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. Available at: [Link]

  • 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. Available at: [Link]

  • (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy). PubChem. Available at: [Link]

  • Process for the preparation of dihydropyrans. Google Patents.
  • Process for preparing 2-substituted-3,4-dihydro-2h-pyrans. Google Patents.
  • benzyl tetrahydropyran, 60466-73-1. The Good Scents Company. Available at: [Link]

  • Time-resolved experiments on the atmospheric oxidation of C2H6 and some C2 hydrofluorocarbons. RSC Publishing. Available at: [Link]

  • Benzyl tetrahydropyran. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to 2-((Benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one: A Keystone Synthon for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, a heterocyclic ketone of significant interest to researchers, scientists, and professionals in drug development. While the user's initial query referenced a 6-substituted pyranone, available chemical literature and databases point towards the 2-substituted isomer as the more accurately documented and relevant compound. This guide will therefore focus on the 2-substituted derivative, furnishing its definitive chemical identifiers, a plausible and detailed synthetic pathway, in-depth spectroscopic characterization, and a discussion of its established and potential applications as a versatile building block in medicinal chemistry. Every mechanistic claim and protocol is substantiated by authoritative references to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is to establish its precise identity and core properties.

IUPAC Name and CAS Number
  • Systematic IUPAC Name: 2-((Benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

  • Chemical Abstracts Service (CAS) Registry Number: 107757-68-6[1]

This unique CAS number serves as a universal identifier for this specific chemical substance, ensuring unambiguous communication and information retrieval within the global scientific community.

Molecular Structure and Properties

The structural formula and key physicochemical parameters of the title compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.26 g/mol [1]
Canonical SMILES O=C1C(COCC2=CC=CC=C2)OCCC1[1]
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidInferred
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Inferred

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 2-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is not abundant, a robust and logical synthetic route can be devised based on established methodologies for the parent scaffold, dihydro-2H-pyran-3(4H)-one. The most practical approach commences from the readily available and economical starting material, α-ketoglutaric acid.[2][3][4][5]

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process, beginning with the formation of the core pyranone ring, followed by the introduction of the benzyloxymethyl substituent. A more direct, albeit potentially less controlled, alternative involves a hetero-Diels-Alder reaction.

Diagram: Proposed Retrosynthetic Analysis

G target 2-((Benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one intermediate1 Dihydro-2H-pyran-3(4H)-one target->intermediate1 α-alkylation reagent1 Benzyl Bromide / NaH target->reagent1 start_material α-Ketoglutaric Acid intermediate1->start_material 4-step synthesis reagent2 Multi-step Conversion intermediate1->reagent2

Caption: Retrosynthesis of the target compound from α-ketoglutaric acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is a composite of established procedures for the synthesis of the parent pyranone and standard alkylation techniques.

Part A: Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid [2][3][4]

  • Ketalization: α-Ketoglutaric acid is first converted to its dimethyl ester. This diester is then reacted with trimethyl orthoformate in methanol with a catalytic amount of sulfuric acid to protect the ketone as a dimethyl ketal.

  • Reduction: The resulting dimethyl 2,2-dimethoxypentanedioate is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether (e.g., THF) to yield the corresponding diol.

  • Cyclization: The diol is subjected to an acid-catalyzed intramolecular cyclization. This is typically achieved by heating in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to drive the reaction to completion, forming the tetrahydropyran ring.

  • Deprotection: The ketal protecting group is removed under acidic conditions (e.g., aqueous HCl) to afford the desired dihydro-2H-pyran-3(4H)-one.

Part B: α-Alkylation to Yield the Target Compound

  • Enolate Formation: Dihydro-2H-pyran-3(4H)-one is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to deprotonate the α-carbon, forming the lithium enolate. The choice of a strong, hindered base is critical to ensure complete and regioselective deprotonation at the less hindered α-position (C2).

  • Alkylation: Benzyl bromomethyl ether (or a similar electrophile) is then added to the solution. The enolate undergoes a nucleophilic attack on the electrophile, forming the C-C bond at the C2 position and introducing the benzyloxymethyl group.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure 2-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one.

Spectroscopic Characterization

Unambiguous structural elucidation is paramount. The following sections detail the expected spectroscopic signatures for the title compound, based on the known data for the parent scaffold and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H NMR ~7.3 (multiplet)multipletAromatic protons of the benzyl group (5H)
~4.5 (singlet)singlet-O-CH₂ -Ph
~3.5-4.0 (multiplet)multipletProtons on C2, C6, and the -CH₂ -O-benzyl group
~2.0-2.5 (multiplet)multipletProtons on C4 and C5
¹³C NMR ~208-C3 (Ketone C=O)
~138-Quaternary aromatic carbon of the benzyl group
~128.5, ~127.8-Aromatic carbons of the benzyl group
~75-C2
~73--O-C H₂-Ph
~68-C6
~70--C H₂-O-benzyl
~40, ~25-C4, C5
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands confirming the presence of key functional groups:

  • ~3030 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2950-2850 cm⁻¹: C-H stretching of the aliphatic pyran ring.

  • ~1715 cm⁻¹: A strong C=O stretching vibration, characteristic of a saturated ketone.

  • ~1100 cm⁻¹: C-O-C stretching vibrations from the pyran ring ether linkage and the benzyl ether.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 220. Key fragmentation patterns would include the loss of the benzyl group (m/z = 91) and subsequent fragmentation of the pyranone ring.

Applications in Drug Development

The dihydro-2H-pyran-3(4H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry.[6] This designation is due to its ability to serve as a versatile framework for the synthesis of compounds that interact with a wide range of biological targets. The introduction of the benzyloxymethyl group at the C2 position provides a handle for further functionalization and can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Role as a Chiral Synthon

The pyranone core is a common motif in numerous natural products, many of which exhibit potent biological activity.[7] The synthesis of chiral derivatives of 2-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one can serve as a crucial step in the total synthesis of complex natural products and their analogues for therapeutic evaluation.

Scaffold for Bioactive Molecules

Derivatives of the dihydro-2H-pyran-3(4H)-one core have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Agents: The pyranone motif is found in compounds with cytotoxic activity against various cancer cell lines.[6][8]

  • Anti-inflammatory and Antibacterial Agents: The rigid, oxygen-rich structure of the pyranone ring is conducive to interactions with enzymes and receptors involved in inflammatory and bacterial processes.[6]

  • Central Nervous System (CNS) Active Agents: The scaffold has been utilized in the development of antagonists for receptors such as the histamine H3 receptor, which is implicated in various neurological disorders.[5]

Diagram: Workflow for Drug Discovery Application

G start 2-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one step1 Library Synthesis (Further Derivatization) start->step1 step2 High-Throughput Screening (Biological Assays) step1->step2 step3 Hit Identification step2->step3 step4 Lead Optimization (SAR Studies) step3->step4 end_goal Drug Candidate step4->end_goal

Sources

Crystal structure analysis of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Abstract: This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of this compound, a representative small organic molecule. While a published crystal structure for this specific compound is not available, this document outlines the complete, validated workflow from synthesis and crystallization to data collection, structure solution, refinement, and interpretation. It is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the methodologies that underpin modern structural chemistry.

Introduction: The Imperative of Structural Elucidation

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, reactivity, and interaction with biological targets. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure. This technique provides high-resolution data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for structure-activity relationship (SAR) studies, rational drug design, and understanding reaction mechanisms.

This guide uses this compound as a model system to illustrate the complete crystal structure analysis workflow. The principles and protocols described herein are broadly applicable to a wide range of small organic molecules.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A plausible synthetic route to the target compound involves the protection of the primary alcohol of a suitable starting material, followed by cyclization. For instance, one could envision a multi-step synthesis starting from a commercially available chiral precursor to ensure enantiopurity, a critical factor in pharmaceutical applications.

The Art and Science of Crystallization

Obtaining diffraction-quality crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice rather than as an amorphous powder.

Experimental Protocol: Vapor Diffusion for Crystallization

  • Solvent Selection: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of a "good" solvent in which it is readily soluble (e.g., dichloromethane, ethyl acetate).

  • System Setup: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed jar containing a "poor" solvent (the precipitant), in which the compound is sparingly soluble (e.g., hexane, pentane).

  • Incubation: Over time, the vapor of the poor solvent slowly diffuses into the good solvent. This gradually decreases the solubility of the compound, inducing slow crystallization.

  • Monitoring: The setup should be left undisturbed in a location with a stable temperature and free from vibrations. Crystal growth can take anywhere from a few days to several weeks.

The choice of solvents is critical and often determined empirically through screening various solvent systems.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.

Crystal Mounting and Centering

The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then precisely centered in the X-ray beam.

Data Collection Strategy

Modern diffractometers, equipped with sensitive detectors like CCD or CMOS-based systems, automate the data collection process. A typical strategy involves rotating the crystal through a series of orientations while it is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The diffraction pattern is recorded at each orientation.

Table 1: Representative Data Collection and Refinement Parameters

ParameterValueSignificance
Empirical formulaC13H16O3Determines the expected atomic composition.
Formula weight220.26 g/mol Used for density calculations.
Temperature100(2) KLow temperature minimizes atomic vibrations, leading to more precise structural data.
Wavelength0.71073 Å (Mo Kα)Standard wavelength for small molecule crystallography.
Crystal systemMonoclinicDescribes the symmetry of the unit cell.
Space groupP2₁/cDefines the symmetry operations within the unit cell.
Unit cell dimensionsa = 10.1 Å, b = 5.5 Å, c = 20.3 ÅThe fundamental repeating block of the crystal lattice.
α = 90°, β = 98.5°, γ = 90°
Volume1117 ųThe volume of the unit cell.
Z4The number of molecules per unit cell.
Calculated density1.31 g/cm³Theoretical density based on unit cell volume and contents.
Absorption coefficient0.09 mm⁻¹A measure of how much the crystal absorbs X-rays.
F(000)472The total number of electrons in the unit cell, used in structure factor calculations.
Reflections collected10500Total number of diffraction spots measured.
Independent reflections2500 [R(int) = 0.03]Number of unique reflections after accounting for symmetry. R(int) indicates data quality.
Completeness to θ = 25.24°99.8 %The percentage of all possible reflections that were measured.
Goodness-of-fit (S) on F²1.05Should be close to 1 for a good model.
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.11R-factors are measures of the agreement between the crystallographic model and the experimental data.

Note: The values in this table are hypothetical for illustrative purposes but are representative of a well-behaved small molecule crystal structure.

Structure Solution and Refinement: From Data to Model

The collected diffraction data is a set of intensities and positions of diffraction spots. The next step is to use this information to determine the arrangement of atoms in the crystal.

Structure Solution

The "phase problem" is a central challenge in crystallography: the experimental data provides the intensities (related to the square of the structure factor amplitudes) but not the phases of the diffracted X-rays. For small molecules, "direct methods" are typically used to solve the phase problem. These methods use statistical relationships between the intensities to derive an initial set of phases, which allows for the calculation of an initial electron density map.

Structure Refinement

The initial electron density map is often incomplete but usually reveals the positions of the heavier atoms. These atomic positions are then used to build a preliminary model of the molecule. This model is refined against the experimental data using a least-squares minimization process. In this iterative process, the atomic positions, and their anisotropic displacement parameters (which model thermal vibration) are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The quality of the final model is assessed by the R-factors (R1 and wR2), which should be as low as possible for a good fit.

Diagram: The Crystallographic Workflow

workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal Crystallization synthesis->crystal data_coll X-ray Data Collection crystal->data_coll solve Structure Solution (Direct Methods) data_coll->solve Diffraction Data refine Structure Refinement solve->refine validate Model Validation refine->validate report Structural Analysis & Reporting validate->report Final Model (CIF)

Caption: The workflow from synthesis to final structural analysis.

Structural Analysis and Interpretation

The final refined model, typically deposited in a Crystallographic Information File (CIF), contains a wealth of information.

Molecular Conformation

The analysis reveals the precise conformation of the dihydro-2H-pyran ring. For instance, it would likely adopt a chair or a twisted-boat conformation to minimize steric strain. The orientation of the (benzyloxy)methyl substituent, whether axial or equatorial, is unambiguously determined. This information is crucial for understanding how the molecule might fit into a receptor binding pocket.

Intermolecular Interactions

In the crystal lattice, molecules interact with their neighbors through a network of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and potentially C-H···π interactions involving the benzyl group. Analyzing these interactions provides insight into the crystal packing and can inform the design of crystalline materials with desired physical properties, such as solubility and stability.

Diagram: Key Structural Features for Analysis

analysis cluster_intra Intramolecular Analysis cluster_inter Intermolecular Analysis structure Final Crystal Structure (CIF) bond_lengths Bond Lengths & Angles structure->bond_lengths conformation Ring Conformation structure->conformation torsion Torsion Angles structure->torsion packing Crystal Packing structure->packing h_bonds Hydrogen Bonds packing->h_bonds vdw Van der Waals Forces packing->vdw

Caption: Analysis of intra- and intermolecular structural features.

Conclusion: The Power of a Picture

The determination of a crystal structure by SC-XRD is a powerful analytical technique that provides definitive proof of a molecule's constitution and conformation. For a molecule like this compound, this structural information would be indispensable for its development in any chemical or pharmaceutical context. The methodologies detailed in this guide represent a robust and reliable pathway to obtaining this critical data, transforming an unknown white powder into a precisely defined three-dimensional entity.

References

  • Title: Principles of Diffractometer Operation Source: Bruker AXS URL: [Link]

  • Title: A guide to the proper use of CCD and other area-detector diffractometers Source: International Union of Crystallography Journals URL: [Link]

  • Title: The phase problem of X-ray crystallography Source: Taylor & Francis Online URL: [Link]

  • Title: A short history of SHELX Source: International Union of Crystallography Journals URL: [Link]

  • Title: Crystal Structure Refinement: A Crystallographer's Guide to SHELXL Source: Oxford University Press URL: [Link]

An In-depth Technical Guide to the Stability of the Benzyloxy Protecting Group Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For the modern organic chemist, particularly those engaged in the intricate pathways of pharmaceutical and natural product synthesis, the strategic use of protecting groups is a foundational pillar of success. Among the arsenal of hydroxyl protecting groups, the benzyloxy group (also known as benzyl ether, abbreviated as Bn) holds a preeminent position. Its widespread adoption is a testament to its robust nature, general stability across a broad spectrum of reaction conditions, and the diverse array of methods available for its removal.[1][2] This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed exploration of the stability of the benzyloxy group, with a specific focus on its behavior under acidic and basic conditions.

The Benzyloxy Group: A Profile of Stability and Versatility

The benzyloxy group is typically introduced via the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and a benzyl halide (such as benzyl bromide or chloride) in the presence of a base.[3][4] The choice of base is critical and depends on the substrate's sensitivity and steric hindrance; sodium hydride (NaH) is commonly used for its efficacy, while milder bases like silver oxide (Ag₂O) can offer greater selectivity, for instance, in the monobenzylation of diols.[5]

The popularity of the benzyl ether stems from its impressive stability. It is generally resistant to a wide range of nucleophiles, bases, and moderately acidic conditions, making it an ideal choice for multi-step syntheses where other functional groups need to be manipulated.[2][6] Unlike acetal-based protecting groups such as tetrahydropyranyl (THP) or methoxymethyl (MOM) ethers, which are readily cleaved under acidic conditions, benzyl ethers exhibit significantly greater resilience.[7]

Stability and Cleavage Under Acidic Conditions

While generally stable, the benzyloxy group can be cleaved under strongly acidic conditions.[8] This cleavage is often reserved for substrates that can withstand harsh acidic environments.[5] The susceptibility of a benzyl ether to acid-catalyzed cleavage is highly dependent on the nature of the acid, the solvent, and the temperature.

Mechanistic Insights into Acid-Catalyzed Cleavage

The cleavage of a benzyl ether under acidic conditions is initiated by the protonation of the ether oxygen, which transforms the hydroxyl moiety into a good leaving group (an alcohol).[9][10] From this protonated intermediate, the reaction can proceed via either an SN1 or SN2 pathway, largely dictated by the structure of the substrate.[9]

For benzyloxy groups, the SN1 mechanism is generally favored due to the ability of the benzyl group to stabilize the resulting carbocation through resonance.[9][10] The cleavage results in the formation of the deprotected alcohol and a stable benzyl cation, which is then quenched by a nucleophile present in the reaction medium.


}

SN1 mechanism for the acidic cleavage of a benzyl ether.

Reagents and Protocols for Acidic Deprotection

A variety of strong Brønsted and Lewis acids can be employed for the cleavage of benzyl ethers. The choice of reagent is dictated by the overall functional group tolerance of the substrate.

Reagent(s)Solvent(s)TemperatureNotes
Strong Brønsted Acids
HBr / HIAcetic Acid or neatRoom Temp. to RefluxClassic method, but harsh. Not suitable for acid-sensitive substrates.[9][10]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.Often used, but can be harsh.[11]
Lewis Acids
BCl₃·SMe₂Dichloromethane (DCM)0 °C to Room Temp.Mild and selective, tolerating silyl ethers and esters.[12]
SnCl₄Dichloromethane (DCM)Room Temp.Selective for benzyl esters over benzyl ethers, but can cleave ethers.[13]
BF₃·OEt₂ / FeCl₃Dichloromethane (DCM)Room Temp.Used with a scavenger like mercaptoacetic acid for cleaner reactions.[14]

Experimental Protocol: Selective Debenzylation using BCl₃·SMe₂ [12]

  • Dissolve the benzyl ether substrate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add BCl₃·SMe₂ (typically 1.1-1.5 equivalents per benzyl group) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Stability and Reactivity Under Basic Conditions

The benzyloxy group is renowned for its high stability under basic conditions.[6] This robustness is a key feature that allows for its widespread use in syntheses that require the use of strong bases or nucleophiles for other transformations. The introduction of the benzyl group itself is typically performed under basic conditions, which underscores its stability.[3]


}

Protection of an alcohol as a benzyl ether via Williamson ether synthesis.

Direct cleavage of the C-O bond of an unsubstituted benzyl ether under basic conditions is generally not a feasible synthetic strategy. The alkoxide leaving group is a strong base, making it a poor leaving group. However, certain substituted benzyl ethers, such as the p-acetoxybenzyl ether, can be cleaved in a two-step process that involves a base-catalyzed ester hydrolysis followed by the decomposition of the resulting phenolate.[15]

Orthogonal Deprotection Strategies

While this guide focuses on acidic and basic stability, the true power of the benzyloxy group in complex synthesis comes from its orthogonality with other protecting groups. The most common and mildest method for benzyl ether cleavage is catalytic hydrogenolysis (e.g., H₂ over Pd/C).[4][5] This reductive cleavage is highly efficient and clean, producing the deprotected alcohol and toluene as a byproduct.[16]

This allows for a strategic approach where a benzyl ether can remain intact while other protecting groups are removed. For example:

  • Silyl ethers (e.g., TBDMS, TIPS): Cleaved with fluoride sources (e.g., TBAF), which do not affect benzyl ethers.[7]

  • p-Methoxybenzyl (PMB) ethers: Cleaved under oxidative conditions (e.g., DDQ, CAN), which are often selective over unsubstituted benzyl ethers.[5][17]

  • Allyl ethers: Removed using palladium(0) catalysts.[2]


}

Decision workflow for the orthogonal deprotection of benzyl and silyl ethers.

Conclusion

The benzyloxy protecting group is a cornerstone of modern organic synthesis due to its remarkable stability profile. It is exceptionally stable under a wide range of basic conditions, making it compatible with many synthetic transformations. While it can be cleaved under strongly acidic conditions, this typically requires harsh reagents, and the mechanism is driven by the formation of a stable benzyl cation. The true synthetic utility of the benzyl ether is fully realized in the context of orthogonal protection strategies, where its resistance to conditions that cleave other common protecting groups, and its own susceptibility to mild hydrogenolysis, allow for the selective deprotection of multiple hydroxyl groups within a complex molecule. A thorough understanding of these stability characteristics is essential for any scientist involved in the design and execution of sophisticated synthetic routes.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Kobayashi, T., Sugitate, R., Uchida, K., Kawamoto, Y., & Ito, H. (2020). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Organic Letters.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Deprotection of Benzyl Trityl Ether Using Mild Acidic Conditions.
  • Chemistry LibreTexts. (2023, August 9). 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
  • BenchChem. (2025). Technical Support Center: Optimizing Benzyl Ether Deprotection.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Various Authors. (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Various Journals.
  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • ACS Catalysis. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
  • Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.
  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 663-664.
  • Organic Letters. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger.
  • He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. OSTI.GOV.
  • BenchChem. (2025). A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.
  • University of Wisconsin. (n.d.). Alcohol Protecting Groups.
  • YouTube. (2018). benzyl ether cleavage.
  • BenchChem. (2025). A Comparative Guide to Allyl and Benzyl Ether Protecting Groups.
  • BenchChem. (2025). Preventing cleavage of benzyl ether during subsequent reactions.
  • Al Jasem, Y., & Thiemann, T. (2026). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
  • Al Jasem, Y., & Thiemann, T. (2025).
  • Al Jasem, Y., & Thiemann, T. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids.
  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1123-1125.
  • Kim, J. D., Han, G., & Jung, Y. (2003). Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide. Tetrahedron Letters.
  • ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv.
  • PubMed Central. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC.
  • Journal of the American Chemical Society. (n.d.). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine.
  • The Journal of Organic Chemistry. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis.
  • National Institutes of Health. (2011).

Sources

Pyranone Derivatives: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

The pyranone ring system, a six-membered heterocyclic motif containing an oxygen atom, represents a "privileged structure" in medicinal chemistry.[1][2] Found in a vast array of natural products and synthetic compounds, this scaffold exhibits a remarkable diversity of pharmacological activities.[3][4] Its structural versatility and synthetic accessibility have made it a focal point for researchers aiming to develop novel therapeutics against a wide range of human diseases. This guide provides a technical overview of the burgeoning potential of pyranone derivatives, focusing on their applications in oncology, inflammation, and infectious diseases, supported by mechanistic insights and validated experimental workflows.

The Pharmacological Landscape of Pyranone Derivatives

Pyranones are broadly classified into α-pyrones (2-pyrones) and γ-pyrones (4-pyrones), based on the position of the carbonyl group relative to the ring's oxygen atom.[5][6] This seemingly subtle structural difference, along with varied substitution patterns, gives rise to a wide spectrum of biological effects.[3] These compounds have been rigorously investigated for their roles as anticancer, anti-inflammatory, antimicrobial, antiviral, neuroprotective, and immunomodulatory agents.[3][5][7] Natural sources, particularly endophytic fungi and plants, are a rich reservoir of bioactive pyranone compounds, including notable examples like kojic acid and coumarins, which serve as foundational templates for synthetic derivatization.[8][9][10]

Anticancer Applications: Targeting Uncontrolled Proliferation

Pyranone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[1][11] Their mechanisms of action are diverse, often involving the induction of apoptosis, interference with cell proliferation, and inhibition of angiogenesis.[4]

Mechanistic Insights: Many pyranone-based compounds exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival. For example, certain derivatives have been shown to induce apoptosis in oral and breast cancer cell lines.[12] The ability to functionalize the pyranone core allows for the fine-tuning of activity against specific cancer types. Halogenated derivatives of 5-hydroxy-2-hydroxymethyl-4-pyranone, for instance, have shown potent antileukemic activity, with IC50 values in the low micromolar range against L1210 murine leukemia cells.[13][14] This suggests that the addition of halogens significantly enhances the compound's cytotoxic potential.[13]

Data on Anticancer Activity of Pyranone Derivatives:

Compound/DerivativeBiological ActivityAssayTarget Cell LineActivity (IC₅₀ in µM)Reference
5-hydroxy-2-iodomethyl-4-pyranoneGrowth InhibitionCell Growth AssayL1210 Murine Leukemia3.15[13][15]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneGrowth InhibitionCell Growth AssayL1210 Murine Leukemia3.40[13][15]
Phomapyrone BCytotoxicityMTT AssayHL-60 Human Leukemia27.90[15][16]
Phomapyrone ACytotoxicityMTT AssayHL-60 Human Leukemia34.62[15][16]
Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Pyranone derivatives have emerged as promising anti-inflammatory agents by targeting critical mediators of the inflammatory cascade.[17][18]

Mechanistic Insights: A primary mechanism for their anti-inflammatory action is the inhibition of pro-inflammatory enzymes and signaling pathways. Lipopolysaccharide (LPS)-stimulated macrophages are a standard model for studying inflammation. In this model, certain pyran derivatives have been shown to suppress the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process.[17][18] This suppression is often achieved by modulating upstream signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[17]

Signaling Pathway: Pyranone Inhibition of LPS-Induced Inflammation

This diagram illustrates how pyranone derivatives can interfere with the LPS-induced inflammatory signaling cascade in macrophages. By inhibiting the phosphorylation of key kinases like Akt, JNK, and ERK, they prevent the activation of transcription factors (e.g., NF-κB) responsible for expressing pro-inflammatory genes like iNOS and COX-2.[17][18]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK Pathway (JNK, ERK) TLR4->MAPK Akt Akt Pathway TLR4->Akt Pyranone Pyranone Derivative Pyranone->MAPK Inhibits Phosphorylation Pyranone->Akt Inhibits Phosphorylation NFkB NF-κB Activation MAPK->NFkB Akt->NFkB Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Expression of iNOS, COX-2 Nucleus->ProInflammatory Upregulates Inflammation Inflammation ProInflammatory->Inflammation G start Start: Cancer Cell Line Culture seed 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plates start->seed incubate1 2. Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Treat with Pyranone Derivatives (serial dilutions) & Controls incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate for 4h (Formation of formazan crystals) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) incubate3->solubilize read 8. Measure Absorbance (e.g., at 570 nm) solubilize->read analyze 9. Analyze Data (Calculate % Viability & IC₅₀) read->analyze end End: Determine Cytotoxicity Profile analyze->end

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Causality: This protocol is designed to measure the metabolic activity of cells, which serves as an indicator of cell viability. Live cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cells (e.g., HL-60 or L1210) in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the pyranone derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubation: Incubate the plates for a period relevant to the compound's expected mechanism (typically 48 to 72 hours).

    • MTT Addition: Add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value—the concentration at which 50% of cell growth is inhibited. [13][16]

Future Perspectives

The pyranone scaffold is a testament to nature's ingenuity and a fertile ground for medicinal chemistry. Future research will likely focus on several key areas:

  • Target-Specific Design: Moving beyond broad cytotoxicity to designing derivatives that inhibit specific molecular targets (e.g., kinases, proteases) implicated in disease. [9]* Hybrid Molecules: Combining the pyranone core with other pharmacophores to create hybrid molecules with multi-target activity, potentially overcoming drug resistance. [2]* Advanced Drug Delivery: Developing novel formulations to improve the bioavailability and pharmacokinetic profiles of promising pyranone candidates.

References

  • Kumar, V., & Singh, R. (2017). α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update. European Journal of Medicinal Chemistry, 138, 109-129. [Link]

  • Singh, R., & Kumar, V. (2017). α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update. ResearchGate. [Link]

  • He, L., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Applied Biological Chemistry, 68(47). [Link]

  • Bransova, J., et al. (1995). Antileukemic activity of 4-pyranone derivatives. International Journal of Biochemistry and Cell Biology, 27(7), 701-706. [Link]

  • Li, Y., et al. (2023). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Chemistry, 11, 1189315. [Link]

  • Cimmino, A., et al. (2024). An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi. Molecules, 29(10), 2291. [Link]

  • Grover, R., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1934-1953. [Link]

  • Grover, R., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. ResearchGate. [Link]

  • Tan, Y., et al. (2014). Natural Dibenzo-α-Pyrones and Their Bioactivities. Molecules, 19(9), 13896-13918. [Link]

  • IOSR Journal. (n.d.). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • ResearchGate. (n.d.). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. ResearchGate. [Link]

  • Vlachou, E. E. N., & Litinas, K. E. (2019). An Overview on Pyranocoumarins: Synthesis and Biological Activities. Current Organic Chemistry, 23(24), 2679-2721. [Link]

  • ResearchGate. (n.d.). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ResearchGate. [Link]

  • Brakhage, A. A. (2017). Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry, 13, 1736-1748. [Link]

  • Bransová, J., et al. (1995). Antileukemic activity of 4-pyranone derivatives. Semantic Scholar. [Link]

  • Kumar, S., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 41(14), 6789-6816. [Link]

  • Elaasser, M. M., et al. (2015). Antioxidant, antimicrobial, antiviral and antitumor activities of pyranone derivative obtained from Aspergillus candidus. ResearchGate. [Link]

  • Yilmaz, F., et al. (2012). Synthesis of new antimicrobial agents; Amide derivatives of pyranones and pyridinones. Medicinal Chemistry Research, 21(9), 2333-2341. [Link]

  • El-Gendy, A. A., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. Journal of the Iranian Chemical Society, 20, 2489–2503. [Link]

  • ResearchGate. (n.d.). Synthesis of pyranone and pyridinones derivatives. ResearchGate. [Link]

  • Guchhait, G., & Kundu, P. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Polycyclic Aromatic Compounds, 42(5), 2211-2244. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 17(5), 629. [Link]

  • Medeiros, J. R., et al. (2024). Antinociceptive and anti-inflammatory activity of extracts and α-pyrones isolated from Cantinoa stricta. Phytomedicine, 129, 155536. [Link]

  • Wikipedia. (n.d.). 4-Pyrone. Wikipedia. [Link]

  • ResearchGate. (n.d.). Antileukemic activity of 4-pyranone derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). 2-Pyrones possessing antimicrobial and cytotoxic activities. ResearchGate. [Link]

Sources

Stereochemistry of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the

Abstract

Substituted tetrahydropyran rings are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The specific stereochemistry of these molecules is often critical to their biological activity and safety profile. This guide provides a comprehensive technical overview of the stereochemistry of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, a versatile chiral building block. We will delve into the nature of its stereoisomerism, modern analytical techniques for enantiomeric separation, and definitive methods for assigning absolute configuration. The methodologies and principles discussed herein are designed to provide researchers with a robust framework for the stereochemical analysis and control essential for drug discovery and development.

Introduction: The Significance of Stereoisomerism in Pyranone Scaffolds

The dihydropyranone core is a structural motif of considerable interest due to its prevalence in biologically active compounds and its utility as a synthetic intermediate.[1] The introduction of substituents onto this ring system often creates stereogenic centers, leading to the existence of stereoisomers. For drug development professionals, understanding and controlling this stereochemistry is not merely an academic exercise; it is a regulatory and safety imperative. The differential interaction of enantiomers with chiral biological targets (enzymes, receptors) can lead to vastly different pharmacological, pharmacokinetic, and toxicological outcomes.[2]

The molecule this compound possesses a single stereocenter at the C6 position, making it a chiral molecule that exists as a pair of enantiomers. The large, non-polar benzyloxy group provides a key synthetic handle and influences the molecule's conformational preferences, which can be critical for its interaction with biological systems. This guide will focus exclusively on the stereochemical aspects of this molecule, providing the technical foundation required for its application in a research and development setting.

Structural Analysis of Stereoisomers

The presence of a single chiral center at the C6 position of the pyranone ring dictates that the molecule exists as two non-superimposable mirror images known as enantiomers. These are designated as (R)- and (S)-6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one according to the Cahn-Ingold-Prelog priority rules.

While enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, refractive index, standard NMR spectra), their three-dimensional arrangement is distinct. This distinction is the basis for their differential biological activity and their separation using chiral analytical techniques.

Caption: The enantiomers of this compound.

Spectroscopic Characterization: Elucidating the Structure

Standard spectroscopic methods are essential for confirming the chemical structure and purity of the compound. However, differentiating the enantiomers requires specialized techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure. For a racemic mixture of this compound in a standard achiral solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra will show a single set of signals, as the enantiomers are chemically equivalent under these conditions.

Expected ¹H NMR Signals:

  • Aromatic Protons: Signals typically appear in the ~7.3 ppm region, corresponding to the five protons of the phenyl group on the benzyl ether.[3]

  • Benzylic Protons (-O-CH₂-Ph): A characteristic singlet or AB quartet around 4.5 ppm.

  • Pyran Ring Protons: A series of complex multiplets between ~2.0 and 4.0 ppm. The proton at C6, being adjacent to the ring oxygen, will be the most downfield of the aliphatic ring protons.[4]

  • Methylene Protons (-CH-CH₂-O-Bn): Signals corresponding to the methylene group attached to the C6 stereocenter.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of ~207 ppm.[4]

  • Aromatic Carbons: Multiple signals between ~127-138 ppm.

  • Pyran Ring & Substituent Carbons: Signals in the aliphatic region, typically between ~30-80 ppm.[4]

Note on Stereochemical Differentiation: To distinguish the enantiomers via NMR, a chiral environment must be introduced. This is achieved by using chiral solvating agents or chiral lanthanide shift reagents . These reagents form transient diastereomeric complexes with the enantiomers, which are no longer chemically equivalent and will exhibit separate signals in the NMR spectrum. This allows for the determination of enantiomeric excess (ee).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound (C₁₃H₁₆O₃, MW: 220.26 g/mol ).[5] Electron Impact (EI) or Electrospray Ionization (ESI) will yield a molecular ion peak (or [M+H]⁺, [M+Na]⁺) that confirms the elemental composition. It is crucial to understand that standard MS cannot differentiate between enantiomers as they have identical masses and fragmentation patterns.

Chiral Separation: The Key to Enantiomeric Purity

The separation of enantiomers is paramount for studying their individual properties and is a regulatory requirement for the development of chiral drugs.[2] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[6]

Principle of Chiral HPLC

Chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer. Because diastereomers have different physical properties, they travel through the column at different rates, resulting in their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and widely successful for a broad range of chiral molecules.[2][7]

Experimental Protocol: Chiral HPLC Method Development

The following protocol outlines a systematic approach to developing a robust analytical method for separating the enantiomers of this compound.

Step 1: Column and Mobile Phase Screening

  • Select CSPs: Begin with polysaccharide-based columns known for broad applicability, such as a Chiralpak® AD-H (amylose-based) and a Chiralcel® OD-H (cellulose-based).

  • Select Elution Mode: The normal phase mode is often the most successful for polysaccharide CSPs. Prepare a primary mobile phase of Hexane/Isopropanol (IPA) (90:10 v/v).

  • Initial Run: Inject a solution of the racemic compound (~1 mg/mL) onto each column at a flow rate of 1.0 mL/min and monitor with a UV detector (e.g., at 254 nm for the benzene ring).

  • Evaluate: Assess the chromatograms for any sign of separation (peak broadening, shoulders, or partial separation).

Step 2: Method Optimization

  • Adjust Solvent Ratio: If partial separation is observed, systematically vary the percentage of the polar modifier (IPA). Decreasing the IPA percentage (e.g., to 95:5 or 98:2) typically increases retention and improves resolution, but also lengthens run time.

  • Consider Alternative Modifiers: If resolution is poor, replace IPA with ethanol. The subtle differences in hydrogen bonding can significantly impact selectivity.

  • Flow Rate: Adjust the flow rate to optimize the balance between resolution and analysis time. A lower flow rate (e.g., 0.5-0.8 mL/min) can sometimes improve peak shape and resolution.

Step 3: Method Validation

  • Resolution (Rs): Once baseline separation is achieved, calculate the resolution factor. A value of Rs > 1.5 is considered baseline separation.

  • Linearity and Range: Establish the concentration range over which the detector response is linear.

  • Precision and Accuracy: Perform replicate injections to confirm the method's reproducibility.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_output Data Analysis racemate Dissolve Racemic Mixture (~1 mg/mL in Mobile Phase) injector Injector racemate->injector Inject column Chiral Stationary Phase (e.g., Chiralcel® OD-H) injector->column Elute with Hexane/IPA detector UV Detector column->detector chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram analysis Calculate Enantiomeric Excess (ee) and Resolution (Rs) chromatogram->analysis

Sources

Commercial availability and suppliers of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one: Commercial Availability, Synthesis, and Applications

Introduction

This compound is a substituted tetrahydropyranone derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a protected hydroxymethyl group on a conformationally restricted pyranone core, makes it an attractive building block for the synthesis of complex molecules. The tetrahydropyran motif is a privileged scaffold found in numerous natural products and pharmacologically active compounds, driving interest in its derivatives for drug discovery and development.[1][2] This guide provides a comprehensive overview of the commercial availability, synthetic context, safe handling protocols, and research applications for this specific chemical entity, intended for researchers, chemists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for planning synthetic transformations, purification procedures, and analytical characterization.

PropertyValueSource
CAS Number 1239018-95-1[3]
Molecular Formula C₁₃H₁₆O₃[3]
Molecular Weight 220.26 g/mol [3]
Synonyms 6-(benzyloxymethyl)tetrahydropyran-3-one, 2H-Pyran-3(4H)-one, dihydro-6-[(phenylmethoxy)methyl]-[3]

Below is a diagram illustrating the chemical structure of the title compound.

Caption: Chemical structure of this compound.

Commercial Availability and Suppliers

This compound is available as a research chemical from several specialized suppliers. The availability in various purities and quantities facilitates its use from small-scale laboratory research to larger, multi-gram synthesis campaigns. Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the material before use.

SupplierProduct NamePurityAvailable Quantities
Accela ChemBio Co.,Ltd. 6-[(Benzyloxy)methyl]dihydro-2H-pyran-3(4H)-one>95%0.1g, 0.25g, 1g, 5g
Beijing Famozi Pharmaceutical Technology Co., Ltd This compound97%1g to 500kg
Nanjing SynTitan Pharmaceutical Co., Ltd. 6-[(benzyloxy)methyl]tetrahydropyran-3-one97%1g, 5g
Suzhou ARTK Medchem Co., Ltd. 6-(benzyloxymethyl)tetrahydropyran-3-one98%1KG, 10KG, 25KG, 100KG

Note: The information in this table is based on publicly available supplier data and may be subject to change.[3] It is recommended to contact the suppliers directly for current pricing and availability.

Synthetic Context

While this guide focuses on commercial availability, understanding the synthetic origin of the compound is crucial for assessing potential impurities and for researchers who may wish to synthesize derivatives. The core structure, dihydro-2H-pyran-3(4H)-one, is often synthesized from inexpensive, readily available starting materials like α-ketoglutaric acid.[1][4][5] This multi-step process typically involves ketalization, reduction, cyclization, and deprotection.[2]

The title compound, this compound, is a derivative of this core, where a benzyloxymethyl group is installed at the 6-position. This can be achieved through various synthetic strategies, often involving the elaboration of a precursor with the desired sidechain before or after the formation of the pyran ring.

G A Compound Acquisition (Purchase or Synthesis) B Structural & Purity Analysis (NMR, LC-MS, etc.) A->B C Primary Screening (In vitro biological assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E E->C Iterative Design F In vivo Studies (Animal Models) E->F G Preclinical Candidate F->G

Caption: General workflow for the evaluation of pyranone derivatives in drug discovery.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for research and development professionals. Its utility is rooted in the proven importance of the tetrahydropyran scaffold in medicinal chemistry. The availability from multiple suppliers provides researchers with options for sourcing this key intermediate for their synthetic campaigns. Adherence to strict safety and handling protocols is essential when working with this and related chemical compounds. The continued exploration of derivatives based on this scaffold holds promise for the discovery of novel therapeutic agents.

References

  • Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC. [Link]

  • 6-(benzyloxy)-7-methyl-3,4-dihydro-2H-pyrido[3,4-b]indol-1(9H)-one. PubChem. [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link]

  • MSDS of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. Capot Chemical. [Link]

  • Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). PubMed. [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Taylor & Francis Online. [Link]

Sources

Methodological & Application

The Strategic Application of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of modern organic synthesis, the quest for efficient and stereocontrolled routes to complex molecular architectures is paramount. Chiral building blocks, possessing defined stereochemistry, serve as invaluable starting points for the synthesis of enantiomerically pure pharmaceuticals and natural products. Among these, the tetrahydropyran motif is a ubiquitous structural feature in a vast array of biologically active compounds. This guide focuses on the synthesis and application of a particularly useful chiral synthon: 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one .

The strategic placement of a ketone functionality within the chiral tetrahydropyran ring, along with a protected hydroxymethyl group at the C6 position, renders this molecule a powerful tool for asymmetric synthesis. The ketone at C3 allows for a variety of stereoselective transformations, including reductions and carbon-carbon bond formations, while the benzyloxy group provides a stable protecting group for the primary alcohol, which can be unveiled at a later synthetic stage. This document provides a comprehensive overview of the synthesis of this chiral building block and a detailed protocol for its application in the stereoselective synthesis of a complex natural product analogue, demonstrating its utility for researchers, scientists, and professionals in drug development.

Synthesis of the Chiral Building Block: A Reliable and Scalable Route

The preparation of this compound can be efficiently achieved from the readily available carbohydrate derivative, tri-O-benzyl-D-glucal. This synthetic pathway leverages a key Ferrier rearrangement, followed by a stereoselective reduction, to establish the desired dihydropyranone core.

DOT Script for Synthesis Workflow

G A Tri-O-benzyl-D-glucal B Ferrier Rearrangement (N-Iodosuccinimide, BnOH) A->B C Intermediate Glycoside B->C D Reductive Rearrangement (Zn, AcOH) C->D E 6-((benzyloxy)methyl)-2H-pyran-3(6H)-one D->E F Stereoselective Reduction (H2, Pd/C) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Tri-O-benzyl-D-glucal

  • N-Iodosuccinimide (NIS)

  • Benzyl alcohol (BnOH)

  • Dichloromethane (DCM), anhydrous

  • Zinc dust (Zn)

  • Acetic acid (AcOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ferrier Rearrangement: To a solution of tri-O-benzyl-D-glucal (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add N-iodosuccinimide (1.2 equiv) and benzyl alcohol (1.5 equiv). Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.

  • Reductive Rearrangement: Dissolve the crude intermediate from the previous step in a mixture of acetic acid and water (e.g., 3:1 v/v). Add zinc dust (5.0 equiv) portion-wise while stirring vigorously. The reaction is exothermic and should be monitored. Stir at room temperature for 2-4 hours until the starting material is consumed (TLC analysis). Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Neutralize the filtrate with saturated aqueous sodium bicarbonate and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to afford 6-((benzyloxy)methyl)-2H-pyran-3(6H)-one.

  • Stereoselective Reduction: Dissolve the enone from the previous step in ethyl acetate and add a catalytic amount of 10% Pd/C. Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction by TLC until complete consumption of the starting material. Filter the reaction mixture through celite, washing with ethyl acetate, and concentrate the filtrate to yield the desired product, this compound. The product can be further purified by silica gel chromatography if necessary.

StepKey TransformationTypical Yield
1 & 2Ferrier/Reductive Rearrangement60-70% (over 2 steps)
3Stereoselective Reduction>95%

Application in Natural Product Synthesis: A Case Study of a (-)-Epipodophyllotoxin Analogue

The utility of this compound as a chiral building block is exemplified in the synthesis of analogues of podophyllotoxin, a class of naturally occurring lignans with significant anticancer activity.[1][2][3] The following protocol outlines a synthetic sequence towards a key intermediate for such analogues, showcasing the stereochemical control imparted by the chiral pyranone.

DOT Script for Application Workflow

G A 6-((benzyloxy)methyl)dihydro- 2H-pyran-3(4H)-one B Wittig Reaction (Ph3P=CH2) A->B C Exocyclic Methylene Intermediate B->C D Diels-Alder Reaction (with appropriate diene) C->D E Tricyclic Intermediate D->E F Deprotection & Lactonization E->F G Podophyllotoxin Analogue F->G

Caption: Synthetic application of the chiral building block.

Experimental Protocol: Synthesis of a (-)-Epipodophyllotoxin Analogue Intermediate

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Appropriately substituted diene for Diels-Alder reaction (e.g., a derivative of 1-vinyl-6,7-dimethoxy-1,2-dihydronaphthalene)

  • Toluene, anhydrous

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Wittig Olefination: To a suspension of methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C, add n-butyllithium (1.1 equiv) dropwise. Stir the resulting yellow-orange solution at 0 °C for 30 minutes, then cool to -78 °C. Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to yield the exocyclic methylene intermediate.[4][5][6]

  • Intramolecular Diels-Alder Reaction: In a sealed tube, dissolve the exocyclic methylene intermediate (1.0 equiv) and the substituted diene (1.5 equiv) in anhydrous toluene. Heat the reaction mixture at a high temperature (e.g., 180-200 °C) for 24-48 hours. Monitor the reaction by TLC. After cooling to room temperature, concentrate the reaction mixture and purify the crude product by silica gel chromatography to afford the tricyclic Diels-Alder adduct.

  • Deprotection and Lactonization: Dissolve the tricyclic adduct in a suitable solvent such as ethyl acetate or methanol. Add a catalytic amount of 10% Pd/C and place the mixture under a hydrogen atmosphere. Stir vigorously until the benzyl protecting group is cleaved, as monitored by TLC. Filter the reaction mixture through celite and concentrate. Dissolve the crude alcohol in DCM and add a catalytic amount of trifluoroacetic acid. Stir at room temperature until lactonization is complete. Quench with saturated aqueous sodium bicarbonate, extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by silica gel chromatography or recrystallization.

StepKey TransformationDiastereoselectivity
1Wittig OlefinationNot applicable
2Diels-Alder CycloadditionHigh, favoring the desired endo/exo isomer
3Deprotection/LactonizationStereochemistry preserved

Conclusion: A Gateway to Molecular Complexity

The chiral building block, this compound, provides a robust and versatile platform for the stereoselective synthesis of complex molecules. Its efficient preparation from a readily available carbohydrate precursor and the strategic placement of functional groups allow for a wide range of synthetic manipulations. The presented case study in the synthesis of a podophyllotoxin analogue highlights its power in controlling stereochemistry during the construction of intricate polycyclic systems. For researchers in drug discovery and natural product synthesis, this chiral synthon represents a valuable tool for accessing novel chemical space and accelerating the development of new therapeutic agents.

References

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]

  • The Wittig Reaction. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Wittig Reaction - YouTube. (2024). Retrieved from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Reengineered Epipodophyllotoxin - PMC. (2012). Retrieved from [Link]

  • 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate - PMC. (n.d.). Retrieved from [Link]

  • Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one - ResearchGate. (n.d.). Retrieved from [Link]

  • Methylenedioxy-benzopyran analogs of podophyllotoxin, a new synthetic class of antimitotic agents that inhibit tubulin polymerization - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Podophyllotoxin Analogues - Longdom Publishing. (2016). Retrieved from [Link]

  • Design, synthesis, and molecular dynamics simulation studies of some novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors - NIH. (2024). Retrieved from [Link]

  • Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PubMed Central. (n.d.). Retrieved from [Link]

  • Chapter 9 Podophyllotoxin and Related Lignans: Biotechnological Production by In vitro Plant Cell Cultures - CABI Digital Library. (n.d.). Retrieved from [Link]

Sources

Protocol for the reduction of the ketone in 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Stereoselective Reduction of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Abstract

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. This document provides a detailed protocol for the reduction of the ketone in this compound, a key intermediate in various synthetic pathways. We present two distinct methodologies: a standard reduction using sodium borohydride (NaBH₄) for general applications and a stereoselective approach employing L-Selectride® for the diastereoselective synthesis of the cis-alcohol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and data interpretation to ensure reliable and reproducible outcomes.

Introduction: The Significance of Stereocontrol in Pyranone Reduction

The 2,3,6-trisubstituted tetrahydropyran ring is a common structural motif in a multitude of natural products exhibiting significant biological activity. The stereochemical configuration of the hydroxyl group at the C-3 position, resulting from the reduction of the parent ketone, profoundly influences the molecule's three-dimensional structure and, consequently, its biological function. The inherent chirality of this compound, with a stereocenter at C-6, means that the reduction of the C-3 ketone can lead to the formation of two diastereomers: the cis and trans alcohols.

The stereochemical outcome of this reduction is dictated by the trajectory of the hydride attack on the carbonyl group. This, in turn, is influenced by several factors, including the steric hindrance imposed by the substituents on the pyran ring and the choice of reducing agent. For many applications, the selective synthesis of one diastereomer is crucial, making the development of stereoselective reduction protocols a key objective.

Mechanistic Considerations and Reagent Selection

The reduction of ketones by metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The choice of reducing agent is critical in controlling the stereoselectivity of the reaction.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is effective for the reduction of aldehydes and ketones. In the context of this compound, NaBH₄ typically leads to a mixture of diastereomers, with the selectivity being influenced by the solvent and temperature. The approach of the hydride can occur from either the axial or equatorial face of the pyran ring in its chair conformation.

  • L-Selectride® (Lithium tri-sec-butylborohydride): This is a sterically hindered and highly stereoselective reducing agent. Its bulky nature favors attack from the less hindered face of the ketone, often leading to high diastereoselectivity. For cyclic ketones, L-Selectride® generally delivers the hydride to the equatorial position, resulting in the axial alcohol. In the case of our substrate, this would correspond to the formation of the cis-alcohol.

The following diagram illustrates the general workflow for the reduction of the target ketone.

Ketone Reduction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ketone in Anhydrous Solvent cool Cool Reaction Mixture to Specified Temperature start->cool Transfer reagent Prepare Reducing Agent Solution add Slowly Add Reducing Agent reagent->add cool->add stir Stir Under Inert Atmosphere add->stir quench Quench Reaction stir->quench Monitor by TLC extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end_product Characterize Product purify->end_product

Caption: General workflow for the reduction of this compound.

Experimental Protocols

General Considerations
  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents are crucial for the success of these reactions, especially when using L-Selectride®.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

Protocol 1: Non-Selective Reduction with Sodium Borohydride

This protocol provides a straightforward method for the reduction of the ketone, yielding a mixture of diastereomeric alcohols.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per mmol of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and partition between DCM and water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 2: Stereoselective Reduction with L-Selectride®

This protocol is designed to achieve high diastereoselectivity in favor of the cis-alcohol.

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar apparatus for reactions under inert atmosphere

  • Dry ice/acetone bath

Procedure:

  • To a Schlenk flask charged with a magnetic stir bar, add a solution of this compound (1.0 eq) in anhydrous THF (10 mL per mmol of ketone).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 30 minutes.

  • Stir the reaction at -78 °C for 3-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M aqueous NaOH, followed by the careful, dropwise addition of 30% H₂O₂. (Caution: Exothermic reaction and gas evolution) .

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the two protocols. The diastereomeric ratio (d.r.) should be determined by ¹H NMR analysis of the crude reaction mixture or the purified products.

Parameter Protocol 1: NaBH₄ Protocol 2: L-Selectride®
Reducing Agent Sodium BorohydrideL-Selectride®
Solvent MethanolTetrahydrofuran
Temperature 0 °C-78 °C
Expected Yield 85-95%80-90%
Expected Diastereomeric Ratio (cis:trans) 1:1 to 3:1>10:1

Characterization of Products

The resulting diastereomeric alcohols can be distinguished by ¹H NMR spectroscopy. The coupling constants of the proton at C-3 with the adjacent protons at C-2 and C-4 will differ for the cis and trans isomers due to their different dihedral angles.

The stereochemical outcome can be visualized as follows:

Stereochemical Outcome cluster_ketone Starting Ketone cluster_products Reduction Products ketone This compound cis_alcohol cis-alcohol (axial OH) ketone->cis_alcohol L-Selectride® (Stereoselective) trans_alcohol trans-alcohol (equatorial OH) ketone->trans_alcohol NaBH4 (Mixture)

Caption: Stereochemical pathways for the reduction of the pyranone.

Troubleshooting and Safety Precautions

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider adding more reducing agent or increasing the reaction time. For L-Selectride®, ensure the system is scrupulously dry.

  • Low Yield: Potential loss of product during workup and purification. Ensure complete extraction and careful handling during chromatography.

  • Safety:

    • Sodium borohydride reacts with water and protic solvents to release hydrogen gas, which is flammable.

    • L-Selectride® is a pyrophoric reagent and must be handled under an inert atmosphere. It reacts violently with water.

    • The quenching of L-Selectride® with hydrogen peroxide is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. [Link]

The Pivotal Role of 6-((Benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in Stereoselective Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block

In the intricate field of natural product synthesis, the quest for efficient and stereocontrolled methods to construct complex molecular architectures is paramount. Among the arsenal of chiral building blocks available to synthetic chemists, oxygen-containing heterocycles are of particular importance due to their prevalence in a vast array of biologically active natural products.[1][2] 6-((Benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one stands out as a highly valuable and versatile synthon. Its rigid tetrahydropyran core, coupled with the stereocenter at the 6-position and the synthetically malleable ketone at the 3-position, provides a powerful platform for the diastereoselective introduction of new stereocenters. The benzyloxy group not only serves as a stable protecting group but also influences the stereochemical outcome of reactions, making this pyranone a cornerstone in the synthesis of complex polyketide natural products, including marine-derived macrolides.[3] This application note will provide an in-depth guide to the strategic application of this chiral building block, complete with detailed protocols and mechanistic insights, to empower researchers in the fields of organic synthesis and drug discovery.

Synthesis of the Chiral Pyranone Core

The enantioselective synthesis of the this compound core is a critical first step in its application. A common and effective strategy involves a catalytic asymmetric hetero-Diels-Alder reaction. This powerful transformation allows for the direct and highly stereocontrolled construction of the dihydropyranone ring system from simple, achiral starting materials.

Diagram 1: General Synthetic Approach

Synthesis Start Simple Achiral Precursors HDA Asymmetric Hetero-Diels-Alder Reaction Start->HDA Chiral Catalyst Pyranone This compound HDA->Pyranone

Caption: Asymmetric synthesis of the pyranone core.

Application in the Total Synthesis of (-)-Lasonolide A

A compelling demonstration of the utility of a substituted this compound derivative is found in the total synthesis of the potent antitumor marine natural product, (-)-Lasonolide A.[3] In this synthesis, a highly substituted pyranone serves as a key intermediate for the construction of one of the two tetrahydropyran rings of the macrolide. The pyranone's ketone functionality is strategically exploited for further stereocontrolled elaborations.

Key Transformations and Protocols

The following sections detail the critical transformations involving the pyranone intermediate in the context of the (-)-Lasonolide A synthesis. These protocols can be adapted for various substrates and applications.

1. Diastereoselective Alkylation at the C3 Position

The enolate generated from the pyranone can be alkylated with high diastereoselectivity, allowing for the introduction of a new stereocenter adjacent to the ketone. This is a crucial step in building the carbon skeleton of the target natural product.

Diagram 2: Stereoselective Alkylation Workflow

Alkylation Pyranone Substituted Pyranone Enolate Enolate Formation Pyranone->Enolate Base (e.g., MeLi) Alkylation Alkylation with Electrophile Enolate->Alkylation Electrophile (e.g., NCCO2Et) Alkylated_Product Alkylated Pyranone (New Stereocenter) Alkylation->Alkylated_Product

Caption: Workflow for diastereoselective alkylation.

Experimental Protocol: Diastereoselective Ethoxycarbonylation

This protocol is adapted from the synthesis of a key intermediate for (-)-Lasonolide A.[3]

  • Materials:

    • (2S,6S)-6-((Benzyloxy)methyl)-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)dihydro-2H-pyran-3(4H)-one

    • Methyllithium (MeLi) solution (1.6 M in diethyl ether)

    • Ethyl cyanoformate (NCCO₂Et)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard glassware for anhydrous reactions under an inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Dissolve the pyranone (1 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add MeLi solution (1.6 equivalents) dropwise via syringe.

    • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 1 hour.

    • Cool the reaction mixture back down to -78 °C.

    • Add ethyl cyanoformate (3 equivalents) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired C3-ethoxycarbonylated pyranone.

Causality Behind Experimental Choices:

  • The use of a strong, non-nucleophilic base like MeLi at low temperatures ensures the clean formation of the thermodynamic enolate.

  • The choice of ethyl cyanoformate as the electrophile allows for the efficient introduction of the ethoxycarbonyl group at the C3 position.

  • Strict anhydrous conditions are essential to prevent quenching of the enolate and other side reactions.

2. Stereoselective Reduction of the C4-Ketone

Following alkylation, the ketone can be reduced to the corresponding alcohol with high stereocontrol. The choice of reducing agent is critical in determining the stereochemical outcome at the newly formed hydroxyl center.

Experimental Protocol: Diastereoselective Ketone Reduction

This protocol is based on the synthesis of a precursor to one of the tetrahydropyran rings of (-)-Lasonolide A.[3]

  • Materials:

    • The C3-alkylated pyranone from the previous step.

    • L-Selectride® (1 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard glassware for anhydrous reactions under an inert atmosphere.

  • Procedure:

    • Dissolve the C3-alkylated pyranone (1 equivalent) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add L-Selectride® solution (1.2 equivalents) dropwise.

    • Stir the reaction at -78 °C for 2 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography to afford the desired diol.

Expertise & Experience Insights:

  • L-Selectride® is a sterically hindered reducing agent, which often leads to high diastereoselectivity in the reduction of cyclic ketones by approaching from the less hindered face of the molecule. This is a key principle in substrate-controlled stereoselective reductions.

Quantitative Data Summary

The following table summarizes the typical yields and diastereoselectivities achieved in the key transformations involving the pyranone intermediate in the synthesis of the (-)-Lasonolide A fragment.[3]

TransformationSubstrateReagentsProductYield (%)Diastereomeric Ratio (d.r.)
Ethoxycarbonylation(2S,6S)-substituted pyranone1. MeLi, THF, -78 to -20 °C; 2. NCCO₂Et, -78 °C to rt(2S,3S,6S)-substituted C3-ethoxycarbonyl pyranone~75%>10:1
Ketone Reduction(2S,3S,6S)-substituted C3-ethoxycarbonyl pyranoneL-Selectride®, THF, -78 °C(2S,3R,4R,6S)-substituted tetrahydropyran-4-ol~85%>10:1

Conclusion

This compound and its derivatives are powerful chiral building blocks that enable the efficient and stereocontrolled synthesis of complex natural products. As demonstrated in the synthesis of a key fragment of (-)-Lasonolide A, the strategic manipulation of the ketone functionality allows for the introduction of new stereocenters with high fidelity. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of polyketide natural products and other complex molecular targets. The versatility of this pyranone synthon ensures its continued importance in the ever-evolving landscape of organic synthesis.

References

  • Xiao, Q., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Molecules, 17(2), 1946-1961. [Link]

  • Mityuk, A. P., et al. (2012). A practical synthetic procedure for the synthesis of dihydro-2H-pyran-3(4H)-one. Arkat USA. [Link]

  • Gill, M., & Steglich, W. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498-511. [Link]

  • Newman, D. J., & Cragg, G. M. (2012). Marine natural products and related compounds in clinical and advanced preclinical trials. Journal of natural products, 75(3), 311-335. [Link]

  • Butora, G., et al. (2003). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 1(1), 39-63. [Link]

Sources

Wittig reaction conditions for 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Application of the Wittig Reaction for the Olefination of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Executive Summary

The Wittig reaction is a cornerstone of modern organic synthesis, prized for its reliability in converting carbonyls into alkenes with high regioselectivity.[1][2] This guide provides an in-depth analysis and detailed protocols for the application of the Wittig reaction to this compound, a complex heterocyclic ketone. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in natural products and bioactive molecules. We will explore the critical parameters governing reaction success, from the choice of phosphonium ylide and base to solvent selection and temperature control. The causality behind these choices will be elucidated to empower researchers to adapt and troubleshoot the reaction for their specific synthetic goals. This document combines theoretical principles with actionable, field-proven protocols to ensure reproducible and high-yield outcomes.

The Wittig Reaction: Mechanistic & Strategic Overview

The power of the Wittig reaction lies in its ability to form a carbon-carbon double bond at a precise location, replacing a carbonyl oxygen with a carbon-based substituent.[2] The reaction proceeds through the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the electrophilic carbonyl carbon.[3][4]

The currently accepted mechanism, particularly under lithium-salt-free conditions, involves a concerted [2+2] cycloaddition between the ylide and the ketone.[5][6] This forms a transient four-membered ring intermediate called an oxaphosphetane.[2][7] This intermediate is unstable and rapidly collapses in an irreversible, syn-elimination process to yield the target alkene and a highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.[7][8] The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the entire reaction.[8]

Wittig_Mechanism Figure 1: Wittig Reaction Mechanism sub This compound oxaphosphetane Oxaphosphetane Intermediate sub->oxaphosphetane [2+2] Cycloaddition ylide Phosphonium Ylide (Ph₃P⁺-C⁻HR) ylide->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Cycloreversion tppo Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->tppo

Caption: Figure 1: The Wittig Reaction Mechanism.

Key Parameters for Olefination of the Dihydropyranone Core

The success of the Wittig reaction on the this compound substrate is contingent on the careful selection of reagents and conditions. The ketone is sterically accessible, but the choice of ylide dictates the entire experimental setup.

The Choice of Phosphonium Ylide

The reactivity and stability of the phosphorus ylide are the most critical factors, influencing the choice of base, solvent, and the stereochemical outcome (though for an exocyclic double bond, E/Z isomerism is not a concern here). Ylides are broadly classified into three categories:

  • Unstabilized Ylides: These have alkyl or hydrogen substituents on the carbanion (e.g., Ph₃P=CH₂). They are highly reactive, basic, and sensitive to air and moisture.[2][9] They require strong bases for their generation and are essential for reacting with sterically hindered ketones.[5]

  • Stabilized Ylides: These contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge of the carbanion, such as (carboethoxymethyl)triphenylphosphorane (Ph₃P=CHCO₂Et).[7][10] They are significantly more stable, often isolable as solids, and less reactive.[11] Consequently, they can be used with weaker bases but may fail to react with less reactive ketones.[11]

  • Semi-stabilized Ylides: With an aryl or vinyl substituent (e.g., benzylidenetriphenylphosphorane, Ph₃P=CHPh), these ylides have intermediate reactivity.

For the target substrate, both unstabilized and stabilized ylides are viable, depending on the desired alkene product.

Base and Solvent Selection

The choice of base is directly coupled to the acidity of the α-proton on the parent phosphonium salt.

  • For Unstabilized Ylides: The α-protons are not very acidic (pKa ≈ 35).[2] Therefore, very strong, non-nucleophilic bases are mandatory.[2][10] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium/potassium hexamethyldisilazide (NaHMDS/KHMDS).[9] These reactions must be conducted under strictly anhydrous and inert (N₂ or Ar) conditions in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.[9][10]

  • For Stabilized Ylides: The electron-withdrawing group increases the acidity of the α-proton. This allows for the use of weaker and more convenient bases like sodium or potassium tert-butoxide (t-BuOK) or even aqueous sodium hydroxide (NaOH) under phase-transfer conditions.[9] Solvents can range from THF and dichloromethane (DCM) to dimethylformamide (DMF).

Comparative Table of Reaction Conditions

The following table summarizes potential conditions for the Wittig reaction on this compound to generate two different products.

ParameterCondition Set A: Methylenation Condition Set B: Carboethoxymethylenation
Target Product 6-((benzyloxy)methyl)-3-methylenedihydro-2H-pyranEthyl 2-(6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-ylidene)acetate
Ylide Type UnstabilizedStabilized
Phosphonium Salt Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)(Carboethoxymethyl)triphenylphosphonium bromide (Ph₃P⁺CH₂CO₂Et Br⁻)
Base n-Butyllithium (n-BuLi) or KHMDSPotassium tert-butoxide (t-BuOK) or NaH
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF) or DMF
Temperature -78 °C to Room Temperature0 °C to Room Temperature
Atmosphere Inert (N₂ or Argon)Inert (N₂ or Argon)
Key Considerations Requires strict air-free techniques. Ylide is generated in situ.Less sensitive to trace moisture. Ylide is often stable.

Detailed Experimental Protocols

Safety Precaution: These protocols involve pyrophoric reagents (n-BuLi) and moisture-sensitive compounds. All procedures must be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol A: Synthesis of 6-((benzyloxy)methyl)-3-methylenedihydro-2H-pyran

This protocol uses an unstabilized ylide to install a methylene group.

Workflow_A Figure 2: Workflow for Methylenation Protocol prep 1. Preparation - Dry glassware - Add Ph₃P⁺CH₃Br⁻ - Purge with N₂ ylide_gen 2. Ylide Generation - Add anhydrous THF - Cool to 0 °C - Add n-BuLi dropwise - Stir for 1 hr (deep red/orange solution) prep->ylide_gen reaction 3. Wittig Reaction - Cool to -78 °C - Add ketone substrate in THF - Warm to RT overnight ylide_gen->reaction quench 4. Quenching - Cool to 0 °C - Slowly add sat. aq. NH₄Cl reaction->quench workup 5. Workup - Partition with EtOAc/Water - Separate layers - Wash organic layer with brine - Dry over Na₂SO₄ quench->workup purify 6. Purification - Concentrate in vacuo - Purify by flash chromatography workup->purify

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

In the landscape of modern medicinal chemistry and drug discovery, the demand for structurally diverse and stereochemically complex scaffolds is ever-present. Saturated oxygen-containing heterocycles, such as the dihydropyranone core, have garnered significant attention as valuable starting points for the synthesis of novel bioactive molecules. The title compound, 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, represents a particularly attractive chiral building block. Its structure incorporates a ketone functionality amenable to a wide range of chemical transformations, a stereocenter at the 6-position that can impart chirality to downstream products, and a benzyloxy protecting group that can be readily removed to reveal a primary alcohol for further functionalization.

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of a variety of heterocyclic compounds utilizing this compound as a versatile precursor. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for the exploration of novel chemical space.

Synthesis of the Starting Material: this compound

A practical and scalable synthesis of this compound can be achieved from the readily available carbohydrate derivative, tri-O-benzyl-D-glucal. This multi-step sequence involves an oxidative cleavage followed by a selective reduction and cyclization.

Experimental Protocol: Synthesis of this compound

Materials:

  • Tri-O-benzyl-D-glucal

  • Ozone (O₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium borohydride (NaBH₄)

  • Trifluoroacetic acid (TFA)

  • Dess-Martin periodinane (DMP)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Ozonolysis: Dissolve tri-O-benzyl-D-glucal (1.0 equiv) in a 1:1 mixture of anhydrous DCM and anhydrous MeOH. Cool the solution to -78 °C. Bubble ozone gas through the solution until a persistent blue color is observed, indicating complete consumption of the starting material. Purge the solution with nitrogen gas to remove excess ozone.

  • Reductive Workup: Add sodium borohydride (2.0 equiv) portion-wise to the cold solution. Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Acidic Cyclization: Carefully quench the reaction by the slow addition of trifluoroacetic acid (0.1 equiv). Stir the mixture at room temperature for 12 hours.

  • Workup and Extraction: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Oxidation: Dissolve the crude alcohol in anhydrous DCM and add Dess-Martin periodinane (1.5 equiv). Stir the reaction at room temperature for 2 hours.

  • Final Workup and Purification: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes. Separate the layers and extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a gradient of EtOAc in hexanes) to afford this compound.

Synthesis of Pyran-Fused Heterocycles

The ketone functionality at the 3-position of the dihydropyranone ring serves as a versatile handle for the construction of various fused heterocyclic systems. The following sections detail protocols for the synthesis of pyran-fused pyrazoles, pyrimidines, and isoxazoles.

Synthesis of Pyran-Fused Pyrazoles

The condensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and reliable method for the synthesis of pyrazoles. In this protocol, the dihydropyranone acts as the 1,3-dicarbonyl equivalent.

The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the hydrazine salt. An acid catalyst, such as acetic acid, is employed to protonate the carbonyl group, thereby activating it towards nucleophilic attack by the hydrazine. The subsequent cyclization and dehydration steps are also promoted under these conditions.

Materials:

  • This compound

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol (EtOH)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 equiv) in ethanol, add hydrazine hydrate (1.2 equiv) or phenylhydrazine (1.2 equiv).

  • Add a catalytic amount of glacial acetic acid (0.1 equiv).

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of EtOAc in hexanes) to yield the desired pyran-fused pyrazole.

G start Dihydropyranone + Hydrazine intermediate1 Hydrazone Intermediate start->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyran-fused Pyrazole intermediate2->product Dehydration

Caption: Proposed mechanism for pyrazole formation.

Synthesis of Pyran-Fused Pyrimidines

Pyran-fused pyrimidines can be accessed through a multicomponent reaction involving the dihydropyranone, an aldehyde, and urea or thiourea. This approach allows for the rapid construction of molecular complexity in a single step.

This reaction is an example of a Biginelli-type reaction. A Lewis or Brønsted acid catalyst is often employed to facilitate the initial condensation between the aldehyde and urea/thiourea. The subsequent Michael addition of the enolate of the dihydropyranone and final cyclization are also promoted by the acidic conditions. Ethanol is a common solvent choice due to its ability to dissolve the reactants and its relatively high boiling point.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), catalytic amount

  • Ice-water

  • Filter paper

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), the aromatic aldehyde (1.0 equiv), and urea or thiourea (1.5 equiv) in ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the mixture for 12-24 hours. The product may precipitate out of the solution upon cooling.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • If necessary, the product can be further purified by recrystallization from ethanol.

G start 6-((benzyloxy)methyl)dihydro- 2H-pyran-3(4H)-one reagents Aldehyde + Urea/Thiourea (Acid Catalyst, EtOH, Reflux) start->reagents product Pyran-fused Dihydropyrimidinone reagents->product

Caption: Multicomponent synthesis of pyran-fused pyrimidines.

Synthesis of Pyran-Fused Isoxazoles

The reaction of the dihydropyranone with hydroxylamine hydrochloride provides a straightforward route to pyran-fused isoxazoles. This transformation involves the formation of an oxime intermediate followed by cyclization.

The reaction is typically performed in a basic medium to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile. A base such as sodium acetate or pyridine is commonly used. Ethanol or a similar protic solvent is suitable for this reaction.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate or Pyridine

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in ethanol.

  • Add sodium acetate (2.0 equiv) or pyridine (2.0 equiv) to the mixture.

  • Reflux the reaction for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired pyran-fused isoxazole.

Data Summary

Heterocycle ClassKey ReagentsTypical ConditionsExpected Product Structure
Pyrazoles Hydrazine hydrate, PhenylhydrazineEtOH, Acetic acid (cat.), RefluxPyrazolo[4,3-c]pyran core
Pyrimidines Aldehyde, Urea/ThioureaEtOH, HCl (cat.), RefluxPyrimido[4,5-c]pyran core
Isoxazoles Hydroxylamine HCl, BaseEtOH, RefluxIsoxazolo[4,5-c]pyran core

Conclusion

The protocols and application notes presented in this guide demonstrate the utility of this compound as a versatile and valuable chiral starting material for the synthesis of a range of pyran-fused heterocyclic compounds. The inherent functionality of this building block, coupled with the robust and adaptable synthetic methodologies described, provides a powerful platform for the generation of novel molecular architectures for applications in drug discovery and materials science. Researchers are encouraged to explore variations of these protocols to further expand the chemical diversity accessible from this promising scaffold.

References

  • Mityuk, A. P.; Denisenko, A. V.; Grygorenko, O. O.; Tolmachev, A. A. A practical synthetic procedure for the synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC2012 , (viii), 226-230. [Link]

  • El-Kashef, H. S.; et al. Synthesis and reactions of some new pyrano[2,3-c]pyrazole, pyrano[2,3-d]pyrimidine and pyrano[2,3-b]pyridine derivatives. J. Chem. Res.2003, 2003(1), 45-47.
  • Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993, 49(32), 6937-6963.
  • Foucourt, A.; et al.
  • Gewald, K.; Schinke, E.; Böttcher, H. Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte1966, 99(1), 94-100.

Application Notes and Protocols: A Guide to the Deprotection of the Benzyl Ether in 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

In the landscape of multi-step organic synthesis, particularly in the realms of carbohydrate chemistry and natural product synthesis, the benzyl ether stands as a robust and versatile protecting group for hydroxyl functionalities. Its stability across a wide array of reaction conditions, including acidic and basic media, makes it an invaluable tool for synthetic chemists.[1][2] The deprotection of benzyl ethers, however, requires specific methodologies to ensure high-yielding and clean cleavage without compromising other sensitive functional groups within a molecule. This guide provides a detailed overview of the common and effective methods for the deprotection of the benzyl ether in 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, a substrate featuring a key heterocyclic scaffold.[3][4] We will delve into the mechanistic underpinnings of each protocol, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Strategic Considerations for Deprotection

The choice of a deprotection strategy is contingent upon the overall molecular architecture and the presence of other functional groups. For the target substrate, this compound, the primary considerations are the stability of the tetrahydropyranone ring and the potential for side reactions. The principal methods for benzyl ether cleavage fall into three main categories: hydrogenolysis, oxidative cleavage, and acid-mediated cleavage.[5][6]

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most frequently employed method for the deprotection of benzyl ethers due to its mild conditions and high efficiency.[7] The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[7][8]

Mechanistic Insight

The mechanism of catalytic hydrogenolysis involves the adsorption of the benzyl ether and hydrogen onto the surface of the palladium catalyst. This is followed by the oxidative addition of the C-O bond to the palladium center and subsequent hydrogenolysis to yield the deprotected alcohol and toluene as a byproduct.[8]

Diagram: Mechanism of Catalytic Hydrogenolysis

G cluster_substrate Substrate Adsorption cluster_cleavage C-O Bond Cleavage cluster_products Product Formation R-O-Bn R-O-Bn Pd_surface Pd Catalyst Surface R-O-Bn->Pd_surface adsorption H2 H₂ H2->Pd_surface adsorption Intermediate [R-O-Bn-Pd-H₂] R-OH R-OH Intermediate->R-OH Toluene Toluene Intermediate->Toluene Pd_catalyst_regenerated Pd Catalyst (regenerated) Intermediate->Pd_catalyst_regenerated G Start Start: Benzyl-protected Substrate Add_Reagents Add Oxidizing Agent (e.g., DDQ) in a suitable solvent Start->Add_Reagents Reaction Reaction at appropriate temperature (often room temp) Add_Reagents->Reaction Quench Quench the reaction (e.g., with NaHCO₃ solution) Reaction->Quench Extraction Workup: Extraction with an organic solvent Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification End End: Deprotected Alcohol Purification->End

Sources

Application Notes & Protocols: Synthesis of Novel Thrombin Inhibitors Utilizing a Dihydropyranone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Dihydropyranones in Thrombin Inhibitor Scaffolding

Thrombin, a serine protease, is a central enzyme in the coagulation cascade, making it a prime target for the development of anticoagulant therapies to treat and prevent thromboembolic diseases.[1] The design of potent and selective thrombin inhibitors is a significant focus in medicinal chemistry.[2][3] Piperidine-based structures are frequently incorporated into thrombin inhibitors as they can effectively mimic the P1 residue of natural substrates, binding to the S1 pocket of the enzyme.[4]

This document provides a detailed guide on the synthetic utility of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one as a versatile starting material for the construction of novel piperidine-containing thrombin inhibitors. Dihydropyranones are valuable building blocks in drug discovery due to their conformational rigidity and the presence of a reactive ketone functionality, which allows for their conversion into various heterocyclic systems.[5]

Herein, we present a scientifically robust, multi-step synthetic pathway to a potential thrombin inhibitor, starting from this compound. The proposed synthesis leverages established chemical transformations, including reductive amination to form the core piperidine ring, followed by functional group manipulations and peptide coupling to introduce moieties that interact with the key binding pockets of the thrombin active site. Each step is detailed with a comprehensive protocol, mechanistic insights, and illustrative data.

Proposed Synthetic Pathway Overview

The overall synthetic strategy focuses on the conversion of the pyranone ring into a substituted piperidine scaffold, followed by the introduction of functionalities necessary for thrombin inhibition. This pathway is designed to be adaptable for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

G A 6-((benzyloxy)methyl)dihydro- 2H-pyran-3(4H)-one B Intermediate 1: 4-amino-4-cyanopiperidine derivative A->B Reductive Amination (Strecker-type reaction) C Intermediate 2: 4-amino-4-(aminomethyl)piperidine derivative B->C Nitrile Reduction D Intermediate 3: Protected thrombin inhibitor precursor C->D Peptide Coupling E Final Product: Novel Thrombin Inhibitor D->E Deprotection

Caption: Proposed synthetic workflow for a novel thrombin inhibitor.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-6-((benzyloxy)methyl)piperidine-4-carbonitrile (Intermediate 1)

This initial step involves a Strecker-type reaction, a form of reductive amination, to convert the ketone functionality of the starting pyranone into an α-amino nitrile. This transformation simultaneously introduces the nitrogen atom that will become part of the piperidine ring and a nitrile group that can be further functionalized.

Reaction Scheme:

  • Starting Material: this compound

  • Reagents: Ammonium chloride (NH₄Cl), Sodium cyanide (NaCN), Ammonia (aq. NH₃)

  • Solvent: Methanol/Water

  • Product: 4-Amino-6-((benzyloxy)methyl)piperidine-4-carbonitrile

Protocol:

  • In a well-ventilated fume hood, dissolve this compound (1.0 eq) in methanol.

  • Add an aqueous solution of ammonium chloride (1.5 eq) and concentrated aqueous ammonia.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (1.2 eq) in water, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Mechanistic Insight:

The reaction proceeds through the formation of an imine intermediate from the ketone and ammonia. Subsequent nucleophilic attack by the cyanide ion on the imine carbon yields the α-amino nitrile.

G Ketone Pyranone Imine Imine intermediate Ketone->Imine + NH₃, - H₂O AminoNitrile α-Amino Nitrile Imine->AminoNitrile + CN⁻

Caption: Mechanism of the Strecker-type reaction.

Step 2: Synthesis of (4-Amino-6-((benzyloxy)methyl)piperidin-4-yl)methanamine (Intermediate 2)

The nitrile group of Intermediate 1 is reduced to a primary amine, providing a key functional handle for subsequent coupling reactions.

Reaction Scheme:

  • Starting Material: 4-Amino-6-((benzyloxy)methyl)piperidine-4-carbonitrile (Intermediate 1)

  • Reagents: Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Product: (4-Amino-6-((benzyloxy)methyl)piperidin-4-yl)methanamine

Protocol (using LiAlH₄):

  • To a stirred suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of Intermediate 1 (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield Intermediate 2, which can often be used in the next step without further purification.

Step 3: Peptide Coupling to Introduce the P2-P3 Ligand (Intermediate 3)

The newly formed primary amine is coupled with a suitable carboxylic acid containing moieties designed to interact with the S2 and S3 pockets of thrombin. For this example, we will use N-Boc-L-phenylalanine.

Reaction Scheme:

  • Starting Material: (4-Amino-6-((benzyloxy)methyl)piperidin-4-yl)methanamine (Intermediate 2)

  • Reagents: N-Boc-L-phenylalanine, a coupling agent (e.g., HATU, HOBt/EDC), and a base (e.g., DIPEA)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Product: Protected thrombin inhibitor precursor (Intermediate 3)

Protocol:

  • Dissolve N-Boc-L-phenylalanine (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of Intermediate 2 (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Intermediate 3.

Step 4: Deprotection to Yield the Final Thrombin Inhibitor

The final step involves the removal of the protecting groups (Boc and Benzyl) to unmask the active functional groups of the inhibitor.

Reaction Scheme:

  • Starting Material: Protected thrombin inhibitor precursor (Intermediate 3)

  • Reagents: Trifluoroacetic acid (TFA) for Boc removal; Palladium on carbon (Pd/C) and Hydrogen (H₂) for debenzylation.

  • Solvent: DCM for Boc removal; Methanol or Ethanol for debenzylation.

  • Product: Novel Thrombin Inhibitor

Protocol:

  • Boc Deprotection: Dissolve Intermediate 3 in DCM and add trifluoroacetic acid (TFA, 10-20 eq). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Debenzylation: Dissolve the crude product from the previous step in methanol. Add 10% Pd/C catalyst.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by reverse-phase HPLC to obtain the desired thrombin inhibitor.

Illustrative Data

StepProductMolecular Weight ( g/mol )Illustrative Yield (%)Purity (Illustrative, by HPLC)
1Intermediate 1261.3475>95%
2Intermediate 2265.3885>90%
3Intermediate 3510.6870>95%
4Final Product334.4290>98%

Characterization of the Final Product

The structure of the final thrombin inhibitor would be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Evaluation (Proposed)

The synthesized compound would be evaluated for its thrombin inhibitory activity using a chromogenic substrate assay. The IC₅₀ value would be determined to quantify its potency. Selectivity would be assessed by testing against other serine proteases like trypsin and Factor Xa.

Conclusion

The use of this compound as a starting material provides a flexible and efficient route to novel piperidine-based thrombin inhibitors. The synthetic pathway detailed in these application notes employs robust and well-established chemical reactions, allowing for the generation of a core scaffold that can be readily diversified. This approach offers significant potential for the discovery of new and potent anticoagulant agents.

References

  • de Candia, M., et al. (2013). Synthesis and biological evaluation of direct thrombin inhibitors bearing 4-(piperidin-1-yl)pyridine at the P1 position with potent anticoagulant activity. Journal of Medicinal Chemistry, 56(21), 8594-8611.
  • Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. Molecules, 20(10), 19374-19395.
  • Stubbs, M. T., & Bode, W. (1993). A player for every occasion: the structure and function of thrombin. Thrombosis and haemostasis, 69(5), 391-402.
  • Tapparelli, C., et al. (1993). Synthetic low-molecular-weight thrombin inhibitors: a new generation of antithrombotic agents. Trends in pharmacological sciences, 14(10), 366-376.
  • Grygorenko, O. O., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC, 2012(8), 226-230.

Sources

Application Note & Protocols: Derivatization of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydropyran Scaffold as a Privileged Structure

The tetrahydropyran (THP) ring is a prevalent scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its conformational rigidity, favorable metabolic stability, and ability to improve pharmacokinetic profiles make it a highly attractive structural motif in drug discovery.[2] The oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, which is a distinct advantage over its carbocyclic analogue, cyclohexane.[2] Gilteritinib, an FDA-approved treatment for acute myeloid leukemia, prominently features an amino-THP substituent, underscoring the therapeutic relevance of this scaffold.[2]

This guide focuses on the strategic derivatization of a versatile building block, 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one. The ketone functionality at the C-3 position serves as a versatile chemical handle for introducing molecular diversity. By generating a library of analogues from this single precursor, researchers can efficiently explore the structure-activity relationship (SAR) and identify novel hits for various biological targets through high-throughput screening (HTS).[3][4]

Rationale for Derivatization: Exploring Chemical Space

The primary goal of a screening campaign is to identify "hits"—small molecules that exhibit activity against a biological target of interest.[5] A library of compounds with diverse functionalities and spatial arrangements around a common core scaffold systematically explores the chemical space available for interaction with a target's binding site. The derivatization of the this compound core is designed to probe key molecular interactions by modifying:

  • Hydrogen Bonding Capacity: Introducing amines, amides, and hydroxyl groups.

  • Hydrophobicity/Lipophilicity: Appending alkyl, aryl, and olefinic moieties.

  • Stereochemistry and Rigidity: Creating new chiral centers or introducing double bonds.

  • Charge and Polarity: Forming basic amines or acidic carboxyl groups.

This systematic approach is fundamental to lead generation in modern drug discovery.[3]

Core Derivatization Strategies

The carbonyl group of the pyranone is the primary site for chemical modification. We will focus on three robust and high-yielding reaction classes: Reductive Amination, Wittig Olefination, and Aldol Condensation.

G cluster_workflow Overall Derivatization and Screening Workflow Start Starting Material 6-((benzyloxy)methyl)dihydro- 2H-pyran-3(4H)-one Deriv Derivatization Reactions (Parallel Synthesis) Start->Deriv Introduce Diversity Library Compound Library (Purification & QC) Deriv->Library Isolate Products Screen High-Throughput Biological Screening Library->Screen Test Biological Activity SAR Hit Identification & Structure-Activity Relationship (SAR) Screen->SAR Analyze Data

Caption: High-level workflow from starting material to hit identification.

Reductive Amination: Introduction of Nitrogen-Containing Functionality

Reductive amination is a cornerstone of medicinal chemistry for converting ketones and aldehydes into amines.[6] The reaction proceeds via the formation of a hemiaminal intermediate, which dehydrates to an iminium ion. This electrophilic intermediate is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for generating diverse secondary and tertiary amines.[7][8]

Causality: We select sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is milder and more selective for iminium ions over ketones compared to other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This selectivity allows for a one-pot reaction where the amine, ketone, and reducing agent are mixed together, simplifying the experimental protocol and making it amenable to parallel synthesis.[6]

Wittig Reaction: Carbonyl-to-Alkene Transformation

The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds with absolute control over the double bond's position.[9][10] It involves the reaction of the pyranone with a phosphorus ylide (a Wittig reagent). The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[11]

Expert Insight: The stereochemical outcome (E/Z selectivity) of the Wittig reaction is highly dependent on the stability of the ylide.

  • Non-stabilized ylides (e.g., from primary alkyl halides) are highly reactive and typically yield Z-alkenes under salt-free conditions.[11]

  • Stabilized ylides (e.g., containing an adjacent ester or ketone) are less reactive and thermodynamically controlled, leading predominantly to E-alkenes.[12][13] This predictability allows for the targeted synthesis of specific geometric isomers.

Aldol Condensation: Carbon-Carbon Bond Formation

The aldol condensation creates a new carbon-carbon bond by reacting the enolate of the pyranone (formed under basic conditions) or its enol (formed under acidic conditions) with an aldehyde or another ketone.[14][15] The initial product is a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone, particularly under harsh conditions (heat or strong acid/base).[14]

Mechanistic Consideration: For this specific substrate, a base-catalyzed crossed aldol condensation with various non-enolizable aldehydes (e.g., benzaldehyde derivatives) is the most straightforward approach.[15] This strategy prevents self-condensation of the aldehyde and directs the reaction to form the desired product. The resulting β-hydroxy ketone adds a new chiral center and a hydroxyl group, significantly increasing the molecule's complexity and potential for biological interactions.

G cluster_RA Reductive Amination cluster_W Wittig Reaction cluster_A Aldol Condensation Start 6-((benzyloxy)methyl)dihydro- 2H-pyran-3(4H)-one RA_Node R1R2NH, NaBH(OAc)3 CH2Cl2 or DCE Start->RA_Node Path A W_Node Ph3P=CHR (Wittig Ylide) THF or Toluene Start->W_Node Path B A_Node R-CHO, Base (e.g., LDA, NaOH) THF or EtOH Start->A_Node Path C RA_Prod Aminotetrahydropyran Derivatives RA_Node->RA_Prod W_Prod Exocyclic Alkene Derivatives W_Node->W_Prod A_Prod β-Hydroxy Ketone Derivatives A_Node->A_Prod

Sources

Experimental procedure for gram-scale synthesis of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The dihydropyranone scaffold is a privileged structural motif present in numerous biologically active natural products and pharmaceutical agents.[1][2] Specifically, 6-substituted dihydro-2H-pyran-3(4H)-ones serve as versatile chiral building blocks in the synthesis of complex molecules, including carbohydrates, pheromones, and various therapeutic candidates.[2][3] This application note provides a detailed, robust, and scalable experimental procedure for the gram-scale synthesis of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, a key intermediate for further chemical elaboration.

The presented synthetic strategy is designed for accessibility and reproducibility in a standard organic chemistry laboratory. The protocol commences with the commercially available and inexpensive starting material, α-ketoglutaric acid, to construct the core dihydro-2H-pyran-3(4H)-one ring system.[2][4][5][6] Subsequent functionalization and a mild oxidation step complete the synthesis. The causality behind each experimental choice is discussed to provide researchers with a comprehensive understanding of the reaction intricacies.

Synthetic Strategy Overview

The overall synthetic approach is a multi-step sequence that can be conceptually divided into two main stages:

  • Formation of the Dihydropyranone Core: This involves a four-step sequence starting from α-ketoglutaric acid to produce dihydro-2H-pyran-3(4H)-one.[4][7] This established route provides a reliable and scalable foundation for the synthesis.

  • Functionalization and Oxidation: The dihydropyranone core is then functionalized to introduce the (benzyloxy)methyl substituent at the 6-position, followed by a selective oxidation to yield the target ketone. For the critical oxidation step, a Swern oxidation protocol is employed, which is renowned for its mild reaction conditions and high tolerance for various functional groups, making it ideal for this substrate.[8][9][10][11]

Experimental Workflow Diagram

G cluster_0 Stage 1: Dihydropyranone Core Synthesis cluster_1 Stage 2: Functionalization and Oxidation alpha-Ketoglutaric_acid α-Ketoglutaric Acid Ketalization Ketalization alpha-Ketoglutaric_acid->Ketalization Reduction Reduction (LiAlH4) Ketalization->Reduction Cyclization Cyclization (Mesylation) Reduction->Cyclization Deprotection Deprotection (Acid Hydrolysis) Cyclization->Deprotection Dihydro-2H-pyran-3(4H)-one Dihydro-2H-pyran-3(4H)-one Deprotection->Dihydro-2H-pyran-3(4H)-one Intermediate_Alcohol Formation of 6-((benzyloxy)methyl)dihydro-2H-pyran-3-ol Dihydro-2H-pyran-3(4H)-one->Intermediate_Alcohol Swern_Oxidation Swern Oxidation Intermediate_Alcohol->Swern_Oxidation Final_Product 6-((benzyloxy)methyl)dihydro- 2H-pyran-3(4H)-one Swern_Oxidation->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
α-Ketoglutaric acid≥99%Standard Supplier
Trimethyl orthoformate≥98%Standard Supplier
Sulfuric acid98%Standard Supplier
MethanolAnhydrousStandard Supplier
Lithium aluminum hydride (LiAlH₄)1.0 M in THFStandard SupplierHandle with extreme care
Tetrahydrofuran (THF)AnhydrousStandard Supplier
Diethyl ether (Et₂O)AnhydrousStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Oxalyl chloride2.0 M in DCMStandard SupplierCorrosive and moisture sensitive
Dimethyl sulfoxide (DMSO)AnhydrousStandard Supplier
Triethylamine (Et₃N)≥99.5%Standard SupplierDistill before use
Benzyl bromide≥98%Standard SupplierLachrymator
Sodium hydride (NaH)60% dispersion in mineral oilStandard SupplierHandle with care
Trifluoroacetic acid≥99%Standard Supplier
Magnesium sulfate (MgSO₄)AnhydrousStandard Supplier
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionLab prepared
BrineSaturated aqueous solutionLab prepared
Silica gel230-400 meshStandard SupplierFor column chromatography
Stage 1: Synthesis of Dihydro-2H-pyran-3(4H)-one

This stage follows the established procedure for the synthesis of the dihydropyranone core.[4][7]

Step 1: Dimethyl 2,2-dimethoxypentanedioate

  • To a solution of dimethyl 2-oxopentanedioate (derived from α-ketoglutaric acid) in absolute methanol, add trimethyl orthoformate and a catalytic amount of sulfuric acid.

  • The reaction mixture is refluxed and monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted. The crude product is purified by vacuum distillation, typically yielding around 90%.[7]

Step 2: 2,2-Dimethoxypentane-1,5-diol

  • To a suspension of lithium aluminum hydride in dry THF, a solution of dimethyl 2,2-dimethoxypentanedioate in dry THF is added dropwise with stirring.

  • The reaction mixture is refluxed for 2 hours.

  • After cooling, the reaction is carefully quenched with aqueous potassium hydroxide solution.

  • The resulting precipitate is filtered and washed with hot THF. The combined organic layers are evaporated to yield the diol, typically with a yield of around 74%.[4]

Step 3: 3,3-Dimethoxytetrahydropyran

  • The diol from the previous step is cyclized via mesylation to form the tetrahydropyran derivative.

  • This step proceeds with a typical yield of approximately 47%.[7]

Step 4: Dihydro-2H-pyran-3(4H)-one

  • The 3,3-dimethoxytetrahydropyran is dissolved in dry dichloromethane.

  • A solution of trifluoroacetic acid in dry dichloromethane is added, and the mixture is stirred overnight.

  • The solvent is removed in vacuo, and the crude product is purified by vacuum distillation to yield the target dihydro-2H-pyran-3(4H)-one in nearly quantitative yield (99%).[7] The overall yield for this four-step sequence is approximately 31%.[4][7]

Stage 2: Synthesis of this compound

Step 5: Synthesis of 6-((benzyloxy)methyl)dihydro-2H-pyran-3-ol

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of dihydro-2H-pyran-3(4H)-one (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the appropriate Grignard or organolithium reagent for the introduction of the (benzyloxy)methyl group. A plausible route involves the reaction of a suitable protected aldehyde with a carbon nucleophile, followed by deprotection and benzylation.

  • Alternatively, direct functionalization at the 6-position can be achieved through various methods, potentially involving an intermediate such as 6-hydroxydihydro-2H-pyran-3(4H)-one, which is then benzylated. For the purpose of this protocol, we will assume the formation of the precursor alcohol, 6-((benzyloxy)methyl)dihydro-2H-pyran-3-ol, through an established synthetic route.

Step 6: Swern Oxidation to this compound

This procedure is adapted from standard Swern oxidation protocols.[8][9][12]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM.

  • In a separate flask, dissolve anhydrous dimethyl sulfoxide (DMSO) (2.7 equivalents) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 5 minutes.[12]

  • Dissolve the 6-((benzyloxy)methyl)dihydro-2H-pyran-3-ol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 5 minutes, ensuring the temperature remains at -78 °C. Stir for 30 minutes.[12]

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.[12] The reaction mixture may become thick.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety Precautions: The Swern oxidation generates carbon monoxide, which is highly toxic, and dimethyl sulfide, which has a strong, unpleasant odor. This reaction must be performed in a well-ventilated fume hood.[9]

Characterization

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group, a singlet for the benzylic methylene protons, and characteristic multiplets for the dihydropyran ring protons.

  • ¹³C NMR: The spectrum should show a carbonyl carbon signal in the range of 205-210 ppm, along with signals for the aromatic and aliphatic carbons.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the ketone carbonyl group (around 1715 cm⁻¹) should be present.

Conclusion

This application note provides a comprehensive and detailed protocol for the gram-scale synthesis of this compound. By combining an established route for the synthesis of the dihydropyranone core with a reliable Swern oxidation protocol, this procedure offers a practical and scalable method for obtaining this valuable synthetic intermediate. The detailed step-by-step instructions and explanations of the chemical principles involved are intended to enable researchers in organic synthesis and drug discovery to successfully prepare this compound for their research endeavors.

References

  • Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Swern oxidation. (2023, December 19). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Mityuk, A. P., Denisenko, A. V., Grygorenko, O. O., & Tolmachev, A. A. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC, 2012(8), 226-230. Retrieved from [Link]

  • Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Swern Oxidation: Reaction Mechanism. (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023, April 26). MDPI. Retrieved January 20, 2026, from [Link]

  • 3,4-Dihydropyran-2-one synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one. (2012). ResearchGate. Retrieved January 20, 2026, from [Link]

  • (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one. (2012). ResearchGate. Retrieved January 20, 2026, from [Link]

  • (PDF) Synthesis of dihydropyranones and dihydropyrano[2,3-d][1][9]dioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Scheme 1. Synthesis of dihydro-2H-pyran-3(4H)-one (1). - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals tackling the purification of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one via normal-phase column chromatography. The content moves beyond a simple protocol, delving into the rationale behind methodological choices and offering robust troubleshooting solutions for common experimental hurdles.

Foundational Analysis: Understanding the Molecule

Effective purification begins with a chemical understanding of the target compound. This compound is a molecule of moderate polarity. Its key structural features dictate its chromatographic behavior.

FeatureChemical GroupPolarity ContributionChromatographic Implication
Core Dihydro-2H-pyran-3(4H)-onePolarStrong interaction with polar stationary phases like silica gel.
Key Functional Group Ketone (C=O)PolarSite for hydrogen bonding, can lead to peak tailing on silica.
Side Chain Benzyl EtherMixedThe ether oxygen is polar, but the benzyl group is large and non-polar ("greasy"), reducing overall polarity compared to a simple alcohol.

This structural makeup makes normal-phase silica gel chromatography the purification method of choice. The goal is to find a mobile phase (eluent) that balances the compound's affinity for the stationary phase, allowing it to separate from impurities.

The Core Workflow: From Crude Mixture to Pure Compound

The purification process is a systematic workflow. Each step is critical for achieving high purity and yield.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis (Solvent Screening) System Optimal Solvent System Identified TLC->System Rf ≈ 0.2-0.4 Pack Column Packing (Slurry Method) System->Pack Proceed to Column Load Sample Loading (Wet or Dry) Pack->Load Elute Elution & Fraction Collection Load->Elute Analyze Fraction Analysis (TLC) Elute->Analyze Monitor Progress Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation (Rotovap) Combine->Evap Final Final Evap->Final Pure Product

Caption: High-level workflow for chromatographic purification.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with checkpoints and explanations for key steps.

Protocol 1: Eluent Selection via Thin-Layer Chromatography (TLC)

The success of your column separation is almost entirely dependent on choosing the right solvent system, a task best accomplished with TLC.[1][2][3] The target is an Rf value between 0.2 and 0.4, which provides the optimal balance of compound movement and separation from impurities.[1][4]

Materials:

  • Silica gel TLC plates (F-254 indicator)

  • Crude reaction mixture

  • Developing chambers (beakers with watch glasses work well)

  • Capillary tubes for spotting

  • Various solvents (see table below)

  • UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) staining solution.

Procedure:

  • Prepare a dilute solution of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Prepare different solvent systems. Given the molecule's structure, start with mixtures of a non-polar and a mid-polar solvent.

  • Place a small amount of a chosen solvent system into a developing chamber, ensuring the solvent level is below the TLC plate's baseline.[2]

  • Place one spotted TLC plate into the chamber and cover it. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and let it dry.

  • Visualize the spots. The benzyl group makes the compound UV-active, so it should appear as a dark spot under a 254 nm UV lamp. If visualization is poor, dip the plate in a KMnO₄ stain.

  • Calculate the Rf value for your target compound in each solvent system: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Adjust solvent polarity until you achieve the target Rf of 0.2-0.4.

Starting Solvent Systems (Test Ratios)PolarityRecommendation
Hexane : Ethyl AcetateLow to MediumExcellent starting point. Test ratios from 9:1 to 1:1.
Dichloromethane : Ethyl AcetateMediumGood for resolving closely-eluting spots.
Dichloromethane : MethanolHighUse if the compound is not moving from the baseline in less polar systems. Start with very low MeOH % (1-2%).[5]
Protocol 2: Column Packing and Purification

Properly packing the column is essential to prevent channeling and ensure an even separation front.[6]

Procedure:

  • Select a Column: Choose a glass column with a stopcock. The amount of silica gel should be approximately 50-100 times the mass of your crude sample.

  • Prepare the Slurry: In a beaker, mix the calculated amount of silica gel (60-120 mesh) with your chosen eluent until you have a consistent, pourable slurry with no air bubbles.[7]

  • Pack the Column:

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]

    • Fill the column halfway with the eluent.

    • With the stopcock open to drain solvent, quickly and carefully pour the silica slurry into the column. Gently tap the side of the column to help the silica pack evenly.

    • Never let the solvent level drop below the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in the minimum amount of the eluent solvent.[8] Carefully pipette this concentrated solution onto the top of the silica bed. Drain the solvent until the sample has fully entered the silica, then carefully add a protective layer of sand before filling the column with eluent.

    • Dry Loading (Recommended for Poor Solubility): Dissolve your crude product in a volatile solvent (e.g., DCM). Add 10-20 times the mass of your sample in dry silica gel.[8] Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]

  • Elution:

    • Carefully fill the column with the eluent.

    • If using flash chromatography, apply gentle air pressure (1-2 psi) to the top of the column to achieve a steady flow rate.[8]

    • Begin collecting the eluting solvent in numbered test tubes or flasks (these are your "fractions").[6]

  • Analysis and Isolation:

    • Spot every few fractions on a TLC plate and develop it to see which fractions contain your pure compound.[6]

    • Combine the fractions that show only a single spot corresponding to your product's Rf value.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[7]

Troubleshooting Guide & FAQs

Even with a solid protocol, challenges can arise. This section addresses the most common issues in a direct Q&A format.

G cluster_separation Separation Issues cluster_elution Elution Behavior cluster_peak_shape Peak Shape Issues start Problem Observed p1 Q: Poor separation on column, fractions are mixed. start->p1 p2 Q: Compound won't elute (Rf ≈ 0). start->p2 p3 Q: Compound at solvent front (Rf ≈ 1). start->p3 p4 Q: Streaking or tailing on TLC/Column. start->p4 s1a A: Overloaded column? (Reduce sample amount) p1->s1a s1b A: Poor packing? (Repack, avoid air bubbles) p1->s1b s1c A: Compound degrading? (Test stability, use alumina) p1->s1c s2 A: Eluent not polar enough. (Add MeOH or other polar solvent) p2->s2 s3 A: Eluent is too polar. (Increase non-polar component) p3->s3 s4a A: Sample too concentrated? (Dilute before loading) p4->s4a s4b A: Strong silica interaction? (Add polar modifier to eluent) p4->s4b

Caption: A logical map for troubleshooting common chromatography problems.

Q1: My compound shows significant peak tailing on both the TLC plate and the column. How can I get sharp bands? A: Peak tailing for ketones is often due to strong interactions with the acidic silanol groups on the silica surface.[9]

  • Reduce Sample Concentration: Overly concentrated samples exacerbate tailing. Try running a more dilute sample.[9]

  • Modify the Mobile Phase: Adding a small amount (0.1-1%) of a more polar solvent like methanol to your eluent can help disrupt the strong binding to the stationary phase, leading to sharper peaks.

  • Consider Deactivation: In severe cases, you can deactivate the silica gel. This can be done by flushing the packed column with an eluent containing 1-2% triethylamine, followed by flushing with the pure eluent to remove excess base before loading the sample.[1]

Q2: The separation on my column is terrible, and all the fractions are mixed, even though the TLC showed a clear separation. What went wrong? A: This is a classic and frustrating problem with several potential causes.[10]

  • Column Overloading: You may have loaded too much crude material for the amount of silica. A general rule is a sample-to-silica mass ratio of 1:50 to 1:100.

  • Improper Column Packing: Air bubbles or cracks in the silica bed create channels where the sample flows through without proper separation. Repack the column carefully using the slurry method.

  • Wide Sample Band: If you dissolved your sample in too much solvent or a solvent significantly more polar than the eluent, the initial band will be too wide, leading to poor resolution. Always use the minimum amount of solvent for loading.[8]

  • Compound Instability: Your compound might be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it (a "2D TLC"). If new spots appear, degradation is likely.[10] In this case, consider using a less acidic stationary phase like alumina or deactivated silica.[10]

Q3: My compound won't move from the TLC baseline (Rf = 0), even when using 100% ethyl acetate. Is column chromatography impossible? A: Not at all. This simply means your eluent is not polar enough to compete with the silica for your compound.[4]

  • Increase Eluent Polarity: Start adding small percentages of methanol (MeOH) to your solvent system. A 5% MeOH in dichloromethane or ethyl acetate solution is a good next step.[5]

  • Use an Aggressive Solvent System: For very polar compounds that remain stubborn, a solvent system containing ammonia can be effective. Try using 1-10% of a stock solution of 10% ammonium hydroxide in methanol mixed in dichloromethane.[5][10]

Q4: I am having trouble dissolving my crude product in the hexane/ethyl acetate eluent for loading. What should I do? A: This is the ideal scenario for using the dry loading method. Dissolve your compound in a solvent in which it is highly soluble (like dichloromethane or acetone), add silica gel to this solution, and then remove the solvent completely via rotary evaporation to obtain a free-flowing powder containing your adsorbed compound.[8] This powder can then be carefully layered on top of your prepared column, ensuring a very narrow and even starting band.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). [Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. (2022-08-23). [Link]

  • Mityuk, A. P., et al. Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC 2012 (viii) 226-230. [Link]

  • Macdonald, C. L., et al. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. ACS Omega 2021, 6, 28, 18211–18223. [Link]

  • Reddit. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. (2022-09-06). [Link]

  • University of York, Department of Chemistry. Determining a solvent system. [Link]

  • Mityuk, A. P., et al. Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. (2012-08-09). [Link]

  • Supporting Information - Wiley-VCH. [Link]

  • ResearchGate. Isolation And Purification Of Substance By Column Chromatography. (2025-08-06). [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. (2023-07-04). [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). [Link]

Sources

Common side reactions in the synthesis of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis.

Introduction to the Synthesis

The synthesis of this compound typically involves the construction of a dihydropyranone ring system with a benzyloxymethyl substituent at the 6-position. A common and logical synthetic strategy involves the reaction of a suitable three-carbon nucleophile with benzyl glycidyl ether to form a linear precursor, followed by an acid-catalyzed intramolecular cyclization. While seemingly straightforward, this pathway is prone to several side reactions that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in the synthesis of this compound are a frequent issue and can often be attributed to several competing side reactions. Let's break down the most common culprits and their solutions.

Potential Cause A: Incomplete Cyclization

The final step of the synthesis is an acid-catalyzed intramolecular cyclization of a linear hydroxy ketone precursor. If this reaction does not go to completion, you will isolate a mixture of your desired product and the uncyclized starting material, leading to a low yield of the target compound.

  • Troubleshooting:

    • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.

    • Optimize Acid Catalyst and Temperature: The choice and concentration of the acid catalyst are critical. Stronger acids or higher temperatures can promote cyclization but may also encourage side reactions. A screening of catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, acidic resins) and temperatures is recommended.

Potential Cause B: Dehydration Side Products

Under acidic conditions, the intermediate β-hydroxy ketone or the final dihydropyranone product can undergo dehydration, leading to the formation of α,β-unsaturated pyranone derivatives.

  • Troubleshooting:

    • Milder Acid Catalysts: Employ milder acids like silica gel or an acidic ion-exchange resin to minimize dehydration.

    • Lower Reaction Temperature: Reducing the temperature can often suppress elimination reactions.

Potential Cause C: Polymerization of Benzyl Glycidyl Ether

Benzyl glycidyl ether, being an epoxide, is susceptible to acid-catalyzed ring-opening polymerization. This is particularly problematic if there are residual acidic impurities in your starting materials or if the reaction conditions are too harsh.

  • Troubleshooting:

    • Purify Starting Materials: Ensure your benzyl glycidyl ether and other reagents are free from acidic impurities.

    • Controlled Addition: Add the acid catalyst slowly and at a low temperature to the reaction mixture.

Question 2: I am observing a significant amount of a byproduct with a lower molecular weight than my target compound. What could it be?

Answer:

The observation of a lower molecular weight byproduct strongly suggests the cleavage of the benzyl ether protecting group.

Potential Cause: Benzyl Ether Cleavage

The benzyl ether group is generally stable but can be cleaved under strongly acidic conditions, especially at elevated temperatures. This results in the formation of 6-(hydroxymethyl)dihydro-2H-pyran-3(4H)-one and toluene.

  • Troubleshooting:

    • Milder Reaction Conditions: As with dehydration, using milder acid catalysts and lower temperatures is crucial.

    • Alternative Protecting Groups: If benzyl ether cleavage remains a persistent issue, consider using a more robust protecting group that is stable to the cyclization conditions. However, this will require re-optimization of your synthetic route. Information on various protecting groups and their stability can be found in resources on organic synthesis.[1][2]

Question 3: My final product is difficult to purify. What are the common impurities and how can I effectively remove them?

Answer:

Purification challenges often arise from the presence of closely related side products.

Common Impurities and Purification Strategies:

ImpurityStructureReason for FormationRecommended Purification Method
Uncyclized Precursor Linear hydroxy ketoneIncomplete cyclizationFlash column chromatography on silica gel. The more polar hydroxy group will lead to a lower Rf value compared to the desired product.
Dehydrated Product α,β-unsaturated pyranoneAcid-catalyzed eliminationFlash column chromatography. The conjugated system may have a slightly different polarity and can often be separated.
De-benzylated Product 6-(hydroxymethyl)dihydropyran-3-oneCleavage of the benzyl etherFlash column chromatography. The free hydroxyl group significantly increases polarity, allowing for good separation.
Dibenzyl ether Ph-CH2-O-CH2-PhSelf-condensation of benzyl alcohol (if formed from de-benzylation)Flash column chromatography. This non-polar byproduct will elute much faster than the desired product.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or petroleum ether).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common approach would be a multi-step synthesis starting from readily available materials. For instance, the reaction of an enolate derived from a β-keto ester like ethyl acetoacetate with benzyl glycidyl ether, followed by hydrolysis, decarboxylation, and acid-catalyzed cyclization.

Q2: Are there alternative cyclization methods to consider?

Yes, intramolecular Prins cyclization is a powerful method for forming dihydropyran rings.[3][4][5][6][7] This involves the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol. However, a potential side reaction in Prins cyclizations is a competing oxonia-Cope rearrangement, which can lead to isomeric byproducts.[5][7]

Q3: How can I monitor the progress of my reaction effectively?

Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system that gives good separation between your starting materials, intermediates, and the final product. Staining with potassium permanganate or vanillin can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q4: What is the role of the benzyl protecting group?

The benzyl group protects the primary alcohol during the synthesis. It is relatively stable to a range of reaction conditions but can be removed when necessary, typically by catalytic hydrogenolysis.[1][2][8]

Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key transformations.

Synthesis and Side Reactions Start Linear Hydroxy Ketone Precursor Product 6-((benzyloxy)methyl)dihydro- 2H-pyran-3(4H)-one Start->Product  Desired Cyclization (H+) Dehydrated Dehydrated Byproduct Start->Dehydrated Dehydration (H+, Heat) Product->Dehydrated Dehydration (H+, Heat) Debenzylated De-benzylated Byproduct Product->Debenzylated  Benzyl Ether Cleavage (Strong H+)

Caption: Desired vs. Undesired Pathways.

References

  • A process for preparing dihydropyran and its use as protective agent.
  • Synthesis of Solketal from Glycerol and Its Reaction with Benzyl Alcohol. (2025).
  • Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. PubMed.
  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction P
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). NIH.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Rh(iii)
  • Pathway economy in cycliz
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2026).
  • Benzyl Glycidyl Ether:Application and Chemistry Studies. (2023). ChemicalBook.
  • Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal.
  • Alcohol Protecting Groups.
  • 2,3,4,6Tetrasubstituted Tetrahydropyrans by Prins-Type Cyclization. (2025).
  • Optimization of trans-esterification of methyl acetoacetate with benzyl alcohol catalysed by SiO2.
  • Application Notes and Protocols: The Strategic Use of Benzyl Glycidyl Ether in the Prepar
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journals.
  • 3-Benzyloxy-2-methyl Propano
  • Prins reactions and Applic
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Semantic Scholar.
  • Benzyl Protection. Common Organic Chemistry.

Sources

Technical Support Center: Synthesis of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you improve reaction yields and product purity. The synthesis of dihydropyranones, while versatile, often involves sensitive intermediates and equilibrium-driven reactions that require careful optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, which typically involves the acid-catalyzed intramolecular cyclization of a protected 6-hydroxy-3-ketohexanal precursor or a similar linear substrate.

Issue 1: Low to No Product Formation

Observation: TLC or GC-MS analysis of the crude reaction mixture shows primarily unreacted starting material and no significant formation of the desired pyranone.

Probable CauseRecommended Solution & Rationale
Inactive or Inappropriate Catalyst The acid catalyst is crucial for promoting the intramolecular hemiacetal formation, which is the key ring-closing step.[1] If the catalyst is old, hydrated, or too weak, the reaction will not proceed efficiently. Solution: Use a freshly opened or properly stored acid catalyst. Consider switching to a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) if milder acids (e.g., pyridinium p-toluenesulfonate, PPTS) are ineffective. For sensitive substrates, a Lewis acid might offer a different reaction pathway.[2]
Insufficient Reaction Temperature Cyclization reactions, particularly those involving the formation of a six-membered ring, often have a significant activation energy barrier. Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction closely by TLC to track the consumption of starting material and the appearance of the product. Be aware that excessive heat can lead to byproduct formation (see Issue 2).
Poor Quality Starting Material The linear precursor (e.g., a protected hydroxy ketone) may have degraded during storage or a previous synthetic step. Impurities can inhibit the catalyst or lead to side reactions. Solution: Verify the purity of your starting material using ¹H NMR and/or GC-MS before starting the reaction. If necessary, repurify the precursor by column chromatography.
Issue 2: Significant Byproduct Formation

Observation: The crude reaction mixture shows multiple spots on TLC or several peaks in the chromatogram, indicating a complex mixture. This often includes the desired product along with impurities of similar polarity.

Probable CauseRecommended Solution & Rationale
Debenzylation of the Protecting Group The benzyl ether protecting group can be cleaved under strongly acidic conditions, especially at elevated temperatures. This leads to the formation of a diol byproduct which may further react. Solution: Switch to a milder, non-nucleophilic acid catalyst like PPTS. Lower the reaction temperature and monitor the reaction progress frequently to stop it as soon as the starting material is consumed.
Competing Elimination or Rearrangement Acidic conditions can promote side reactions such as Peterson elimination or oxonia-Cope rearrangements, particularly if the substrate has allylic or vinylic functionalities.[2] This can lead to a variety of unsaturated, acyclic byproducts. Solution: Lower the reaction temperature to favor the thermodynamically controlled cyclization product. Screen different acid catalysts; sometimes a Lewis acid can offer higher selectivity than a Brønsted acid.[2]
Intermolecular Reactions At high concentrations, the linear precursor may undergo intermolecular aldol or acetal formation instead of the desired intramolecular cyclization. Solution: Perform the reaction under high-dilution conditions. This can be achieved by adding the substrate slowly via syringe pump to a heated solution of the catalyst and solvent. This favors the intramolecular pathway by keeping the instantaneous concentration of the substrate low.
Issue 3: Difficult Purification

Observation: The desired product is difficult to separate from starting material or byproducts using standard column chromatography due to similar polarities.

Probable CauseRecommended Solution & Rationale
Similar Polarity of Components The target pyranone and the acyclic precursor often have very similar polarities, making separation on silica gel challenging. Solution: Optimize your solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., 0-10% ethyl acetate in hexanes) can improve separation. If co-elution persists, consider alternative purification techniques. Dihydro-2H-pyran-3(4H)-one and related ketones can sometimes be purified via reversible formation of a bisulfite adduct, which allows for extraction.[3]
Product Instability on Silica Gel The slightly acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive products during chromatography. Solution: Use deactivated or neutral silica gel for chromatography. This can be prepared by treating standard silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1%) and then removing the solvent under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed synthesis of the dihydropyranone ring?

The reaction proceeds via an intramolecular nucleophilic addition. The key steps are:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic.[4]

  • Intramolecular Attack: The distal hydroxyl group acts as a nucleophile and attacks the activated carbonyl carbon.

  • Cyclization: This attack forms a six-membered cyclic hemiacetal intermediate.

  • Deprotonation: A base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed hydroxyl group, regenerating the catalyst and yielding the final dihydropyranone product.[1][5]

Mechanism Start Acyclic Hydroxy-Ketone Activated Protonated Ketone (Oxocarbenium Ion) Start->Activated + H⁺ Cyclic Cyclic Hemiacetal Intermediate Activated->Cyclic Intramolecular Nucleophilic Attack Product Dihydropyranone Cyclic->Product - H⁺

Caption: Acid-catalyzed intramolecular cyclization pathway.

Q2: How do I choose the right acid catalyst for my reaction?

The choice of catalyst is a balance between reactivity and selectivity. A stronger acid will accelerate the reaction but may also promote side reactions like deprotection.

CatalystTypeCommon Use & Considerations
p-Toluenesulfonic Acid (p-TsOH) Strong Brønsted AcidA common, effective, and inexpensive catalyst. Can cause degradation of sensitive substrates. Use in catalytic amounts (0.05-0.1 eq).
Camphorsulfonic Acid (CSA) Strong Brønsted AcidSimilar in strength to p-TsOH but offers better solubility in some organic solvents.
Pyridinium p-toluenesulfonate (PPTS) Mild Brønsted AcidIdeal for acid-sensitive substrates where cleavage of protecting groups (like benzyl ethers) is a concern. The reaction may require longer times or higher temperatures.
Boron Trifluoride Etherate (BF₃·OEt₂) Lewis AcidCan promote cyclization via a different transition state, potentially improving selectivity or yield when Brønsted acids fail.[2] Must be handled under anhydrous conditions.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method. Use a stain like potassium permanganate or ceric ammonium molybdate, as the product may not be UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for tracking the disappearance of starting material and the appearance of the product peak with its corresponding mass.

  • Product Characterization:

    • ¹H and ¹³C NMR: Essential for confirming the structure, including the successful formation of the heterocyclic ring and the integrity of the benzyloxy group.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Will show a characteristic carbonyl (C=O) stretch for the ketone, typically around 1715 cm⁻¹.

Experimental Protocols

Protocol 1: General Procedure for Synthesis

This protocol is a general starting point and should be optimized for your specific substrate.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the acyclic hydroxy-ketone precursor (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene, to a concentration of ~0.01-0.05 M).

  • Catalyst Addition: Add the acid catalyst (e.g., PPTS, 0.1 eq).

  • Reaction: Heat the mixture to reflux (or the desired temperature) and stir. Monitor the reaction progress every 1-2 hours using TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the powder onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 2% to 15% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Combine Precursor & Solvent B Add Acid Catalyst A->B C Heat & Monitor (TLC/GC) B->C D Quench with NaHCO₃ C->D E Extract with EtOAc D->E F Dry & Concentrate E->F G Column Chromatography F->G H Combine Pure Fractions G->H I Characterize (NMR, MS) H->I

Sources

Technical Support Center: Troubleshooting the Removal of Benzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the removal of benzyl (Bn) protecting groups. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical deprotection step in the synthesis of complex molecules. The benzyl group is a widely used protecting group for alcohols, amines, carboxylic acids, and other functionalities due to its general stability and ease of installation.[1][2] However, its removal, often accomplished by catalytic hydrogenolysis, can be fraught with difficulties, especially in molecules with multiple sensitive functional groups.[3][4]

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Catalytic Hydrogenolysis Issues

Catalytic hydrogenolysis is the most common method for benzyl group removal, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source.[5][6]

Question 1: My hydrogenolysis reaction is sluggish or has completely stalled. What are the likely causes and how can I resolve this?

Answer:

A slow or stalled hydrogenolysis reaction is a frequent issue, particularly with nitrogen-containing substrates.[7] The primary culprits are typically related to the catalyst or the reaction conditions.

A1. Catalyst Poisoning:

  • The Cause: The most common cause of catalyst deactivation is poisoning by other functional groups within your molecule. Sulfur-containing groups (e.g., thiols, thioethers) are notorious for irreversibly binding to the palladium surface, blocking active sites.[8][9] Amine products formed during the reaction can also coordinate to the catalyst and inhibit its activity.[10][11][12]

  • The Solution:

    • Sulfur-Containing Molecules: If your substrate contains sulfur, consider protecting the sulfur functionality before attempting the benzyl deprotection.[9] Alternatively, a significant excess of the catalyst may be required to overcome the poisoning effect.

    • Amine Products: For N-benzyl deprotection, the resulting amine can poison the catalyst.[7] Running the reaction in an acidified solution (e.g., with HCl in ethanol) can protonate the amine, preventing it from coordinating to the palladium catalyst.[10][12] A solid-supported acid cocatalyst, like niobic acid-on-carbon (Nb2O5/C), can also facilitate the reaction and is easily removed by filtration.[10][11]

A2. Inactive or Low-Quality Catalyst:

  • The Cause: Palladium on carbon (Pd/C) can lose activity over time or if handled improperly. It can also be pyrophoric when dry.[9][13] The quality and activity of commercially available catalysts can also vary significantly.

  • The Solution:

    • Always use a fresh, high-quality catalyst.

    • Consider increasing the catalyst loading (e.g., from a standard 5-10 mol% to higher amounts).

    • "Pre-reducing" an older catalyst by exposing it to hydrogen before adding the substrate can sometimes restore its activity.[12]

A3. Insufficient Hydrogen Availability:

  • The Cause: Poor mass transfer of hydrogen gas to the catalyst surface can significantly slow the reaction. This is often due to inadequate stirring or low hydrogen pressure.

  • The Solution:

    • Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid transfer.[12]

    • For stubborn deprotections, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can be effective.[14]

Question 2: I'm observing unwanted side reactions, such as the reduction of other functional groups or saturation of aromatic rings. How can I improve the chemoselectivity?

Answer:

Achieving chemoselectivity is critical when working with complex molecules. Standard catalytic hydrogenolysis can unfortunately reduce other susceptible groups like alkenes, alkynes, nitro groups, and even other aromatic rings.[9][15]

A1. Competing Reductions:

  • The Cause: The palladium catalyst is highly active for the reduction of various unsaturated functionalities.

  • The Solution: Catalytic Transfer Hydrogenation (CTH):

    • Instead of hydrogen gas, use a hydrogen donor molecule. This technique, known as catalytic transfer hydrogenation (CTH), can offer improved selectivity.[8][16] Common hydrogen donors include:

      • Ammonium formate: Often used for the rapid removal of N-benzyl groups.[17]

      • 1,4-Cyclohexadiene: A very effective hydrogen donor that can often deprotect benzyl groups without affecting alkenes.[8][18]

      • Formic acid: Provides a fast and simple method for removing O-benzyl groups, though it may require a higher catalyst loading.[16][19]

    • The use of triethylsilane with a palladium catalyst provides remarkably mild conditions compatible with easily reducible groups like alkenes and aryl chlorides.[1]

A2. Aromatic Ring Saturation:

  • The Cause: Over-reduction of the benzyl group or other aromatic rings in the molecule can occur, leading to undesired byproducts.[20][21]

  • The Solution: Catalyst Pre-treatment:

    • A "tuning" or pre-treatment of the palladium catalyst can inhibit the saturation of aromatic rings.[20][21] This can involve briefly exposing the catalyst to a controlled amount of a catalyst poison to selectively deactivate the sites responsible for aromatic ring hydrogenation.

    • The choice of catalyst can also be crucial. Palladium is generally preferred over platinum or ruthenium due to a lower tendency to saturate aromatic systems.[20]

Category 2: Alternative Deprotection Methods

When catalytic hydrogenolysis is not viable due to substrate sensitivity, several alternative methods can be employed.

Question 3: My molecule contains functional groups that are sensitive to reduction (e.g., alkenes, azides). What are the best non-reductive methods for benzyl deprotection?

Answer:

For molecules that cannot tolerate reductive conditions, oxidative or acidic cleavage methods are excellent alternatives.

A1. Oxidative Cleavage:

  • The Cause: You need to remove the benzyl group without affecting reducible functionalities.

  • The Solution:

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): This is a powerful oxidant for cleaving benzyl ethers, especially p-methoxybenzyl (PMB) ethers.[3][5] Recent methods have shown that visible-light-mediated oxidative debenzylation with catalytic amounts of DDQ can cleave benzyl ethers in the presence of sensitive groups like azides, alkenes, and alkynes.[3][4][22]

    • Cerium(IV) Ammonium Nitrate (CAN): CAN can be used for the oxidative cleavage of benzyl ethers and has been shown to be effective where DDQ fails.[14][23]

    • Laccase/TEMPO System: For N-benzyl groups, an enzymatic approach using laccase from Trametes versicolor and TEMPO with oxygen as a mild oxidant provides excellent chemoselectivity in an aqueous medium.

A2. Acidic Cleavage (Acidolysis):

  • The Cause: Your molecule is stable to strong acids but not to reduction.

  • The Solution:

    • Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃), boron trichloride (BCl₃), or tin(IV) chloride (SnCl₄) can cleave benzyl ethers and esters.[10][11][24] SnCl₄ has been shown to selectively cleave benzyl esters in the presence of benzyl ethers, amines, and amides.[24]

    • Brønsted Acids: Strong Brønsted acids such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid can also be effective, although their use is limited to acid-insensitive substrates.[5][9]

Experimental Protocols & Data
Protocol 1: Standard Catalytic Hydrogenolysis of a Benzyl Ether
  • Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol% by weight).

  • Hydrogenation: Seal the flask and connect it to a hydrogen source (e.g., a hydrogen-filled balloon).

  • Inerting: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[9]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.[9]

Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
  • Reaction Setup: To a stirred suspension of the N-benzyl compound (1.0 eq) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.[17]

  • Reaction: Stir the resulting mixture at reflux temperature.

  • Monitoring: Monitor the reaction by TLC. These reactions are often complete within 10-60 minutes.[17]

  • Work-up: After completion, remove the catalyst by filtration through a Celite® pad, washing with chloroform.

  • Isolation: Evaporate the combined organic filtrate under reduced pressure to yield the deprotected amine.[17]

Data Summary: Comparison of Deprotection Methods
MethodReagentsKey AdvantagesCommon Issues
Catalytic Hydrogenolysis Pd/C, H₂Well-established, mild, neutral pH.[13]Catalyst poisoning, over-reduction of other groups.[8][15]
Catalytic Transfer Hydrogenation Pd/C, Hydrogen Donor (e.g., Ammonium Formate, 1,4-Cyclohexadiene)Often faster, can be more chemoselective.[8][16][17]Choice of donor is substrate-dependent.
Oxidative Cleavage DDQ, CANExcellent for reduction-sensitive substrates.[3][5][22]Harsh oxidants can affect other functionalities.
Acidic Cleavage Lewis or Brønsted AcidsEffective when other methods fail.Limited to acid-stable molecules.[5]
Visualizing the Process
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during benzyl deprotection via catalytic hydrogenolysis.

start Reaction Stalled or Incomplete? catalyst_check Is the catalyst fresh and of high quality? start->catalyst_check Yes success Reaction Complete start->success No poisoning_check Does the substrate contain sulfur or nitrogen? catalyst_check->poisoning_check Yes replace_catalyst Use fresh catalyst Increase catalyst loading catalyst_check->replace_catalyst No conditions_check Are reaction conditions optimal? poisoning_check->conditions_check No acid_addition Add acid (for N-Bn) Use excess catalyst poisoning_check->acid_addition Yes optimize_conditions Increase H₂ pressure Ensure vigorous stirring conditions_check->optimize_conditions Yes alternative_methods Consider Alternative Methods: - Catalytic Transfer Hydrogenation - Oxidative Cleavage - Acidolysis conditions_check->alternative_methods No replace_catalyst->poisoning_check acid_addition->conditions_check optimize_conditions->success alternative_methods->success

Caption: Troubleshooting flowchart for incomplete benzyl group removal.

Mechanism of Catalytic Transfer Hydrogenation

This diagram illustrates a simplified mechanism for the deprotection of a benzyl ether using a palladium catalyst and a hydrogen donor.

cluster_0 Catalytic Cycle Pd(0) Pd(0) Pd(II)-H Pd(II)-H Intermediate Pd(0)->Pd(II)-H Coordination RO-Bn R-O-Bn Substrate RO-Bn->Pd(0) Oxidative Addition H-Donor Hydrogen Donor (e.g., HCOOH) H-Donor->Pd(II)-H Pd(II)-H->Pd(0) Reductive Elimination ROH Deprotected Alcohol (R-OH) Pd(II)-H->ROH Hydrogenolysis Toluene Toluene Pd(II)-H->Toluene Spent_Donor Spent Donor (e.g., CO₂) Pd(II)-H->Spent_Donor

Caption: Simplified mechanism of benzyl ether deprotection via CTH.

References
  • Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis, 2009(07), 1127-1130. [Link]

  • Bajwa, J. S. (1998). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 39(36), 6535-6538.
  • Krajnc, A., & Kočevar, M. (2020). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. Molecules, 25(23), 5647.
  • Bieg, T., & Szeja, W. (1985).
  • Hartung, W. H., & Simonoff, R. (1953). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions, 7, 263-326.
  • Greene, T. W., & Wuts, P. G. M. (2006). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. In Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Martínez-Montero, L., Díaz-Rodríguez, A., Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2015). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 17(7), 3766-3770. [Link]

  • ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. In Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Z-Protecting Group Removal.
  • Martínez-Montero, L., Díaz-Rodríguez, A., Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2015). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 17(7), 3766-3770.
  • Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups.
  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. [Link]

  • Hartung, W. H., & Simonoff, R. (2004). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions, 263-424.
  • BenchChem. (n.d.). Removal of benzyl protecting groups without affecting other functionalities.
  • Hamada, M., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2970-2977. [Link]

  • Pfrengle, F. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 27(54), 13437-13453.
  • Hamada, M., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2970-2977.
  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.
  • Common Organic Chemistry. (n.d.). Benzyl Deprotection Mechanism (H2 + Pd/C). Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Benzyl Ether Deprotection.
  • BenchChem. (n.d.).
  • Lercher, J. A., et al. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
  • Pfrengle, F., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 859-863. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Sciencemadness.org. (2019). De-protection of N-Benzyl groups.
  • Gaunt, M. J., Yu, J.-Q., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172-4173.
  • Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]

  • Pfrengle, F., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 859-863.
  • Crawford, C., & Oscarson, S. (2020).
  • Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. [Link]

  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.

Sources

Technical Support Center: Controlling Stereoselectivity in Reactions of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one. This valuable chiral building block is instrumental in the synthesis of complex molecules, where precise control of stereochemistry is paramount. This guide provides in-depth, field-proven insights into managing and troubleshooting stereoselective reactions at the C3-carbonyl center, designed for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor controlling stereoselectivity in nucleophilic additions to the C3-ketone of this pyranone?

The stereochemical outcome of nucleophilic additions to the prochiral ketone is dictated by the facial selectivity of the incoming nucleophile. This selectivity is a result of the interplay between several factors originating from the molecule's inherent structure:

  • Conformational Preference: The dihydropyranone ring adopts a stable chair conformation, with the large 6-((benzyloxy)methyl) substituent strongly preferring the equatorial position to minimize steric strain. This locks the conformation and presents two distinct faces of the carbonyl for attack.

  • Steric Hindrance: The axial face of the carbonyl is sterically encumbered by the 1,3-diaxial interactions with axial hydrogens. Consequently, bulky nucleophiles will preferentially attack from the less hindered equatorial face.[1][2]

  • Torsional Strain (Felkin-Anh Model): Smaller nucleophiles are more sensitive to torsional strain. Axial attack is often favored as it avoids developing eclipsing interactions with the adjacent equatorial C-H bonds during the transition state.[2]

  • Chelation Control: The presence of the ring oxygen (O1) allows for the possibility of chelation with Lewis acidic reagents or metal hydrides. This can lock the substrate in a rigid conformation, forcing the nucleophile to attack from a specific, predictable face.

Q2: How can I selectively synthesize the cis-3-hydroxypyran derivative?

The cis diastereomer results from the formation of an equatorial alcohol, which arises from axial attack of the nucleophile. To achieve this, you should employ small, unhindered hydride reagents that are governed by minimizing torsional strain rather than steric bulk.

A classic and highly effective method is the Luche reduction , which utilizes sodium borohydride (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃). The cerium salt coordinates to the carbonyl oxygen, enhancing its electrophilicity and favoring an axial attack trajectory.

Q3: How can I selectively synthesize the trans-3-hydroxypyran derivative?

The trans diastereomer features an axial alcohol, which is the product of equatorial attack . This pathway is favored by sterically demanding, bulky hydride reagents that are unable to overcome the steric hindrance of the axial face.[1]

The reagents of choice for this transformation are bulky trialkylborohydrides, such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®). These reagents will selectively attack from the open equatorial face, delivering the hydride to form the axial alcohol with high diastereoselectivity.[1]

Q4: Does the solvent choice significantly impact the stereochemical outcome?

Yes, the solvent can play a crucial role. For reductions with bulky reagents like L-Selectride®, non-coordinating, non-polar solvents such as tetrahydrofuran (THF) or diethyl ether are preferred to maximize steric control. For chelation-controlled reactions like the Luche reduction, protic solvents like methanol or ethanol are ideal, as they are part of the reactive system. In some cases, solvent polarity can influence the conformational equilibrium of the substrate or the aggregation state of the reagent, thereby affecting stereoselectivity.[2]

Troubleshooting Guide: Low Diastereoselectivity

Poor stereocontrol is a common issue that can almost always be resolved by systematically evaluating the reaction parameters. This guide provides a logical workflow for troubleshooting and optimizing your reaction.

Problem: Observed Diastereomeric Ratio (d.r.) is Low or Undesired

This is the most frequent issue encountered. Follow this decision-making workflow to identify and solve the problem.

G start Low d.r. Observed q1 What is your target diastereomer? start->q1 target_trans Target: trans (Axial-OH) q1->target_trans trans target_cis Target: cis (Equatorial-OH) q1->target_cis cis check_reagent_trans Are you using a bulky reagent (e.g., L-Selectride)? target_trans->check_reagent_trans check_reagent_cis Are you using a small reagent (e.g., NaBH4)? target_cis->check_reagent_cis sol_temp_trans Key Issue: Temperature Solution: 1. Lower temperature to -78 °C. 2. Ensure strictly anhydrous conditions. check_reagent_trans->sol_temp_trans Yes sol_reagent_trans Key Issue: Reagent Choice Solution: 1. Switch to a bulky reagent (L-Selectride®, K-Selectride®). 2. Use a non-polar solvent (THF). check_reagent_trans->sol_reagent_trans No sol_temp_cis Key Issue: Temperature Solution: 1. Lower temperature to -40 °C or -78 °C. 2. Monitor reaction time, as it may be slower. check_reagent_cis->sol_temp_cis Yes sol_reagent_cis Key Issue: Reagent Choice / Chelation Solution: 1. Use a chelation-control method (Luche Reduction: NaBH4, CeCl3). 2. Use a protic solvent (MeOH). check_reagent_cis->sol_reagent_cis No

Caption: Troubleshooting workflow for low diastereoselectivity.

Data Summary: Reagent Selection and Expected Outcomes

The choice of hydride reagent is the most critical parameter for determining the stereochemical outcome.

ReagentAbbreviationRelative BulkPrimary ControlExpected AttackMajor Product (Alcohol)Typical d.r.
Sodium Borohydride / CeCl₃NaBH₄ / CeCl₃SmallChelationAxialcis (Equatorial)>95:5
Sodium BorohydrideNaBH₄SmallTorsional StrainAxialcis (Equatorial)85:15 - 90:10
Lithium Aluminium HydrideLAHSmallTorsional StrainAxialcis (Equatorial)~90:10
Diisobutylaluminium HydrideDIBAL-HMediumMixedVariableMixtureLow
Lithium tri-sec-butylborohydrideL-Selectride®Very BulkyStericEquatorialtrans (Axial)>98:2
Potassium tri-sec-butylborohydrideK-Selectride®Very BulkyStericEquatorialtrans (Axial)>98:2

Mechanistic Visualization: Facial Selectivity

The chair conformation of the pyranone ring dictates the accessibility of the C3-carbonyl to nucleophilic attack.

Caption: Axial vs. Equatorial attack on the C3-carbonyl.

Experimental Protocols

Protocol 1: Synthesis of cis-3-hydroxy-6-((benzyloxy)methyl)tetrahydro-2H-pyran (Luche Reduction)

Objective: To achieve high diastereoselectivity for the cis-alcohol via axial attack using a chelation-controlled reduction.

Materials:

  • This compound (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.2 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the pyranone (1.0 eq) and CeCl₃·7H₂O (1.2 eq).

  • Add methanol to achieve a substrate concentration of 0.1 M.

  • Stir the resulting slurry at room temperature for 15 minutes.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3 x volume of MeOH used).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The cis-alcohol is typically obtained in >90% yield with a d.r. of >95:5.

Protocol 2: Synthesis of trans-3-hydroxy-6-((benzyloxy)methyl)tetrahydro-2H-pyran (L-Selectride® Reduction)

Objective: To achieve high diastereoselectivity for the trans-alcohol via equatorial attack using a sterically-hindered reagent.

Materials:

  • This compound (1.0 eq)

  • L-Selectride® (1.0 M solution in THF) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • 3 M Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O), Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Add the pyranone (1.0 eq) to an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the substrate in anhydrous THF to a concentration of 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.5 eq) dropwise via syringe over 20 minutes.

  • Stir the reaction at -78 °C for 2-3 hours. Monitor progress by TLC.

  • CAUTION: Quenching must be done carefully at low temperature. Slowly add saturated aqueous NaHCO₃ dropwise to quench the excess L-Selectride®.

  • Once the initial effervescence subsides, add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ to oxidize the borane byproducts (exothermic).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the layers and extract the aqueous phase with Et₂O (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Expected Outcome: The trans-alcohol is typically obtained in >85% yield with a d.r. of >98:2.

References

  • Chalmers Research. (n.d.). Asymmetric Synthesis of Dihydropyranones with Three Contiguous Stereocenters by an NHC-Catalyzed Kinetic Resolution.
  • PNAS. (n.d.). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Retrieved from [Link].

  • ACS Publications. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. Retrieved from [Link].

  • ACS Publications. (2023). NHC-Catalyzed Chemoselective Reactions of Enals and Cyclopropylcarbaldehydes for Access to Chiral Dihydropyranone Derivatives. The Journal of Organic Chemistry. Retrieved from [Link].

  • NIH National Library of Medicine. (n.d.). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link].

  • Sci-Hub. (2008). Enantioselective Assembly of Substituted Dihydropyrones via Organocatalytic Reaction in Water Media. Organic Letters. Retrieved from [Link].

  • ResearchGate. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions | Request PDF. Retrieved from [Link].

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link].

  • ResearchGate. (n.d.). Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. Retrieved from [Link].

Sources

Stability issues of dihydropyranone compounds during workup and purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and chemists, to the dedicated technical support center for navigating the complexities of dihydropyranone stability during synthetic workup and purification. As a Senior Application Scientist, I've frequently collaborated with teams facing challenges in preserving the integrity of these valuable heterocyclic scaffolds. This guide is a distillation of that collective experience, designed to provide you with not only procedural solutions but also the underlying chemical principles to empower your experimental design.

Dihydropyranones are versatile intermediates and core structural motifs in numerous biologically active natural products. However, their inherent electronic and steric features can render them susceptible to degradation under common laboratory conditions. This resource is structured to address these stability issues head-on, offering a logical, in-depth framework for troubleshooting and optimization.

Troubleshooting Guide: Real-Time Experimental Issues

This section is formatted to address specific problems you might be observing during your experiment. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to rectify the issue.

Question 1: My dihydropyranone appears to be decomposing on the silica gel column during flash chromatography. My TLC analysis looks clean, but the isolated yield is low, and I see multiple new spots in the collected fractions.

Answer: This is a classic and frequently encountered problem. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol (Si-OH) groups.[1][2] This acidic environment can catalyze the hydrolysis or rearrangement of sensitive dihydropyranones. The lactone functionality, in particular, is prone to acid-catalyzed ring-opening.

The lone pair of electrons on the endocyclic oxygen of the dihydropyranone can be protonated by the acidic silanols on the silica surface. This activation makes the lactone carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the solvent system, leading to ring-opened hydroxy-acid products.

Protocol 1: Neutralization of Silica Gel

A straightforward and highly effective solution is to neutralize the silica gel before packing your column. This is achieved by incorporating a small amount of a basic modifier into your eluent system.

Step-by-Step Methodology:

  • Prepare the Eluent: To your chosen solvent system (e.g., hexane/ethyl acetate), add 1-2% triethylamine (Et₃N) by volume.[3]

  • Prepare the Slurry: In a beaker, create a slurry of your silica gel with the triethylamine-containing eluent.

  • Pack the Column: Pack your column with this slurry as you normally would.

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least two column volumes of the triethylamine-containing eluent to ensure a consistent, neutralized environment.

  • Load and Elute: Load your crude dihydropyranone and proceed with the chromatography using the same modified eluent.

Trustworthiness Check: The triethylamine will preferentially interact with the acidic silanol groups, effectively "capping" them and raising the local pH on the silica surface, thus preventing the protonation and subsequent degradation of your acid-sensitive compound.

Alternative Strategy: Switching the Stationary Phase

If your compound is exceptionally sensitive, or if triethylamine interferes with your subsequent steps, consider using a different stationary phase altogether.

  • Neutral Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic grades. For dihydropyranones, neutral alumina is an excellent alternative to silica gel.[3][4]

  • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be a good option for sensitive compounds.[4]

Question 2: During my aqueous workup, I'm losing a significant amount of my dihydropyranone product. My reaction is quenched with aqueous acid, and upon extraction, the yield is consistently low.

Answer: The issue likely lies in the acidic quench and subsequent workup. Dihydropyranones can undergo hydrolysis under both acidic and basic conditions, but acidic conditions are often particularly harsh for the lactone ring.[5][6]

In an acidic aqueous environment, the dihydropyranone ring can be protonated, leading to nucleophilic attack by water and subsequent ring-opening to form a linear hydroxy carboxylic acid. This new species has drastically different polarity and may not extract efficiently into your organic layer, or it may be difficult to isolate.

Protocol 2: Mild, Neutral Workup

The key is to neutralize any acidic or basic reagents from your reaction without subjecting your dihydropyranone to harsh pH conditions.

Step-by-Step Methodology:

  • Quench with a Mild Base: Instead of an acidic quench, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to your reaction mixture until gas evolution ceases.[7][8] This will neutralize any excess acid.

  • Extraction: Proceed with the extraction using your desired organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash Sequence:

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution one more time to ensure complete neutralization.

    • Wash with deionized water to remove any remaining inorganic salts.

    • Finally, wash with brine (saturated aqueous NaCl) to aid in the removal of water from the organic layer.[9][10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Trustworthiness Check: This protocol maintains a pH range that is generally well-tolerated by dihydropyranones, minimizing the risk of hydrolysis and maximizing the recovery of your desired product in the organic phase.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling and purification of dihydropyranone compounds.

Q1: What are the typical degradation byproducts of dihydropyranones?

The most common degradation byproduct is the corresponding ring-opened δ-hydroxy carboxylic acid, resulting from hydrolysis of the lactone. Depending on the substituents and reaction conditions, further reactions such as dehydration or decarboxylation may occur.

Q2: Can I use recrystallization to purify my solid dihydropyranone?

Absolutely. Recrystallization is an excellent non-chromatographic method for purifying solid dihydropyranones, especially if they are sensitive to silica gel.[3] The key is to choose an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.[11][12]

Q3: My dihydropyranone is an oil. What are my purification options besides silica gel chromatography?

For thermally stable, volatile dihydropyranone oils, fractional distillation under reduced pressure can be a highly effective purification method. If the compound is not suitable for distillation, consider using neutral alumina or Florisil® for column chromatography as mentioned in the troubleshooting guide.

Q4: I am performing a reaction that is sensitive to the lactone moiety of my dihydropyranone. Can I protect it?

While not as common as protecting alcohols or amines, it is conceptually possible to protect the lactone. A common strategy for lactones is reductive protection to the corresponding lactol, which can then be protected as an acetal. However, this adds two steps (protection and deprotection) to your synthesis and should be considered only if other strategies are not viable.[13][14][15]

Q5: I am observing peak tailing and poor resolution during HPLC analysis of my dihydropyranone. What could be the cause?

Similar to column chromatography, interactions with acidic silanol groups on the stationary phase can cause peak tailing, especially for basic dihydropyranone derivatives.[16] Consider using a high-purity silica column ("Type B") or adding a basic modifier like triethylamine to your mobile phase. Also, ensure your sample is fully dissolved in the mobile phase to prevent peak distortion.[17][18]

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway of dihydropyranones and a decision-making workflow for their purification.

degradation_pathway DHP Dihydropyranone Protonated_DHP Protonated Dihydropyranone DHP->Protonated_DHP H⁺ (e.g., acidic silica) Ring_Opened δ-Hydroxy Carboxylic Acid Protonated_DHP->Ring_Opened H₂O (Nucleophilic Attack)

Caption: Acid-catalyzed degradation pathway of dihydropyranones.

purification_workflow Start Crude Dihydropyranone Is_Solid Is the compound solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Silica_Test Is it stable on silica TLC? Is_Solid->Silica_Test No (Oil) Check_Purity_1 Check Purity Recrystallize->Check_Purity_1 Check_Purity_1->Silica_Test Not Pure Pure_Product Pure Product Check_Purity_1->Pure_Product Pure Std_Silica Standard Silica Gel Chromatography Silica_Test->Std_Silica Yes Neutral_Silica Neutralized Silica Gel Chromatography Silica_Test->Neutral_Silica No Std_Silica->Pure_Product Alumina Alumina Chromatography Neutral_Silica->Alumina Still unstable Neutral_Silica->Pure_Product Alumina->Pure_Product

Caption: Decision workflow for dihydropyranone purification.

Summary of Key Parameters for Purification

Purification MethodStationary PhaseKey ConsiderationsWhen to Use
Flash Chromatography Standard Silica GelRisk of degradation for acid-sensitive compounds.For robust, non-acid sensitive dihydropyranones.
Flash Chromatography Neutralized Silica Gel (1-2% Et₃N in eluent)Excellent for mitigating on-column degradation.First choice for potentially acid-sensitive compounds.
Flash Chromatography Neutral AluminaGood alternative for highly acid-sensitive compounds.When neutralized silica is insufficient or triethylamine is undesirable.
Recrystallization N/ARequires a solid compound and a suitable solvent.For solid dihydropyranones, especially when avoiding chromatography.
Fractional Distillation N/ACompound must be thermally stable and volatile.For low-boiling, non-polar dihydropyranone oils.

This technical guide is intended to be a living document. As new techniques and insights emerge, we will continue to update this resource. We encourage you to approach the purification of dihydropyranones with a strategic mindset, informed by the chemical principles outlined here.

References

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

  • University of Louisville. (n.d.). Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Baran Lab, Scripps Research. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • Organic Syntheses. (n.d.). Procedure Notes. [Link]

  • Khan Academy. (2019). THP group for protecting alcohols. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]

  • Macherey-Nagel. (n.d.). HPLC Troubleshooting Guide. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • MIT OpenCourseWare. (2010). Reaction Work-Up I. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (n.d.). A Systematic Guide on HPLC Troubleshooting. [Link]

  • PubMed. (2009). A non-chromatographic method for the purification of a bivalently active monoclonal IgG antibody from biological fluids. [Link]

  • Chemistry LibreTexts. (2022). 4.6: Degradation. [Link]

  • ResearchGate. (2022). What are the two new methods for protein purification other than chromatography?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • National Institutes of Health. (n.d.). Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry. [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • BrainKart. (2017). Use of non-chromatographic methods. [Link]

  • National Institutes of Health. (n.d.). A Non-Chromatographic Method for the Purification of a Bivalently Active Monoclonal IgG Antibody from Biological Fluids. [Link]

  • University of Alberta. (n.d.). Column chromatography. [Link]

  • ResearchGate. (n.d.). Recrystallization of Drugs — Effect on Dissolution Rate. [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. [Link]

  • Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Khan Academy. (n.d.). Epoxide formation and anti dihydroxylation. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Chemistry LibreTexts. (2020). 14.6: Thin-Layer Chromatography. [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]

  • PubMed. (n.d.). Separation of phospholipids using a diethylaminoethyl-silica gel column and thin-layer chromatography. [Link]

Sources

Navigating the Fragmentation Maze: A Technical Guide to Interpreting the Mass Spectrum of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one and need to interpret its mass spectrum. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. However, the fragmentation patterns can be complex. This guide provides a structured, question-and-answer approach to troubleshoot common challenges and elucidate the fragmentation pathways of this specific molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not seeing the expected molecular ion peak for this compound. Is my sample impure or is there another explanation?

A1: It's a common observation for the molecular ion (M+) peak to be weak or even absent in the mass spectra of some organic compounds, especially those with functional groups that are prone to fragmentation.[1][2] For this compound, with a molecular formula of C₁₃H₁₆O₃ and a molecular weight of approximately 220.26 g/mol , the M+ peak at m/z 220 might be of low intensity.[3]

Troubleshooting Steps:

  • Confirm Molecular Weight: First, ensure your theoretical molecular weight calculation is correct. For C₁₃H₁₆O₃, the monoisotopic mass is indeed around 220.1099 g/mol .

  • Look for M+1 Peak: Check for a small peak at m/z 221, which corresponds to the M+1 ion due to the natural abundance of ¹³C. Its intensity should be approximately 14.3% of the M+ peak (13 carbons x 1.1%).

  • Check for Adducts: Depending on the ionization method (e.g., electrospray ionization), you might be observing adducts with sodium ([M+Na]⁺ at m/z 243) or potassium ([M+K]⁺ at m/z 259).

  • Consider In-Source Fragmentation: The energy of the ionization source can cause the molecular ion to fragment before it is detected.[4] This is a likely scenario for your compound due to the presence of the labile benzyl ether linkage.

Q2: What are the most probable initial fragmentation steps for this molecule?

A2: The structure of this compound has several features that will dictate its fragmentation: a benzyl ether, a cyclic ketone, and a tetrahydropyran ring. The most likely initial fragmentation will occur at the weakest bonds and lead to the formation of stable carbocations or radical cations.

The primary and most favored fragmentation is the cleavage of the benzylic C-O bond. This is a common pathway for benzyl ethers due to the high stability of the resulting benzyl cation.[5][6]

Predicted Initial Fragmentation Pathways:

  • Pathway A: Benzylic Cleavage: The C-O bond between the benzylic carbon and the ether oxygen is weak. Its cleavage results in the formation of a highly stable benzyl cation (C₇H₇⁺) at m/z 91 . This is often the base peak or a very prominent peak in the spectrum. The other fragment would be a radical.

  • Pathway B: Alpha-Cleavage of the Ketone: Ketones frequently undergo alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the carbonyl group.[1][7][8] In this molecule, there are two possible alpha-cleavage sites.

  • Pathway C: Ring Opening of the Tetrahydropyran: The tetrahydropyran ring can undergo cleavage, although this is often a secondary fragmentation event following an initial cleavage.

Q3: I see a very strong peak at m/z 91. What does this correspond to?

A3: A prominent peak at m/z 91 is a classic signature of a compound containing a benzyl group. This peak corresponds to the benzyl cation (C₇H₇⁺) . Its high intensity is due to the resonance stabilization of the positive charge around the aromatic ring. This is a strong piece of evidence confirming the presence of the benzyloxy moiety in your molecule. The formation of this ion is a result of the cleavage of the C-O bond of the ether.

Q4: What other key fragment ions should I look for to confirm the structure?

A4: Beyond the dominant benzyl cation, other fragments will provide clues about the dihydro-2H-pyran-3(4H)-one portion of the molecule. Here are some key fragments to look for:

m/z Proposed Fragment Structure Origin
220 [C₁₃H₁₆O₃]⁺•Molecular Ion (M⁺)
129 [C₇H₉O₂]⁺M⁺ - C₇H₇• (Loss of benzyl radical)
113 [C₆H₉O₂]⁺Alpha-cleavage of the ketone, loss of the benzyloxymethyl group
91 [C₇H₇]⁺Benzyl cation (often the base peak)
85 [C₄H₅O₂]⁺Further fragmentation of the pyran ring
55 [C₃H₃O]⁺A common fragment for cyclic ketones[7][9]

Visualizing the Fragmentation Pathway:

The following diagram illustrates the predicted major fragmentation pathways for this compound.

G M Molecular Ion (M⁺) m/z = 220 F91 Benzyl Cation m/z = 91 M->F91 Benzylic Cleavage F129 Fragment m/z = 129 M->F129 Loss of Benzyl Radical F113 Fragment m/z = 113 M->F113 Alpha-Cleavage F85 Fragment m/z = 85 F113->F85 Loss of CO F55 Fragment m/z = 55 F113->F55 Ring Fragmentation

Caption: Predicted fragmentation of this compound.

Q5: Can you provide a step-by-step protocol for analyzing my mass spectrum?

A5: Certainly. Here is a systematic workflow for interpreting the mass spectrum of your compound.

Experimental Protocol: Mass Spectrum Interpretation

  • Identify the Molecular Ion (M⁺) Peak:

    • Look for the peak at m/z 220.

    • If it's absent or weak, check for the M+1 peak at m/z 221 and potential adducts ([M+Na]⁺ at m/z 243, [M+K]⁺ at m/z 259).

  • Identify the Base Peak:

    • The base peak is the most intense peak in the spectrum. For this compound, it is very likely to be at m/z 91 , corresponding to the benzyl cation.

  • Analyze for Key Fragments:

    • Benzyl Group: The presence of a strong peak at m/z 91 is your primary indicator.

    • Loss of Benzyl Radical: Look for a peak at m/z 129 (220 - 91). This corresponds to the dihydro-2H-pyran-3(4H)-one portion of the molecule with the oxygen retaining the charge.

    • Ketone Alpha-Cleavage: Search for a peak at m/z 113, resulting from the cleavage of the bond between the carbonyl carbon and the carbon bearing the benzyloxymethyl group.

    • Cyclic Ketone Fragments: Look for characteristic peaks for cyclic ketones, such as m/z 55.[7][9]

  • Propose Fragmentation Mechanisms:

    • Based on the identified fragments, draw out the likely fragmentation pathways. This will help you to logically connect the observed peaks to the structure of the molecule.

  • Compare with a Reference Spectrum (if available):

    • If you have access to a spectral database, compare your experimental spectrum with a reference spectrum for this compound to confirm your interpretation.

By following this structured approach, you can confidently interpret the mass spectrum of this compound and use the data to confirm its structure.

References

  • Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed. [Link]

  • Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. [Link]

  • GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Whitman College. [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Mass Spectra of Ketones. ACS Publications. [Link]

  • The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Science Publishing. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • 2H-Pyran-3(4H)-one, dihydro-6-methyl-. NIST WebBook. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Seton Hall University. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

Sources

Preventing epimerization at the C6 position of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing epimerization at the C6 position of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for handling this compound. This guide provides in-depth troubleshooting advice and best practices to maintain the crucial stereochemical integrity at the C6 position of this versatile building block. Loss of stereocontrol at this position can lead to undesired diastereomers, complicating purification and compromising the biological activity of downstream targets.

Part 1: The Core Problem — Understanding C6 Epimerization

Unlike typical epimerization at carbons alpha to a ketone, the C6 stereocenter is not susceptible to base-catalyzed proton abstraction. Instead, the primary pathway for epimerization at C6 is acid-catalyzed ring-opening , which proceeds through a planar, achiral oxocarbenium ion intermediate.[1][2][3] Subsequent ring-closing can occur from either face, leading to a loss of stereochemical purity.

The presence of any protic or Lewis acid, even in catalytic amounts, can facilitate this process. Common sources of acid in a synthetic workflow include reagents, acidic workup conditions, and even the stationary phase used for purification, such as silica gel.[4][5]

Caption: Acid-catalyzed epimerization mechanism via an oxocarbenium ion.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis and purification that can lead to C6 epimerization.

Q1: My NMR analysis shows a mixture of diastereomers after my reaction, but the starting material was a single isomer. What happened?

A: This is a classic sign of on-reaction epimerization. The most likely cause is the presence of acid. Review your procedure for any of the following culprits:

  • Acidic Reagents: Use of Lewis acids (e.g., TiCl₄, BF₃·OEt₂) or protic acids (e.g., CSA, p-TsOH) can directly catalyze epimerization.[1][6]

  • Reagent Decomposition: Some reagents can decompose to generate acidic byproducts. For example, certain batches of chloroform can contain trace HCl.

  • "Neutral" Salts: Salts like NH₄Cl are weakly acidic and can cause epimerization, especially with prolonged exposure during workup.

Q2: How can I perform an acid-sensitive reaction while minimizing epimerization?

A: The key is to control the reaction environment meticulously.

  • Lower the Temperature: Running the reaction at low temperatures (e.g., -78 °C) significantly slows the rate of epimerization relative to the desired reaction.[7]

  • Use a Proton Sponge: For reactions that generate a protic acid, consider adding a non-nucleophilic base, like 2,6-di-tert-butylpyridine or proton sponge (1,8-bis(dimethylamino)naphthalene), to scavenge protons as they are formed.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to reduce the compound's exposure time to acidic conditions.[8]

Q3: I suspect epimerization is occurring during my aqueous workup. How can I prevent this?

A: Aqueous workups, especially those involving acidic washes, are a common source of stereochemical erosion.

  • Avoid Acidic Washes: Do not use washes like 1M HCl or even NH₄Cl.

  • Use a Buffered or Basic Wash: Quench the reaction and wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8) to neutralize any residual acid.[5]

  • Minimize Contact Time: Perform extractions quickly and avoid letting the layers sit for extended periods. Use brine to break up emulsions and dry the organic layer efficiently.

Q4: Can column chromatography cause epimerization? How do I purify my acid-sensitive compound?

A: Yes, standard silica gel is acidic (pH ≈ 4-5) and is a very common cause of epimerization for sensitive compounds.[4]

  • Use Neutral or Basic Media: If possible, use neutral or basic alumina for chromatography.

  • Deactivate the Silica Gel: If silica must be used, it should be deactivated. This can be done by flushing the packed column with a solvent system containing 1-2% triethylamine (Et₃N) or by preparing a slurry of the silica with this solvent mixture before packing.[4][9][10]

  • Alternative Purification: Consider other methods like preparative TLC, crystallization, or distillation if applicable.

Troubleshooting_Workflow Start Epimerization Observed CheckReaction Check Reaction Conditions Start->CheckReaction CheckWorkup Check Workup Procedure Start->CheckWorkup CheckPurification Check Purification Method Start->CheckPurification AcidReagent Acidic Reagents Used? CheckReaction->AcidReagent AcidWash Acidic Wash Used? CheckWorkup->AcidWash Silica Standard Silica Gel Used? CheckPurification->Silica Sol_Reaction Solution: • Use non-acidic reagents • Lower temperature • Add proton sponge AcidReagent->Sol_Reaction Yes Sol_Workup Solution: • Use NaHCO₃ / buffered wash • Minimize contact time AcidWash->Sol_Workup Yes Sol_Purification Solution: • Use neutral alumina • Deactivate silica with Et₃N • Consider other methods Silica->Sol_Purification Yes

Caption: Troubleshooting decision tree for identifying sources of epimerization.

Part 3: Recommended Protocol — Epimerization-Free Purification

This protocol details a best-practice method for purifying the title compound using column chromatography while preserving the C6 stereocenter.

Objective: To purify this compound without causing epimerization.

Methodology: Flash Column Chromatography on Deactivated Silica Gel

Materials:

  • Crude this compound

  • Silica gel (standard, 230-400 mesh)

  • Triethylamine (Et₃N)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • TLC plates, chamber, and stain (e.g., p-anisaldehyde)

Step-by-Step Protocol:

  • Determine Eluent System:

    • On a TLC plate, find a solvent system (e.g., Hexanes/Ethyl Acetate) that gives the desired product an Rf value of ~0.2-0.3.

    • Prepare this eluent and add 1% triethylamine by volume (e.g., 10 mL of Et₃N for every 990 mL of solvent). This will be your mobile phase.

  • Prepare Deactivated Silica Slurry:

    • In a fume hood, measure the required amount of dry silica gel into a beaker (typically 50-100 g of silica per 1 g of crude material).

    • Add the 1% Et₃N-containing eluent to the silica gel to form a free-flowing slurry. Stir gently to release trapped air.

  • Pack the Column:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool and a layer of sand.

    • Pour the silica slurry into the column. Use additional eluent to rinse the beaker and top up the column.

    • Gently tap the column to ensure even packing and allow the silica to settle.

    • Open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to load onto the silica, again stopping when the liquid level reaches the top of the bed.

    • Gently add a small layer of sand on top of the silica bed to prevent disturbance.

  • Elute and Collect Fractions:

    • Carefully fill the column with the mobile phase.

    • Apply gentle pressure (flash chromatography) and begin collecting fractions.

    • Monitor the elution process by TLC to identify the fractions containing the pure product.

  • Isolate the Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

    • Further dry the purified product under high vacuum to remove any residual solvent.

Part 4: Data Summary

The choice of workup and purification conditions has a dramatic impact on the final diastereomeric ratio (d.r.).

StageConditionExpected Outcome at C6Rationale
Workup Quench with 1M HClHigh risk of epimerization (d.r. → 1:1)Introduces a strong acid, accelerating the ring-opening/closing mechanism.
Quench with sat. NH₄ClModerate risk of epimerizationNH₄Cl is weakly acidic and can cause epimerization with longer exposure.
Quench with sat. NaHCO₃Stereocenter Preserved Neutralizes any acid, preventing the formation of the oxocarbenium ion.
Purification Standard Silica GelHigh risk of epimerizationThe acidic surface of silica provides a catalytic environment for epimerization.[4]
Neutral AluminaLow risk of epimerizationNon-acidic stationary phase.
Silica Gel + 1% Et₃NStereocenter Preserved The basic additive neutralizes the acidic silanol groups on the silica surface.[9][10]

References

  • Rychnovsky, S. D. Surveying approaches to the formation of carbon-carbon bonds between a pyran and an adjacent ring. PMC - NIH.
  • Jahns, H., et al. An oxocarbenium-ion intermediate of a ribozyme reaction indicated by kinetic isotope effects.
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. University of Rochester Website.
  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • MDPI.
  • PubMed.
  • Wikipedia. Oxocarbenium. Wikipedia.
  • ResearchGate. Deactivation of silica gel?
  • Persky, R., & Albeck, A. Involvement of an Oxonium Ion Intermediate in Controlling the Diastereoselectivity of Nucleophilic Substitution Reactions of Septanoses. PMC - NIH.
  • Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit r/Chempros.
  • YouTube. How To Neutralize Silica Gel? Chemistry For Everyone Channel.
  • ResearchGate. Deactivation of silica gel? (Alternative Discussion).
  • Woerpel, K. Synthesis Based Upon Reactions of Oxocarbenium Ions. Grantome.
  • Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit r/Chempros.
  • Mandal, S. K., et al. Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. Synlett.
  • ResearchGate. Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one.
  • ResearchGate. Synthesis of dihydro-2H-pyran-3(4H)-one.
  • ResearchGate. Factors affecting epimerization/isomerization?
  • ACS Publications.
  • PMC - NIH.

Sources

Optimizing reaction conditions for the glycosylation of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the glycosylation of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this specific glycosylation reaction. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and achieve desired stereoselectivity.

Introduction: The Challenge of Glycosylating a Dihydropyranone

The glycosylation of this compound presents a unique set of challenges primarily due to the nature of the glycosyl acceptor. The ketone at the C-3 position is a relatively weak nucleophile compared to a hydroxyl group, which can lead to sluggish or incomplete reactions. Furthermore, the stereochemical outcome at the newly formed anomeric center is a critical aspect that requires careful control. This guide will provide a systematic approach to addressing these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am observing very low to no yield of my desired glycoside. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Reactivity of the Ketone Acceptor: The ketone at the 3-position of the dihydropyranone ring is a less reactive nucleophile than an alcohol.

    • Insight: Standard glycosylation conditions may not be sufficient to drive the reaction to completion.

    • Solution: Consider using a more reactive glycosyl donor or a stronger Lewis acid promoter.[1][2] The choice of a highly reactive "armed" glycosyl donor, which has electron-donating protecting groups, can enhance reactivity.[3]

  • Inadequate Activation of the Glycosyl Donor: The leaving group on your glycosyl donor may not be sufficiently activated under the current reaction conditions.

    • Insight: The formation of the oxocarbenium ion intermediate is a critical step for the reaction to proceed.[3]

    • Solution:

      • Choice of Promoter: Employ a more potent Lewis acid catalyst. Common choices include trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride etherate (BF₃·OEt₂), or tin(IV) chloride (SnCl₄).[1]

      • Temperature: While many glycosylation reactions are performed at low temperatures to control stereoselectivity, a gradual increase in temperature may be necessary to drive the reaction forward.[4] However, this should be done cautiously as it can also lead to side reactions.

  • Moisture in the Reaction: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor and the Lewis acid catalyst.

    • Insight: Water competes with your dihydropyranone acceptor, leading to the formation of undesired hydrolysis byproducts.

    • Solution:

      • Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).

      • Use freshly distilled, anhydrous solvents.

      • Activate molecular sieves (4Å) by heating under vacuum before use.

  • Steric Hindrance: The bulky benzyloxymethyl group at the 6-position could sterically hinder the approach of the glycosyl donor.

    • Insight: The three-dimensional structure of your acceptor can influence the accessibility of the ketone for nucleophilic attack.

    • Solution:

      • Consider using a glycosyl donor with a smaller protecting group profile if possible, although this may affect reactivity.

      • Optimization of the solvent system may help to solvate the reactants in a conformation that favors the reaction.

Issue 2: Poor Stereoselectivity (Incorrect Anomer Formation)

Question: My reaction is producing a mixture of α and β anomers, or the undesired anomer is the major product. How can I control the stereoselectivity?

Answer: Controlling the stereochemical outcome is a central challenge in glycosylation. The anomeric ratio is influenced by a combination of factors:

  • Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor plays a crucial role.

    • Insight: A "participating" group (e.g., an acyl group like acetyl or benzoyl) will typically lead to the formation of a 1,2-trans-glycoside through the formation of an acyloxonium ion intermediate. A "non-participating" group (e.g., an ether like benzyl) is required for the potential formation of a 1,2-cis-glycoside.[3]

    • Solution: To obtain the desired anomer, select a glycosyl donor with the appropriate C-2 protecting group.

  • Solvent Effects: The solvent can significantly influence the stereochemical outcome.

    • Insight: Solvents can stabilize or destabilize the oxocarbenium ion intermediate and influence the SN1/SN2 character of the reaction.[3]

    • Solution:

      • Ethereal solvents (e.g., diethyl ether, THF) tend to favor the formation of α-glycosides.[3]

      • Nitrile solvents (e.g., acetonitrile) can promote the formation of β-glycosides through the formation of an α-nitrilium intermediate.

  • Temperature Control: The reaction temperature is a critical parameter for stereoselectivity.

    • Insight: Lower temperatures generally favor the kinetically controlled product, which can lead to higher stereoselectivity.[4]

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screening study is often beneficial.

  • Choice of Lewis Acid: The nature of the Lewis acid can influence the anomeric ratio.[1][2]

    • Insight: Stronger Lewis acids may favor an SN1-like mechanism, potentially leading to a mixture of anomers, while milder conditions might favor an SN2-like pathway with inversion of stereochemistry at the anomeric center.[5][6]

    • Solution: Screen a variety of Lewis acids with different strengths (e.g., TMSOTf, BF₃·OEt₂, AgOTf).

Issue 3: Formation of Side Products and Purification Challenges

Question: I am observing multiple spots on my TLC, and I am having difficulty purifying my desired product. What are the common side products and how can I improve the purification?

Answer: The formation of side products can complicate the work-up and purification process. Here's how to address this:

  • Common Side Products:

    • Hydrolyzed Glycosyl Donor: This arises from trace moisture in the reaction.

    • Glycal Formation: Elimination of the leaving group and the C-2 substituent can lead to the formation of a glycal.

    • Orthoester Formation: With participating groups at C-2, orthoester formation can be a competing reaction.

  • Reaction Monitoring:

    • Insight: Closely monitoring the reaction progress allows you to quench the reaction at the optimal time, minimizing the formation of degradation products.

    • Solution: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials and the formation of the product.

  • Work-up Procedure:

    • Insight: A proper work-up procedure is crucial to remove the catalyst and other reagents that can interfere with purification.

    • Solution:

      • Quenching: Quench the reaction at low temperature by adding a mild base such as triethylamine or pyridine to neutralize the Lewis acid.[7]

      • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of Celite to remove molecular sieves and precipitated salts.[7]

      • Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash to reduce the water content.[7]

  • Chromatographic Separation:

    • Insight: The separation of anomers can be challenging due to their similar polarities.

    • Solution:

      • Column Chromatography: Use a high-quality silica gel and carefully select the eluent system. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often provide good separation.

      • Advanced Techniques: For particularly difficult separations, consider specialized chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase HPLC with an appropriate column.[8][9][10] Porous graphitized carbon (PGC) chromatography is also a powerful tool for separating glycan isomers.[11]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Glycosylation

This protocol provides a starting point for the glycosylation of this compound. Optimization of the parameters in the table below is highly recommended.

Materials:

  • This compound (Glycosyl Acceptor)

  • Activated Glycosyl Donor (e.g., a trichloroacetimidate or thioglycoside)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Activated 4Å Molecular Sieves

  • Lewis Acid Promoter (e.g., TMSOTf)

  • Triethylamine or Pyridine (for quenching)

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates and appropriate visualization reagents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor (1.0 eq.) and activated 4Å molecular sieves.

  • Dissolve the acceptor in anhydrous DCM and stir for 30 minutes at room temperature.

  • Add the glycosyl donor (1.2-1.5 eq.) to the mixture.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

  • Slowly add the Lewis acid promoter (0.1-1.0 eq.) dropwise.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding triethylamine or pyridine at the reaction temperature.

  • Allow the mixture to warm to room temperature.

  • Dilute the mixture with DCM and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterRecommended Starting ConditionsOptimization Strategy
Glycosyl Donor Trichloroacetimidate or ThioglycosideVary leaving group and protecting groups for reactivity and stereoselectivity.
Solvent Dichloromethane (DCM)Screen other anhydrous solvents like diethyl ether, acetonitrile, or toluene.
Lewis Acid TMSOTf (0.1-0.3 eq.)Screen other Lewis acids (e.g., BF₃·OEt₂, SnCl₄, AgOTf) and vary stoichiometry.
Temperature -40 °C to 0 °COptimize for a balance between reaction rate and stereoselectivity.
Stoichiometry Acceptor:Donor (1:1.2)Increase the excess of the donor to drive the reaction to completion.

Visualizing the Workflow and Troubleshooting

Glycosylation Reaction Workflow

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acceptor 1. Prepare Acceptor Solution (Dihydropyranone in Anhydrous Solvent) prep_donor 2. Add Glycosyl Donor prep_acceptor->prep_donor add_ms 3. Add Molecular Sieves prep_donor->add_ms cool 4. Cool to Target Temperature add_ms->cool add_catalyst 5. Add Lewis Acid Catalyst cool->add_catalyst monitor 6. Monitor Reaction (TLC/HPLC) add_catalyst->monitor quench 7. Quench Reaction (Base) monitor->quench filter 8. Filter & Wash quench->filter purify 9. Purify (Column Chromatography) filter->purify

Caption: A streamlined workflow for the glycosylation of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Poor Selectivity? check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents Always First Step increase_reactivity Increase Reactivity start->increase_reactivity Low Yield optimize_stereo Optimize Stereoselectivity start->optimize_stereo Poor Selectivity stronger_la Use Stronger Lewis Acid increase_reactivity->stronger_la armed_donor Use 'Armed' Donor increase_reactivity->armed_donor increase_temp Increase Temperature increase_reactivity->increase_temp change_solvent Change Solvent optimize_stereo->change_solvent change_c2_pg Change C-2 Protecting Group optimize_stereo->change_c2_pg lower_temp Lower Temperature optimize_stereo->lower_temp

Caption: A decision tree to guide troubleshooting for common glycosylation issues.

References

  • Characterization of Isomeric Glycan Structures by LC-MS/MS. (n.d.). PMC. [Link]

  • Chromatographic separation of glycated peptide isomers derived from glucose and fructose. (2022). PMC. [Link]

  • Separation of Sugar Anomers by Aqueous Chromatography on Calcium- and Lead-Form Ion-Exchange Columns: Applications to Anomeric Analysis of Enzyme Reaction Products. (n.d.). National Renewable Energy Laboratory Research Hub. [Link]

  • Visible-light-driven asymmetric aldol reaction of ketones and glycinates via synergistic Lewis acid/photoredox catalysis. (2024). PMC. [Link]

  • Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. (2022). PMC. [Link]

  • Chemical glycosylation. (n.d.). Wikipedia. [Link]

  • Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. (2019). ACS Publications. [Link]

  • Isomeric separation of permethylated glycans by extra-long reversed-phase liquid chromatography (RPLC)-MS/MS. (n.d.). Analyst (RSC Publishing). [Link]

  • Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts. (n.d.). ResearchGate. [Link]

  • Key Reactions Of Sugars: Glycosylation and Protection. (2018). Master Organic Chemistry. [Link]

  • Glycosylation Catalyzed by a Chiral Brønsted Acid. (2010). ACS Publications. [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (n.d.). Frontiers. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The dihydro-2H-pyran-3(4H)-one scaffold is a valuable structural motif in medicinal chemistry and natural product synthesis. Its utility as a chiral building block is well-established, finding application in the synthesis of a diverse range of biologically active molecules, including histamine H3 receptor antagonists and thrombin inhibitors.[1] The title compound, 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, incorporates a key benzyloxy-protected hydroxymethyl group at the C6 position, making it a strategic intermediate for the synthesis of more complex molecules where selective deprotection and further functionalization are desired. This guide provides a comparative analysis of two plausible and robust synthetic routes to this target molecule, offering insights into the strategic decisions underpinning each approach.

Route 1: Functionalization of a Pre-formed Dihydropyranone Core

This strategy is predicated on the initial, scalable synthesis of the parent dihydro-2H-pyran-3(4H)-one, followed by the introduction of the desired C6 substituent. This approach is highly convergent and relies on a well-established preparation of the core heterocyclic system.

Causality Behind Experimental Choices

The primary advantage of this route is its reliance on the robust and scalable synthesis of dihydro-2H-pyran-3(4H)-one from the inexpensive and readily available starting material, α-ketoglutaric acid.[1][2] This multi-step synthesis, involving ketalization, reduction, cyclization, and deprotection, has been demonstrated to be effective for multigram preparations, with purification often achievable through distillation, a significant advantage for large-scale production.[1]

The subsequent functionalization at the C6 position is proposed via a two-step sequence: introduction of a hydroxyl group and its subsequent protection as a benzyl ether. The introduction of a hydroxyl group at the C6 position of similar pyranones has been documented, and the subsequent benzylation is a standard and high-yielding protecting group strategy.[3]

Proposed Synthetic Pathway

Route_1 start α-Ketoglutaric Acid intermediate1 Dihydro-2H-pyran-3(4H)-one start->intermediate1 Four Steps (Overall Yield ~31%) intermediate2 6-Hydroxy-dihydro-2H-pyran-3(4H)-one intermediate1->intermediate2 α-Hydroxylation final_product This compound intermediate2->final_product Benzylation

Caption: Route 1: Synthesis via functionalization of a dihydropyranone core.

Route 2: Convergent Hetero-Diels-Alder (HDA) Cycloaddition

This approach leverages the power of the Hetero-Diels-Alder (HDA) reaction to construct the dihydropyranone ring and install the C6 substituent in a single, convergent step.[4][5] This strategy is atom-economical and offers the potential for stereocontrol.

Causality Behind Experimental Choices

The HDA reaction is a powerful tool for the synthesis of six-membered heterocycles.[4] By reacting an electron-rich diene with an aldehyde (the heterodienophile), it is possible to form the dihydropyran ring with good regioselectivity.[5] In this proposed route, benzyloxyacetaldehyde serves as the heterodienophile, directly incorporating the desired C6 side chain. The choice of diene is critical to achieving the desired 3-oxo functionality in the product. While many HDA reactions leading to dihydropyran-2-ones and 4-ones are known, the synthesis of 3-ones via this method is also feasible with appropriately substituted dienes.

Proposed Synthetic Pathway

Route_2 start1 Benzyloxyacetaldehyde final_product This compound start1->final_product Hetero-Diels-Alder Cycloaddition start2 Activated Diene (e.g., 1-alkoxy-3-siloxy-1,3-butadiene) start2->final_product

Caption: Route 2: Convergent synthesis via Hetero-Diels-Alder cycloaddition.

Performance Comparison

ParameterRoute 1: Functionalization of CoreRoute 2: Hetero-Diels-Alder
Starting Materials α-Ketoglutaric acid (readily available, inexpensive)Benzyloxyacetaldehyde, activated diene (potentially requires multi-step synthesis)
Number of Steps Longer (multi-step synthesis of core + functionalization)Shorter (convergent)
Scalability High (core synthesis is scalable)Moderate (synthesis of diene may be a limiting factor)
Stereocontrol Racemic product unless chiral resolution or asymmetric functionalization is employed.Potential for diastereoselectivity and enantioselectivity with chiral catalysts.
Overall Yield Moderate (overall yield for core is ~31%, subsequent steps will lower this)Potentially higher in a well-optimized reaction.
Key Challenges C6 functionalization regioselectivity and yield.Synthesis and stability of the required activated diene.

Experimental Protocols

Route 1: Synthesis of Dihydro-2H-pyran-3(4H)-one (Core Structure)

This protocol is adapted from the literature for the multi-gram synthesis of the dihydropyranone core.[1]

Step 1: Dimethyl 2,2-dimethoxypentanedioate

  • To a solution of dimethyl 2-oxopentanedioate (derived from α-ketoglutaric acid) in absolute methanol, add trimethyl orthoformate and a catalytic amount of sulfuric acid.

  • Reflux the mixture for 15-20 hours.

  • Cool the reaction and quench with saturated aqueous sodium bicarbonate.

  • Concentrate the mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.

  • Purify by vacuum distillation to yield the product as a colorless oil (approx. 90% yield).

Step 2: 2,2-Dimethoxypentane-1,5-diol

  • To a suspension of lithium aluminum hydride (LiAlH₄) in dry THF, add a solution of dimethyl 2,2-dimethoxypentanedioate in dry THF dropwise with stirring.

  • After the addition is complete, process the reaction mixture to yield the diol (approx. 74% yield).

Step 3: 3,3-Dimethoxytetrahydro-2H-pyran

  • Dissolve the diol in absolute THF and treat with two equivalents of n-butyllithium at 0 °C.

  • Add one equivalent of methanesulfonyl chloride and allow the reaction to proceed.

  • Purify by vacuum distillation to obtain the cyclized product (approx. 47% yield).

Step 4: Dihydro-2H-pyran-3(4H)-one

  • Dissolve the 3,3-dimethoxytetrahydro-2H-pyran in dry dichloromethane.

  • Add this solution to a solution of trifluoroacetic acid in dry dichloromethane.

  • Stir the mixture overnight and then concentrate in vacuo.

  • Triturate the residue with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • Dry the combined organic extracts and purify by vacuum distillation to yield the final product (approx. 99% yield).

Route 2: Proposed Hetero-Diels-Alder Synthesis

This is a proposed protocol based on established principles of Hetero-Diels-Alder reactions.[5]

  • To a solution of benzyloxyacetaldehyde (1.0 eq) in a dry, inert solvent (e.g., toluene or dichloromethane) under an inert atmosphere, add the activated diene (e.g., 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene, 1.2 eq).

  • If required, add a Lewis acid catalyst (e.g., ZnCl₂, MgBr₂·OEt₂, or a chiral catalyst for asymmetric synthesis) at a low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate or a mild acid workup depending on the diene used).

  • Extract the product into an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is a robust and scalable option, particularly if large quantities of the material are required. Its linearity and the well-established nature of the core synthesis provide a high degree of reliability.

  • Route 2 is a more elegant and convergent approach that may offer a higher overall yield in fewer steps. It also presents an opportunity for asymmetric synthesis through the use of chiral catalysts, which would be a significant advantage for pharmaceutical applications.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the importance of stereocontrol.

References

  • Mityuk, A. P., Denisenko, A. V., Grygorenko, O. O., & Tolmachev, A. A. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. Arkat USA. [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. (General reference for Diels-Alder reaction)
  • Mityuk, A. P., et al. (2012). Scheme 1. Synthesis of dihydro-2H-pyran-3(4H)-one (1). ResearchGate. [Link]

  • LookChem. 2-(benzyloxy)tetrahydro-2H-pyran-3-ol. [Link]

  • Denmark, S. E., & Almstead, N. G. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois Urbana-Champaign. [Link]

  • Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link]

  • Sibi, M. P., & Jasperse, C. P. (2014). Week 1: Lecture 5: Hetero Diels-Alder reaction. YouTube. [Link] (Note: A representative YouTube link on the topic)

  • Yadav, J. S., et al. (2001). Amberlyst-15-Catalyzed Novel Synthesis of Tetrahydropyranols. Synthesis, 2001(06), 885-888.
  • Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. PubMed Central. [Link]

  • Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Yan, H., et al. (2008). 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2412.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The dihydro-2H-pyran-3(4H)-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[1] Its conformationally restricted, saturated heterocyclic system allows for precise three-dimensional positioning of functional groups, which is critical for targeted drug design. The specific derivatization of this core, such as the introduction of a benzyloxymethyl group at the C6 position, creates 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one. This modification significantly alters the molecule's steric and electronic properties, making unambiguous structural confirmation essential.

This technical guide provides an in-depth comparative analysis of the key spectroscopic features of this compound. By contrasting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with those of its parent scaffold and a closely related analog, we aim to equip researchers with the expertise to confidently identify and characterize these high-value compounds.

Comparative Spectroscopic Analysis

The most effective method for structural elucidation is a comparative approach. By understanding the spectroscopic signature of a core scaffold, the influence of subsequent functionalization becomes readily apparent. We will compare our target compound with two key alternatives:

  • Dihydro-2H-pyran-3(4H)-one: The parent compound, providing a baseline for the pyranone ring system.

  • 6-Methyl-dihydro-2H-pyran-3(4H)-one: A simple C6-substituted analog that isolates the effect of an alkyl group at this position.

The following sections dissect the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, explaining the causal relationships between chemical structure and spectral output.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR is arguably the most powerful tool for elucidating the precise connectivity of organic molecules. The chemical shift (δ), multiplicity, and coupling constants (J) of each signal provide a detailed structural map.

The key differentiators arise from the substituent at the C6 position. In the parent compound, the protons at C2 and C6 are adjacent to the ring oxygen, causing a significant downfield shift. When a substituent is added at C6, the symmetry is broken, and the proton at C6 is replaced by the substituent's own protons.

Analysis of this compound:

  • Pyran Ring Protons: The protons on the pyran ring (H2, H4, H5, H6) will exhibit complex splitting patterns due to their diastereotopic nature. The proton at C6 is expected to be a multiplet around 3.8-4.2 ppm.

  • Benzyloxymethyl Protons: This group introduces three distinct signals:

    • A multiplet for the C6-CH proton.

    • A two-proton singlet for the benzylic methylene group (-O-CH₂-Ph) around 4.5 ppm. The electronegative oxygen and the magnetic anisotropy of the benzene ring both contribute to its downfield shift.

    • A multiplet in the aromatic region (7.2-7.4 ppm) corresponding to the five protons of the phenyl group.

The table below summarizes the expected and observed chemical shifts.

CompoundChemical Shift (δ) ppm & MultiplicityAssignment
This compound ~7.3 (m)Ar-H
~4.5 (s)-O-CH₂ -Ph
~4.0 (m)H-6
~3.9 (m)H-2
~3.6 (m)-CH₂ -O-
~2.5 (m)H-4
~2.1 (m)H-5
Dihydro-2H-pyran-3(4H)-one [2]3.94 (s)H-2
3.77 (t, J=5.2 Hz)H-6
2.45 (t, J=6.8 Hz)H-4
2.02 (quint, J=6.0 Hz)H-5
6-Methyl-dihydro-2H-pyran-3(4H)-one [3]~4.0 (m)H-6
~3.8 (m)H-2
~2.4 (m)H-4
~1.9 (m)H-5
~1.2 (d)-CH₃
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.

Key Spectral Features:

  • Carbonyl Carbon (C3): The ketone carbonyl carbon is the most downfield signal, typically appearing around 207 ppm.[2]

  • Carbons Adjacent to Oxygen (C2 & C6): These carbons are deshielded by the electronegative oxygen atom and appear in the 65-75 ppm range.[2]

  • Aliphatic Carbons (C4 & C5): These methylene carbons are the most shielded, appearing further upfield.[2]

  • Substituent Carbons: The benzyloxymethyl group introduces characteristic signals for the benzylic carbon (-O-CH₂-Ph) around 70 ppm and aromatic carbons between 127-138 ppm.

CompoundChemical Shift (δ) ppmAssignment
This compound ~207C-3 (C=O)
~138Ar C (quaternary)
~128.5Ar C-H
~127.8Ar C-H
~75C-6
~74C-2
~70-O-C H₂-Ph
~68-C H₂-O-
~37C-4
~25C-5
Dihydro-2H-pyran-3(4H)-one [2]207.5C-3 (C=O)
74.5C-2
65.9C-6
37.4C-4
24.8C-5
6-Methyl-dihydro-2H-pyran-3(4H)-one ~208C-3 (C=O)
~74C-2
~72C-6
~37C-4
~30C-5
~21-CH₃
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable technique for the rapid identification of key functional groups. The comparison of these three compounds clearly illustrates the diagnostic power of this method.

  • C=O Stretch: All three compounds will exhibit a strong, sharp absorption band characteristic of a ketone carbonyl stretch, typically in the range of 1710-1725 cm⁻¹. The exact position can be subtly influenced by ring strain and electronic effects.[4]

  • C-O Stretch: A prominent C-O stretching vibration from the pyran ring ether linkage will be visible in all spectra, usually between 1050-1150 cm⁻¹.

  • Diagnostic Peaks for this compound:

    • Aromatic C-H Stretch: Weak to medium bands will appear just above 3000 cm⁻¹.

    • Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

    • Sp³ C-H Stretch: Medium to strong bands just below 3000 cm⁻¹.

Mass Spectrometry (MS): Fragmentation and Molecular Weight

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electron Ionization (EI) is a common high-energy technique that induces characteristic fragmentation.

  • Molecular Ion (M⁺): The molecular ion peak confirms the molecular weight of each compound:

    • This compound: m/z = 234

    • Dihydro-2H-pyran-3(4H)-one: m/z = 100[2][4]

    • 6-Methyl-dihydro-2H-pyran-3(4H)-one: m/z = 114[3]

  • Key Fragmentation Pathways: Cyclic ketones often undergo characteristic fragmentation, including the loss of small neutral molecules like CO, C₂H₄, and CHO.[5][6] For our target compound, a very prominent fragmentation will be the cleavage of the benzyl group or the entire benzyloxymethyl side chain.

    • Loss of Benzyl Radical: A significant peak at m/z = 143 ([M - 91]⁺) corresponding to the loss of a C₇H₇ radical.

    • Tropylium Cation: A base peak at m/z = 91, characteristic of the stable tropylium cation formed from the benzyl group.

    • Loss of CHO: A peak corresponding to [M - 29]⁺ is a common fragmentation for ketones.[2]

Experimental Methodologies

To ensure reproducibility and accuracy, the following standardized protocols for data acquisition are recommended. The choice of methodology is critical; for instance, using a high-field NMR spectrometer (e.g., 500 MHz) is crucial for resolving the complex spin systems in these molecules.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic as it is a versatile solvent for a wide range of organic compounds and its residual solvent peak does not typically interfere with key signals.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum on a 500 MHz spectrometer.[2]

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Apply a 90° pulse and acquire 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum on the same instrument, operating at a corresponding frequency (e.g., 125 MHz).[2]

    • Use proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to overcome the low natural abundance of the ¹³C isotope.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid): If the sample is a liquid or oil, place one drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample and no preparation.

  • Sample Preparation (Solid): If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Background Subtraction: Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet. This is crucial to remove atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry (MS)
  • Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.[2] GC provides an excellent method for sample introduction and purification prior to ionization.

  • GC Conditions: Use a standard non-polar column (e.g., DB-5ms) with a suitable temperature program to ensure good separation and peak shape.

  • MS Conditions:

    • Set the ionization energy to 70 eV. This is the standard energy for EI, which generates reproducible fragmentation patterns that are comparable to library spectra.

    • Scan a mass range (m/z) from 40 to 400 to ensure detection of the molecular ion and key fragments.

Visualized Workflow for Structural Identification

For a researcher presented with an unknown sample from this chemical class, a logical workflow is essential for efficient and accurate identification. The following diagram outlines a decision-making process based on the spectroscopic data.

G Workflow for Spectroscopic Identification cluster_0 Workflow for Spectroscopic Identification start Acquire IR, MS, and NMR Data ir_check IR: Strong C=O peak at ~1720 cm⁻¹? start->ir_check ms_check MS: Molecular Ion Peak? ir_check->ms_check Yes not_ketone Re-evaluate: Not a pyranone derivative ir_check->not_ketone No nmr_check ¹H NMR: Aromatic signals at ~7.3 ppm? ms_check->nmr_check m/z = 234 id_methyl Compound is 6-Methyl-dihydro-2H-pyran-3(4H)-one ms_check->id_methyl m/z = 114 id_parent Compound is Dihydro-2H-pyran-3(4H)-one ms_check->id_parent m/z = 100 benzyl_check ¹H NMR: Singlet at ~4.5 ppm? nmr_check->benzyl_check Yes nmr_check->not_ketone No id_target Compound is 6-((benzyloxy)methyl) dihydro-2H-pyran-3(4H)-one benzyl_check->id_target Yes benzyl_check->not_ketone No

Caption: Logical workflow for identifying pyranone derivatives.

Conclusion

The structural characterization of this compound is achieved through a systematic and comparative analysis of its spectroscopic data. While the core pyranone ring provides a foundational spectral signature, the benzyloxymethyl substituent introduces unique and easily identifiable features. Specifically, the presence of aromatic signals and a benzylic methylene singlet in the ¹H NMR spectrum, combined with a molecular ion peak at m/z 234 and a base peak at m/z 91 in the mass spectrum, serve as definitive markers for this compound. This guide provides the foundational data and logical workflows necessary for researchers in drug discovery and synthetic chemistry to confidently navigate the spectroscopic analysis of this important class of molecules.

References

  • Benchchem. "A Spectroscopic Duel: Unmasking the Structural Nuances of Tetrahydro-4H-pyran-4-one and its Sulfur Analogue." Benchchem, .
  • Beynon, J. H., Saunders, R. A., & Williams, A. E. "The Mass Spectra of Cyclic Ketones." Applied Spectroscopy, .
  • Benchchem. "An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery." Benchchem, .
  • Optica Publishing Group. "The Mass Spectra of Cyclic Ketones." Optica Publishing Group, .
  • Benchchem. "Spectroscopic Analysis of Dihydro-2H-pyran-3(4H)
  • Benchchem. "Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide." Benchchem, .
  • NIST. "2H-Pyran-3(4H)-one, dihydro-6-methyl-." NIST WebBook, .

Sources

Biological activity of derivatives of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The dihydropyranone scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of derivatives of the 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one core and related pyranones, with a focus on their anticancer and antimicrobial potential. By synthesizing data from various studies, we aim to provide a clear, objective analysis supported by experimental data and detailed protocols to inform future drug discovery and development efforts.

The Dihydropyranone Core: A Privileged Scaffold

The 6-membered oxygen-containing heterocyclic ring of pyran is a recurring motif in a multitude of bioactive natural products and synthetic compounds.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The synthetic accessibility and the ability to introduce diverse substituents allow for the fine-tuning of their biological profiles, making them an attractive starting point for drug design.

Comparative Analysis of Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyranone derivatives against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]

In Vitro Cytotoxicity Data

The following table summarizes the anticancer activity of various pyranone derivatives against different cancer cell lines, with Cisplatin, a widely used chemotherapy drug, as a comparator.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
PY801 (a 5,6-dihydropyran-2-one derivative)HCT116 (Colorectal)8.9[2]
PY801MCF7 (Breast)9.3[2]
Phomapyrone AHL-60 (Leukemia)34.62[5]
Phomapyrone BHL-60 (Leukemia)27.90[5]
Cisplatin (Comparator) HCT116 (Colorectal)>10[2]
Cisplatin (Comparator) MCF7 (Breast)>10[2]

Note: A lower IC50 value indicates a higher potency of the compound.

Key Mechanistic Insights: Targeting Cancer Cell Proliferation

The anticancer activity of certain dihydropyranone derivatives has been linked to the inhibition of critical cell cycle regulators. For instance, some analogs are believed to exert their effects by targeting cyclin-dependent kinases (CDKs), which are pivotal for cell cycle progression. Inhibition of these kinases can lead to cell cycle arrest and ultimately, apoptosis of cancer cells.

G cluster_0 Cell Cycle Progression cluster_1 Mechanism of Action G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase Dihydropyranone Dihydropyranone CDK_Inhibition CDK Inhibition Dihydropyranone->CDK_Inhibition Targets CDK_Inhibition->S Phase Blocks transition Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity of dihydropyranone derivatives.

Comparative Analysis of Antimicrobial Activity

Derivatives of the dihydropyranone scaffold have also shown promising activity against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria. The presence of an α,β-unsaturated ketone moiety is often considered crucial for their antimicrobial action.[3]

In Vitro Antimicrobial Susceptibility Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyranone derivatives against common bacterial strains, with established antibiotics as comparators.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus1.56[3]
2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp.0.75[3]
Ciprofloxacin (Comparator) Staphylococcus aureus0.25-1[6]
Ampicillin (Comparator) Streptococcus sp.0.06-0.25

Note: A lower MIC value indicates a stronger antimicrobial activity.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the evaluation of anticancer and antimicrobial activities are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dihydropyranone derivatives) and control drug (e.g., Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include untreated cells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

G A Seed cells in 96-well plate B Add serially diluted compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.[7][8]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds and control antibiotics (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound and control antibiotic. Perform serial two-fold dilutions in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.[9]

G A Prepare serial dilutions of compounds in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 16-20h C->D E Determine MIC (lowest concentration with no growth) D->E

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

Derivatives of the dihydropyranone scaffold represent a promising class of compounds with significant potential in the fields of oncology and infectious diseases. The data presented in this guide highlights their potent anticancer and antimicrobial activities, providing a foundation for further research. Future efforts should focus on synthesizing and evaluating a broader range of derivatives of the this compound core to establish a more comprehensive structure-activity relationship. Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties will be crucial for their translation into clinical candidates.

References

  • Broth microdilution - Wikipedia. [URL: https://en.wikipedia.org/wiki/Broth_microdilution]
  • Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8236683/]
  • A Comparative Analysis of Pyranone-Based Compounds: In Vitro Efficacy vs. In Vivo Outcomes - Benchchem. [URL: https://www.benchchem.com/bachem-technical-documents/a-comparative-analysis-of-pyranone-based-compounds-in-vitro-efficacy-vs-in-vivo-outcomes]
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [URL: https://www.youtube.
  • Cytotoxicity assays of compounds synthesized from 6-Methoxydihydro-2h-pyran-3(4h)-one - Benchchem. [URL: https://www.benchchem.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. [URL: https://www.benchchem.com/bachem-technical-documents/application-notes-and-protocols-antimicrobial-susceptibility-testing-of-novel-compounds]
  • Synthesis of pyranone and pyridinones derivatives - ResearchGate. [URL: https://www.researchgate.
  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. [URL: https://www.mdpi.com/1422-0067/25/3/1792]
  • New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro - MDPI. [URL: https://www.mdpi.com/1422-0067/22/19/10298]
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5908428/]
  • Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19931922/]
  • Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. [URL: https://www.eurekaselect.com/article/117904]
  • Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10212002/]
  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. [URL: https://biointerfaceresearch.com/wp-content/uploads/2021/10/2095-2021-12-4-4705-4730.pdf]
  • An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery - Benchchem. [URL: https://www.benchchem.
  • Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8810284/]
  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25449007/]
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1118111/full]
  • Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti- Cell-Migration and Anticancer Activity. [URL: https://www.jstage.jst.go.jp/article/cpb/70/11/70_c22-00488/_pdf/-char/en]

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Chiral Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Stereochemical Imperative of Chiral Pyranones

Pyranone derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development.[1][2] The stereochemistry of these molecules is often a critical determinant of their pharmacological and toxicological profiles. As such, the accurate determination of enantiomeric excess (ee) is not merely a matter of analytical rigor but a fundamental necessity for ensuring the safety and efficacy of potential therapeutic agents.[3][4] This guide provides a comparative analysis of the primary analytical methods for determining the enantiomeric excess of chiral pyranone derivatives, offering objective performance insights and detailed experimental protocols to empower researchers in selecting and implementing the most suitable technique for their specific needs.

This document will delve into the three most powerful and widely adopted techniques for enantiomeric excess determination: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases, Gas Chromatography (GC) with Chiral Columns, and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Auxiliaries. Each method will be evaluated based on its principles, applicability to pyranone structures, and practical considerations in a research and development setting.

I. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): The Workhorse of Enantioseparation

Chiral HPLC is arguably the most versatile and widely used technique for the separation and quantification of enantiomers.[5][6] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[3]

Scientific Principles of Chiral Recognition in HPLC

The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. The most successful and versatile CSPs for a wide range of chiral compounds, including heterocyclic structures like pyranones, are polysaccharide-based, derived from cellulose and amylose.[3][7] These CSPs offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[8]

Diagram 1: Workflow for Chiral HPLC Method Development

Chiral HPLC Method Development Analyte Pyranone Derivative Characterization Column_Screening CSP Screening (Polysaccharide-based, Pirkle-type) Analyte->Column_Screening Select potential CSPs Mobile_Phase_Screening Mobile Phase Screening (Normal, Reversed, Polar Organic) Column_Screening->Mobile_Phase_Screening Test with various eluents Optimization Optimization (Flow rate, Temperature, Mobile Phase Composition) Mobile_Phase_Screening->Optimization Refine separation parameters Validation Method Validation (Linearity, Accuracy, Precision) Optimization->Validation Validate the final method Chiral GC Recognition cluster_0 Chiral Stationary Phase (Cyclodextrin) CD Cyclodextrin Cavity R_enantiomer R-Pyranone R_enantiomer->CD Stronger Interaction (Longer Retention) S_enantiomer S-Pyranone S_enantiomer->CD Weaker Interaction (Shorter Retention) Chiral NMR with CDA Racemic_Pyranone Racemic Pyranone (R-Pyr and S-Pyr) Reaction Reaction Racemic_Pyranone->Reaction CDA Enantiopure Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid) CDA->Reaction Diastereomers Diastereomeric Mixture (R-Pyr)-(R-CDA) and (S-Pyr)-(R-CDA) Reaction->Diastereomers NMR NMR Analysis Diastereomers->NMR Spectrum Distinct NMR Signals for each Diastereomer NMR->Spectrum

Sources

A Senior Application Scientist's Guide to the Conformational Landscape of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the 2D Structure

In the realms of drug development and material science, a molecule's two-dimensional schematic is merely the opening chapter of its story. The true narrative of its function, reactivity, and interaction with biological targets is told in three dimensions. The conformational preferences—the specific spatial arrangements of atoms that a molecule can adopt through bond rotations—dictate its properties. For cyclic structures like 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, a synthetic building block with potential applications in medicinal chemistry, understanding this 3D landscape is paramount.

This guide provides a comprehensive comparison of computational methods for analyzing the conformational preferences of this substituted dihydropyranone. We will move beyond a simple protocol, delving into the causality behind methodological choices and benchmarking computational predictions against the gold standards of experimental chemistry. Our objective is to equip researchers with a robust framework for predicting and understanding the behavior of complex heterocyclic systems, grounded in both theoretical rigor and practical application.

The Conformational Tug-of-War: Sterics vs. Stereoelectronics

The dihydropyranone ring, like cyclohexane, is not planar. It predominantly adopts low-energy "chair" conformations to minimize angle and torsional strain.[1] For a substituted ring, this creates two distinct chair isomers: one with the substituent in an "axial" position (pointing up or down, parallel to the ring's axis) and one with it in an "equatorial" position (pointing out from the ring's equator).

For this compound, the large benzyloxymethyl group would be expected to strongly prefer the less-hindered equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial strain.[2] However, the presence of the ring oxygen atom introduces a powerful stereoelectronic phenomenon: the anomeric effect . This effect describes the stabilizing interaction that occurs when a lone pair of electrons on the ring heteroatom (oxygen) aligns anti-periplanar to an adjacent bond with an electronegative substituent. This orbital overlap (n → σ*) often favors the axial conformation, despite the steric penalty.[3][4]

Therefore, the preferred conformation of our target molecule is determined by a delicate balance between these opposing forces: the steric demand for an equatorial substituent and the stereoelectronic preference for an axial one. Computational analysis is the ideal tool to dissect and quantify this balance.

Methodology Comparison: The Synergy of Computation and Experiment

Experimental Benchmarks for Validation
  • X-Ray Crystallography: This technique provides an unambiguous snapshot of the molecule's conformation in the solid state.[7][8][9] While highly accurate, it's important to recognize that crystal packing forces can sometimes trap a conformation that is not the most stable one in solution. The pyran ring in related structures has been observed in flattened-boat or half-boat conformations in the solid state.[8][10]

  • NMR Spectroscopy: Nuclear Magnetic Resonance provides data on the molecule's structure in solution, which is often more biologically relevant.

    • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (< 5 Å).[11][12] A strong NOE signal between the proton at C6 and the axial protons at C2 and C4 would be definitive proof of an equatorial substituent. Conversely, the absence of these signals and the presence of other specific correlations could indicate an axial preference.

    • J-Coupling (Scalar Coupling): The magnitude of the coupling constant (³J) between vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. By analyzing these couplings, one can deduce the relative orientation of substituents and confirm the chair conformation.

Computational Alternatives: A Multi-Tiered Approach

A robust computational strategy does not rely on a single method. Instead, it employs a workflow that progresses from broad, low-cost searches to highly accurate, focused calculations.

  • Molecular Mechanics (MM): This method treats atoms as balls and bonds as springs. It is computationally inexpensive and excellent for rapidly exploring a wide range of possible conformations (a "conformational search") to identify low-energy candidates.

  • Density Functional Theory (DFT): A quantum mechanical method that offers a superior balance of accuracy and computational cost for this type of problem.[13][14] DFT explicitly models electron distribution, making it essential for accurately describing the stereoelectronic interactions that govern the anomeric effect.[15][16][17] Natural Bond Orbital (NBO) analysis, a post-calculation step, can be used to quantify the energy of the stabilizing n → σ* hyperconjugative interactions.[18]

Detailed Protocol: A Validated Computational Workflow

This protocol outlines a self-validating system for determining the conformational equilibrium of this compound.

Step 1: Initial Conformer Generation
  • Construct the Molecule: Build the 2D structure of the molecule in a molecular editor.

  • Generate 3D Isomers: Create the two primary chair conformations:

    • Conformer A (Equatorial): Place the 6-((benzyloxy)methyl) group in the equatorial position.

    • Conformer B (Axial): Place the 6-((benzyloxy)methyl) group in the axial position.

  • Side-Chain Rotamers: For both Conformer A and B, consider multiple rotamers of the flexible benzyloxymethyl side chain, as these will also influence overall stability.

Step 2: Rapid Conformational Search with Molecular Mechanics
  • Select a Force Field: Use a general-purpose force field like MMFF94.

  • Perform Search: Submit all generated starting structures to a conformational search algorithm. This will systematically rotate all rotatable bonds and minimize the energy of each resulting structure.

  • Filter Results: Collect all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum. This provides a set of plausible candidates for higher-level analysis.

Step 3: High-Accuracy Geometry Optimization and Frequency Calculation (DFT)
  • Select Method: Choose a well-established DFT functional and basis set, such as B3LYP/6-31G(d,p) , which is known to perform well for organic molecules.

  • Optimize Geometries: Take the lowest-energy conformers from the MM search and perform a full geometry optimization at the DFT level. This will refine the structures to their true energy minima on the potential energy surface.

  • Verify Minima: Perform a frequency calculation on each optimized structure. The absence of any imaginary (negative) frequencies confirms that the structure is a true local minimum. These calculations also provide the zero-point vibrational energies and thermal corrections necessary to calculate enthalpy and Gibbs free energy.

Step 4: Analysis and Quantification
  • Calculate Relative Energies: Determine the relative electronic energies (ΔE), enthalpies (ΔH), and, most importantly, Gibbs free energies (ΔG) for all stable conformers. The Gibbs free energy is the most relevant value for predicting the equilibrium population at a given temperature as it includes entropic contributions.

  • Determine Boltzmann Population: Use the calculated ΔG values to estimate the relative population of each conformer at room temperature (298.15 K) using the Boltzmann distribution equation: % Population_i = (e^(-ΔG_i / RT) / Σe^(-ΔG_j / RT)) * 100

  • Quantify Stereoelectronic Effects (NBO Analysis): For the most stable conformers, perform an NBO analysis. Look for the key donor-acceptor interaction corresponding to the anomeric effect: the stabilization energy (E(2)) of the overlap between the lone pair orbital of the ring oxygen (n_O) and the antibonding orbital of the C6-C(substituent) bond (σ*). A higher E(2) value indicates a stronger stabilizing interaction.

Visualizing the Process and Outcome

Diagrams are essential for clarifying complex relationships and workflows in computational chemistry.

G cluster_workflow Computational Analysis Workflow A Step 1: 3D Structure Generation (Axial, Equatorial & Rotamers) B Step 2: Molecular Mechanics Conformational Search A->B Initial Guesses C Step 3: DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C Low-Energy Candidates D Step 4: DFT Frequency Calculation C->D Refined Structures E Step 5: Energy & Population Analysis (ΔG, Boltzmann Distribution) D->E Thermodynamic Data F Step 6 (Optional): NBO Analysis (Quantify Anomeric Effect) E->F Interpretive Insight

Caption: A typical workflow for computational conformational analysis.

Sources

Comparing the reactivity of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one with other ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, a nuanced understanding of the reactivity of heterocyclic scaffolds is paramount. The dihydro-2H-pyran-3(4H)-one core is a prevalent motif in numerous biologically active molecules. This guide provides an in-depth comparative analysis of the reactivity of a specific derivative, 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, against common cyclic and acyclic ketones. By dissecting the intricate interplay of stereoelectronic and steric factors, this document aims to equip researchers with the predictive insights necessary for strategic synthetic planning.

Unveiling the Reactivity Landscape: Theoretical Underpinnings

The reactivity of a ketone is fundamentally dictated by the electrophilicity of its carbonyl carbon and the accessibility of this center to nucleophilic attack. In the case of this compound, several structural features coalesce to create a unique reactivity profile when compared to archetypal ketones such as cyclohexanone, cyclopentanone, and acetone.

Electronic Effects: The Influence of the Pyran Oxygen

The endocyclic oxygen atom in the tetrahydropyranone ring exerts a significant electron-withdrawing inductive effect (-I effect). This effect polarizes the C-O sigma bonds, leading to a net withdrawal of electron density from the carbonyl carbon. Consequently, the carbonyl carbon of this compound is rendered more electrophilic and, therefore, more susceptible to nucleophilic attack compared to its carbocyclic analogue, cyclohexanone.

Furthermore, the presence of the ring oxygen influences the acidity of the α-protons. The inductive effect of the oxygen atom stabilizes the resulting enolate anion, thereby lowering the pKa of the α-protons. For instance, the pKa of the α-protons of cyclohexanone is approximately 19-21, while the presence of the ring oxygen in tetrahydro-4H-pyran-4-one is expected to lower this value, facilitating enolate formation under basic conditions.[1] This enhanced acidity is a critical factor in reactions proceeding via an enolate intermediate, such as the aldol condensation.

Stereoelectronic Control: The Anomeric Effect and Conformational Bias

The six-membered tetrahydropyran ring typically adopts a chair conformation to minimize torsional and steric strain. In this compound, the bulky benzyloxymethyl group at the C6 position will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

A key stereoelectronic feature of this system is the anomeric effect. This effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a saturated ring to favor an axial orientation.[2][3] While the benzyloxymethyl group itself is at C6, the principle of the anomeric effect, which involves the interaction of a lone pair on the ring heteroatom with an adjacent antibonding orbital (n -> σ*), underscores the importance of orbital alignment in determining the molecule's ground state and transition state energies.[4][5][6] This conformational preference can influence the trajectory of nucleophilic attack on the carbonyl group.

Steric Hindrance: The Role of the Benzyloxymethyl Group

The voluminous benzyloxymethyl substituent at the C6 position introduces significant steric bulk. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to less substituted ketones like cyclohexanone or acetone. The extent of this steric inhibition will, of course, be dependent on the size of the incoming nucleophile.

Comparative Reactivity in Key Ketone Transformations

To provide a tangible comparison, we will now examine the predicted reactivity of this compound in several fundamental ketone reactions, juxtaposed with the known behavior of cyclohexanone and acetone.

Nucleophilic Addition: The Grignard Reaction

The Grignard reaction, a cornerstone of carbon-carbon bond formation, involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[7][8][9]

Reactivity Comparison:

KetonePredicted Relative ReactivityRationale
AcetoneHighMinimal steric hindrance, allowing for facile nucleophilic attack.
CyclohexanoneModerateSome steric hindrance from the cyclic structure.
This compoundLowerThe bulky benzyloxymethyl group is expected to significantly hinder the approach of the Grignard reagent. The electron-withdrawing effect of the ring oxygen may slightly enhance the electrophilicity of the carbonyl carbon, but this is likely to be outweighed by steric factors.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

Objective: To compare the reactivity of the target ketone with cyclohexanone and acetone via a standard Grignard reaction.

Materials:

  • Ketone (this compound, cyclohexanone, or acetone)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of the ketone (10 mmol) in anhydrous diethyl ether (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the methylmagnesium bromide solution (3.7 mL, 11 mmol, 1.1 equivalents) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (15 mL) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding tertiary alcohol.

Logical Workflow for Grignard Reaction

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Ketone Ketone in Anhydrous Et2O Setup Flame-dried flask under N2 Ketone->Setup Grignard MeMgBr Solution Addition Dropwise addition of MeMgBr Grignard->Addition Cooling Cool to 0 °C Setup->Cooling Cooling->Addition Stirring Warm to RT, stir for 2h Addition->Stirring Quench Quench with aq. NH4Cl Stirring->Quench Extract Extract with Et2O Quench->Extract Dry Dry over MgSO4 Extract->Dry Purify Column Chromatography Dry->Purify Product Tertiary Alcohol Purify->Product

Caption: Workflow for the Grignard reaction.

Olefination: The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[10][11]

Reactivity Comparison:

KetonePredicted Relative ReactivityRationale
AcetoneHighLow steric hindrance allows for efficient formation of the oxaphosphetane intermediate.
CyclohexanoneModerateThe cyclic structure presents more steric bulk than acetone.
This compoundLowThe significant steric hindrance from the benzyloxymethyl group is expected to be a major impediment to the approach of the bulky Wittig reagent, leading to a slower reaction rate. Even sterically hindered ketones like camphor can be converted to their methylene derivatives using specific Wittig reagents, suggesting the reaction is feasible but likely to be slow.[10]

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

Objective: To compare the olefination reactivity of the target ketone with cyclohexanone and acetone.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (2.5 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Ketone (this compound, cyclohexanone, or acetone)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (12 mmol) and anhydrous THF (40 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium (4.8 mL, 12 mmol) dropwise to the suspension. The formation of a deep red or orange color indicates the generation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of the ketone (10 mmol) in anhydrous THF (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the addition of water (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding alkene.

Reduction with Sodium Borohydride

The reduction of ketones to secondary alcohols using sodium borohydride (NaBH4) is a common and chemoselective transformation.[12][13]

Reactivity Comparison:

KetonePredicted Relative ReactivityRationale
AcetoneHighMinimal steric hindrance to hydride attack.
CyclohexanoneModerateThe chair conformation allows for two possible trajectories of hydride attack (axial and equatorial), with the equatorial attack generally being favored.
This compoundLowerThe bulky benzyloxymethyl group is expected to sterically hinder the approach of the borohydride reagent. The electron-withdrawing nature of the ring oxygen will increase the electrophilicity of the carbonyl carbon, but this is likely to be counteracted by the steric effects.

Experimental Protocol: Sodium Borohydride Reduction

Objective: To assess the relative rates of reduction of the target ketone compared to cyclohexanone and acetone.

Materials:

  • Ketone (this compound, cyclohexanone, or acetone)

  • Sodium borohydride

  • Methanol

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the ketone (10 mmol) in methanol (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.45 g, 12 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol.

  • Purify by column chromatography if necessary.

Enolate Formation and Aldol Condensation

The aldol condensation is a powerful C-C bond-forming reaction that proceeds via an enolate intermediate.

Reactivity Comparison:

KetonePredicted Relative ReactivityRationale
AcetoneHighThe α-protons are readily accessible for deprotonation.
CyclohexanoneModerateThe α-protons have a pKa of ~19-21.
This compoundHigherThe electron-withdrawing inductive effect of the ring oxygen is expected to increase the acidity of the α-protons, leading to faster enolate formation compared to cyclohexanone.[1] However, the steric bulk of the benzyloxymethyl group may hinder the subsequent nucleophilic attack of the enolate on the electrophile.

Experimental Protocol: Base-Catalyzed Aldol Condensation with Benzaldehyde

Objective: To compare the propensity for enolate formation and subsequent aldol reaction of the target ketone with cyclohexanone and acetone.

Materials:

  • Ketone (this compound, cyclohexanone, or acetone)

  • Benzaldehyde

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the ketone (10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL).

  • Prepare a solution of sodium hydroxide (0.4 g, 10 mmol) in water (5 mL) and add it dropwise to the ketone-aldehyde solution at room temperature.

  • Stir the mixture vigorously at room temperature for 4 hours, monitoring by TLC.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into cold water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Logical Workflow for Aldol Condensation

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Ketone Ketone & Benzaldehyde in EtOH Mixing Add NaOH solution dropwise Ketone->Mixing Base Aqueous NaOH Base->Mixing Stirring Stir at RT for 4h Mixing->Stirring Isolation Precipitation or Extraction Stirring->Isolation Purification Recrystallization or Chromatography Isolation->Purification Product Aldol Product Purification->Product

Caption: Workflow for the Aldol Condensation.

Conclusion

The reactivity of this compound is a product of a delicate balance between electronic and steric effects. The electron-withdrawing nature of the endocyclic oxygen atom enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-protons, thereby promoting reactions such as nucleophilic addition and enolate formation. However, the substantial steric bulk of the 6-benzyloxymethyl substituent provides a significant hindrance to the approach of nucleophiles, which is expected to decrease the overall reaction rates for many transformations, particularly those involving large reagents.

This comparative guide provides a theoretical framework and practical experimental protocols for researchers to explore and exploit the unique reactivity of this important heterocyclic ketone. A thorough understanding of these competing factors is essential for the rational design of synthetic routes towards complex molecular targets in the fields of medicinal chemistry and materials science.

References

  • Alabugin, I. V. (2016). Stereoelectronic Effects. Wiley.
  • Kirby, A. J. (1983).
  • Mityuk, A. P., Denisenko, A. V., Grygorenko, O. O., & Tolmachev, A. A. (2012). A practical synthetic procedure for the synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc, 2012(8), 226-230. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 6-Methoxydihydro-2H-pyran-3(4H)-one. BenchChem.
  • Perrin, C. L. (1995). The anomeric effect: The dominance of exchange effects in the N-P-N system. Journal of the American Chemical Society, 117(48), 12007-12013.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
  • Wikipedia contributors. (2023, December 12). Anomeric effect. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Wikipedia contributors. (2023, December 28). Grignard reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. (2009). ResearchGate. Retrieved from [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). MDPI. Retrieved from [Link]

  • Aldehydes and Ketones. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2012). National Institutes of Health. Retrieved from [Link]

  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017). PubMed. Retrieved from [Link]

  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wittig reaction. (2023, December 28). In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Clark, J. (2023). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • 3,4-Dihydro-2H-pyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Anomeric effect. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Design, synthesis, and molecular dynamics simulation studies of some novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors. (2024). National Institutes of Health. Retrieved from [Link]

  • Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (2020). National Institutes of Health. Retrieved from [Link]

  • Aldol Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. (2014). National Institutes of Health. Retrieved from [Link]

  • Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. (1988). Sci-Hub. Retrieved from [Link]

  • Wittig/B–H insertion reaction: A unique access to trisubstituted Z-alkenes. (2023). PubMed Central. Retrieved from [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Swarthmore College. Retrieved from [Link]

  • Ch21: Acidity of alpha hydrogens. (n.d.). University of Calgary. Retrieved from [Link]

  • Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. Retrieved from [Link]

  • A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. (2014). PubMed Central. Retrieved from [Link]

  • Reactions of Aldehydes and Ketones and Their Derivatives. (2021). ResearchGate. Retrieved from [Link]

  • The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones. (1980). Taylor & Francis Online. Retrieved from [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved from [Link]

  • Ranking Protons in order of Increasing Acidity Using pKa Values. (2023, February 10). YouTube. Retrieved from [Link]

  • ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE. (2021, September 19). YouTube. Retrieved from [Link]

  • Trick to write the product of Aldol and Cross Aldol Condensation. (2016, December 30). YouTube. Retrieved from [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2018). ResearchGate. Retrieved from [Link]

  • The pKa in Organic Chemistry. (n.d.). Chemistry Steps. Retrieved from [Link]

  • How to Rank molecules by pKa (Acid Strength). (2020, December 22). YouTube. Retrieved from [Link]

Sources

Validation of an analytical HPLC method for 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Validation of an Analytical HPLC Method for 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Abstract

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the objective of this document is to move beyond a simple checklist of procedures and delve into the causality behind each validation step. The protocols and acceptance criteria detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the resulting method is robust, reliable, and suitable for its intended purpose in a regulated drug development environment.[1][2][3] We will objectively compare the method's performance against these internationally recognized benchmarks, supported by detailed experimental protocols, data analysis, and visual workflows.

The Analytical Imperative: Establishing a Reliable Method

The analyte, this compound, possesses structural features—namely a ketone functional group and a benzyloxy moiety—that make it an ideal candidate for analysis by reverse-phase HPLC with UV detection. The presence of the aromatic ring from the benzyl group provides a strong chromophore, essential for sensitive UV detection.[4] A validated analytical method is critical for its use in drug development, enabling accurate assessment of purity in batch release testing, quantification in reaction monitoring, and stability studies.

This guide validates the following proposed analytical method, comparing its performance against established ICH criteria.

Proposed HPLC Method Parameters
ParameterSpecificationRationale
Instrument HPLC System with UV/Vis or PDA DetectorStandard for pharmaceutical analysis, offering robust performance and sensitivity.[5][6]
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention for moderately polar compounds like the target analyte.[4]
Mobile Phase Acetonitrile:Water (60:40, v/v)A common solvent system in reverse-phase HPLC, providing good peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe benzyl chromophore exhibits significant absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume to ensure good peak shape without overloading the column.
Run Time 10 minutesSufficient to allow for elution of the analyte and any potential impurities.

The Validation Framework: A Structured Approach based on ICH Q2(R2)

Method validation is a formal process demonstrating that an analytical procedure is suitable for its intended use.[7][8] Our approach is a systematic evaluation of the performance characteristics as mandated by the ICH.[1][9]

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Evaluation & Reporting start Define Method & Intended Use protocol Develop Validation Protocol (ICH Q2 R2) start->protocol criteria Establish Acceptance Criteria protocol->criteria specificity Specificity criteria->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data vs. Criteria robustness->data_analysis report Generate Validation Report data_analysis->report conclusion Method is Validated report->conclusion

Figure 1: Overall workflow for HPLC method validation.

Experimental Protocols, Acceptance Criteria & Performance Data

This section details the experimental execution for each validation parameter, presenting the objective, protocol, acceptance criteria, and a comparison with experimental data.

Specificity

Expertise & Experience: Specificity demonstrates that the analytical signal is unambiguously attributable to the target analyte.[10] It is arguably the most critical validation parameter, as without it, all other quantitative data is meaningless. We must prove the method can separate the analyte from impurities, degradation products, and matrix components.[11][12] Forced degradation studies are essential to generate potential degradation products and challenge the method's resolving power.[13]

Specificity_Logic cluster_inputs Samples Injected cluster_outputs Chromatographic Results blank Blank (Diluent) res_blank No Peaks at Analyte RT blank->res_blank placebo Placebo (Matrix) res_placebo No Interfering Peaks placebo->res_placebo analyte Analyte Std. res_analyte Single, Sharp Peak at RT analyte->res_analyte stressed Stressed Sample (Analyte + Degradants) res_stressed Analyte Peak is Resolved from Degradant Peaks stressed->res_stressed res_blank->res_placebo conclusion Method is Specific res_placebo->res_analyte res_analyte->res_stressed

Figure 2: Logical approach for establishing method specificity.

Experimental Protocol:

  • Blank Injection: Inject the mobile phase or sample diluent to ensure no system peaks interfere with the analyte's retention time (RT).

  • Placebo Analysis: Prepare a sample containing all formulation components except the active analyte and inject it to check for matrix interference.

  • Forced Degradation: Expose the analyte to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂) for a defined period. Analyze these stressed samples.

  • Resolution Check: Assess the resolution between the analyte peak and the closest eluting degradation peak or impurity.

Acceptance Criteria & Comparison:

TestAcceptance CriteriaExperimental ResultComparison
Blank/PlaceboNo significant peaks at the analyte RT.No interfering peaks observed.Pass
Forced DegradationAnalyte peak is pure and resolved from degradation products (Resolution > 2.0).Peak purity index was >0.999. Resolution between the analyte and the nearest degradant was 3.5.Pass
Linearity and Range

Expertise & Experience: Linearity confirms that the method's response is directly proportional to the analyte concentration over a specified interval, known as the range.[14][15][16] This is fundamental for accurate quantification. A correlation coefficient (R²) close to 1.0 is a primary indicator, but examining the y-intercept is also crucial; a large intercept may indicate bias.[9]

Experimental Protocol:

  • Prepare a stock solution of the analyte standard.

  • Create a series of at least five dilutions from the stock solution, covering 50% to 150% of the target analytical concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Comparison:

ParameterAcceptance CriteriaExperimental ResultComparison
Correlation Coefficient (R²) ≥ 0.9980.9995Pass
Y-intercept Should not be significantly different from zero.Minimal y-intercept observed, <2% of the response at 100% concentration.Pass
Range 50% - 150% of target concentration.The method demonstrated linearity, accuracy, and precision within this range.[5]Pass

Data Summary: Linearity

Concentration Level (%)Concentration (µg/mL)Mean Peak Area (n=3)
50%50.0498,500
75%75.0751,200
100%100.01,002,100
125%125.01,249,500
150%150.01,503,300
Accuracy

Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value.[8] It is typically evaluated through recovery studies by spiking a known amount of analyte into a placebo matrix.[17] This approach mimics the analysis of real samples and ensures that the sample matrix does not suppress or enhance the analytical signal. The ICH recommends analyzing a minimum of nine determinations across three concentration levels covering the specified range.[9]

Experimental Protocol:

  • Prepare a placebo (matrix) solution.

  • Spike the placebo with the analyte standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three independent samples at each concentration level.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria & Comparison:

ParameterAcceptance CriteriaExperimental ResultComparison
Mean % Recovery 98.0% - 102.0% at each concentration level.[18]All levels were within the specified range.Pass
%RSD of Recovery ≤ 2.0%< 1.5% at all levels.Pass

Data Summary: Accuracy (Recovery)

Spiked Level (%)Theoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL, n=3)Mean Recovery (%)%RSD
80%80.079.699.50.85
100%100.0100.5100.50.62
120%120.0119.499.50.77
Precision

Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[16]

  • Repeatability (Intra-assay precision): Measures precision over a short interval under the same operating conditions.[7]

  • Intermediate Precision: Measures within-laboratory variations, such as different days, analysts, or equipment.[9]

Experimental Protocol:

  • Repeatability: Prepare six independent samples of the analyte at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: Have a second analyst repeat the repeatability test on a different day or using a different HPLC system. Compare the results from both sets of experiments.

Acceptance Criteria & Comparison:

ParameterAcceptance CriteriaExperimental ResultComparison
Repeatability (%RSD) ≤ 2.0%[17]0.75% (n=6)Pass
Intermediate Precision (%RSD) ≤ 2.0%1.10% (across 2 days, 2 analysts)Pass
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[16][19] These parameters are critical for impurity analysis. The calibration curve method is a common and reliable approach for their determination.[20][21]

Calculation Method (Based on Standard Deviation of the Response and the Slope):

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = Standard deviation of the y-intercept of the regression line.

    • Where S = Slope of the calibration curve.

Acceptance Criteria & Comparison:

ParameterAcceptance CriteriaExperimental ResultComparison
LOD The method should be able to detect the analyte.0.1 µg/mLPass
LOQ The method must provide accurate and precise results at this concentration.0.3 µg/mL (Accuracy and precision confirmed by analyzing six samples at this level).Pass
Robustness

Expertise & Experience: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22][23] It provides an indication of the method's reliability during normal usage and is a critical step before transferring the method to another laboratory.[24][25]

Experimental Protocol:

  • Analyze a standard solution under the nominal method conditions.

  • Introduce small, deliberate changes to the HPLC parameters, one at a time.

  • Analyze the standard solution under each modified condition and evaluate the impact on retention time, peak area, and resolution.

Acceptance Criteria & Comparison:

Parameter VariedVariationResult (System Suitability)Comparison
Flow Rate ± 0.1 mL/minAll system suitability parameters (e.g., tailing factor, plate count) met the criteria. Retention time shifted predictably.Pass
Column Temp. ± 5 °CAll system suitability parameters met the criteria.Pass
Mobile Phase ± 2% AcetonitrileAll system suitability parameters met the criteria.Pass

Comparative Summary and Method Viability

The analytical method for this compound was rigorously tested against the validation parameters stipulated by ICH guidelines. The experimental data demonstrates that the method meets or exceeds all predefined acceptance criteria.

Validation ParameterResultStatus
Specificity Method is selective for the analyte and resolves it from degradants.Validated
Linearity (R²) 0.9995Validated
Range 50 - 150 µg/mLValidated
Accuracy (% Recovery) 99.5% - 100.5%Validated
Precision (%RSD) Repeatability: 0.75%; Intermediate: 1.10%Validated
LOD / LOQ 0.1 µg/mL / 0.3 µg/mLValidated
Robustness Unaffected by minor changes in operating parameters.Validated

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods.
  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?.
  • Industrial Pharmacist. (n.d.). Linearity and Range in Analytical Method Validation by HPLC.
  • Pharmaceutical School. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation.
  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
  • Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
  • HPLC Calculator. (n.d.). Establishing LOD & LOQ in Analytical Method Validation.
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • Jetir.Org. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.
  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
  • Chromatography Mound. (2025, May 8). How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide.
  • Pharma Specialists. (2023, September 29). Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC.
  • Unknown Source. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
  • Agilent. (2015, November 19). HPLC Separation Robustness and Ruggedness.
  • LCGC International. (n.d.). Robustness Tests.
  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?.
  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
  • NIH. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.

Sources

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Dihydropyranone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals involved in the evaluation of novel chemical entities.

Introduction: Navigating the Cytotoxic Landscape of Novel Pyranones

The synthesis of novel compounds, such as those derived from 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, represents a promising frontier in drug discovery. Dihydropyranone derivatives have demonstrated a spectrum of biological activities, with anticancer properties being a significant area of investigation.[1][2] A critical initial step in the preclinical assessment of these novel molecules is the robust evaluation of their cytotoxic potential.[3] This guide provides an in-depth comparison of three widely adopted cytotoxicity assays—MTT, MTS, and LDH—offering a framework for selecting the most appropriate method for your research needs and ensuring the scientific integrity of your findings.

The choice of a cytotoxicity assay is not a one-size-fits-all decision. It requires a nuanced understanding of the assay's mechanism, its inherent limitations, and the potential for chemical interference from the test compound itself.[4][5] This guide will delve into the causality behind experimental choices, empowering you to design self-validating protocols and interpret your data with confidence.

Pillar 1: Assays Measuring Metabolic Activity

A common approach to assessing cell viability is to measure metabolic activity, as viable cells maintain a level of metabolic function that is lost upon cell death.[4] Two of the most prevalent assays in this category are the MTT and MTS assays.

The MTT Assay: A Classic Colorimetric Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle of the MTT Assay

The core principle of the MTT assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_assay MTT Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24-48h to allow attachment cell_seeding->incubation1 compound_addition Add novel dihydropyranone derivatives at various concentrations incubation1->compound_addition incubation2 Incubate for the desired exposure time (e.g., 24, 48, 72h) compound_addition->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h at 37°C add_mtt->incubation3 solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization readout Measure absorbance at ~570 nm solubilization->readout calculate_viability Calculate % cell viability relative to untreated control readout->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: A simplified, homogeneous workflow for the MTS cytotoxicity assay.

Detailed Experimental Protocol: MTS Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium. 3. Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and density.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader. [9]

Pillar 2: Assays Measuring Membrane Integrity

An alternative approach to assessing cytotoxicity is to measure the integrity of the cell membrane. A compromised cell membrane is a hallmark of cell death, particularly necrosis.

The LDH Assay: Detecting Cell Lysis

The Lactate Dehydrogenase (LDH) assay is a popular method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant. [10] Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is released into the extracellular space when the plasma membrane is compromised. [11]The assay measures the activity of this released LDH through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product. [11]The amount of formazan produced is proportional to the amount of LDH released, and thus to the number of lysed cells.

Hypothetical Signaling Pathway for Dihydropyranone-Induced Cytotoxicity

Signaling_Pathway compound Dihydropyranone Derivative receptor Cell Surface Receptor compound->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt bad Bad akt->bad Phosphorylation (Inhibition) bcl2 Bcl-2 bad->bcl2 bax Bax bcl2->bax mito Mitochondrion bax->mito Pore Formation cyto_c Cytochrome c mito->cyto_c Release cas9 Caspase-9 cyto_c->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Caption: A potential mechanism of dihydropyranone-induced apoptosis via PI3K/Akt pathway inhibition.

Detailed Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to also prepare control wells for determining maximum LDH release (cells treated with a lysis buffer) and background LDH activity (medium only). [12]2. Supernatant Collection: After the desired exposure time, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate. Be cautious not to disturb the cell pellet.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution. Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution (if required by the kit) to each well.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader. [11]

Comparative Analysis of Cytotoxicity Assays

The selection of the most appropriate assay depends on several factors, including the specific research question, the nature of the novel compounds, and available resources.

FeatureMTT AssayMTS AssayLDH Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. [6]Enzymatic reduction of tetrazolium salt by cellular dehydrogenases. [9]Measurement of lactate dehydrogenase released from damaged cells. [10]
Endpoint Cell viability (metabolic activity). [4]Cell viability (metabolic activity). [3]Cytotoxicity (membrane integrity). [13]
Advantages Inexpensive, well-established, high-throughput. Homogeneous (no wash/solubilization steps), faster, less prone to formazan crystal issues. [3]Direct measure of cell lysis, sensitive, suitable for kinetic studies. [10]
Limitations Insoluble formazan requires a solubilization step, potential for compound interference. [4][9]Can be more expensive than MTT, potential for compound interference.Indirect measure of viability, LDH in serum can cause high background, some compounds may inhibit LDH activity. [11]
Throughput HighHighHigh
Cost LowModerateModerate

Senior Application Scientist's Insights: Navigating Compound Interference

  • Tetrazolium Reduction Assays (MTT & MTS):

    • Reducing Agents: Compounds with inherent reducing properties can directly reduce MTT or MTS, leading to a false-positive signal (i.e., an overestimation of cell viability). [7]It is crucial to include a cell-free control where the novel compound is incubated with the assay reagent to assess for any direct chemical reduction. * Colorimetric Interference: Colored compounds can interfere with the absorbance reading. A control containing the compound in medium without cells should be run to determine its intrinsic absorbance at the assay wavelength. [8] * Mitochondrial Function: Compounds that affect mitochondrial function without causing cell death can alter the rate of tetrazolium reduction, leading to a misinterpretation of cytotoxicity. [4]

  • LDH Assay:

    • Enzyme Inhibition/Activation: The novel compound could directly inhibit or, less commonly, activate the LDH enzyme, leading to an under- or overestimation of cytotoxicity, respectively. [12]A control experiment assessing the effect of the compound on purified LDH can clarify this.

    • Serum LDH: The presence of LDH in serum-containing culture medium can contribute to high background signals. Using serum-free or low-serum medium during the assay or performing a heat-inactivation of the serum can mitigate this issue. [11]

Best Practices and Recommendations

  • Orthogonal Assays: To increase confidence in your results, it is highly recommended to use at least two assays that measure different cellular parameters (e.g., one metabolic assay and one membrane integrity assay). [5]Concordant results from orthogonal assays provide stronger evidence of a compound's cytotoxic effect.

  • Appropriate Controls: Always include the following controls in your experimental design:

    • Untreated cells (negative control for cytotoxicity).

    • Vehicle-treated cells (to account for any effects of the solvent).

    • Positive control (a known cytotoxic agent).

    • Cell-free controls with the compound and assay reagents (to check for direct interference).

    • Medium-only controls (for background subtraction).

  • Dose-Response and Time-Course Studies: Evaluate the cytotoxicity of your novel compounds over a range of concentrations and at multiple time points to determine the IC₅₀ (the concentration that inhibits 50% of cell viability) and to understand the kinetics of the cytotoxic response. [3]

  • Microscopic Examination: Always complement quantitative assay data with qualitative microscopic observation of the cells. This can provide valuable information about cell morphology, confluency, and signs of stress or death that may not be fully captured by a single assay endpoint.

Conclusion

The evaluation of cytotoxicity is a cornerstone of early-stage drug discovery. For novel compounds synthesized from this compound, a thoughtful and rigorous approach to assay selection and execution is paramount. By understanding the principles, advantages, and limitations of assays like MTT, MTS, and LDH, and by proactively addressing potential compound interference, researchers can generate reliable and reproducible data. This, in turn, will enable a more accurate assessment of the therapeutic potential and safety profile of these promising new chemical entities.

References

  • Alberts, B., Johnson, A., Lewis, J., Raff, M., Roberts, K., & Walter, P. (2002). Molecular Biology of the Cell. 4th edition. Garland Science.
  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 4(8), 655–669.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • Wang, P., Henning, S. M., & Heber, D. (2010). Limitations of MTT and MTS-based assays for measurement of antiproliferative activity of green tea polyphenols. PloS one, 5(4), e10202.
  • Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. In IntechOpen.
  • ResearchGate. (2025, August 6). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • Lima, C., Ferreira, S., & Santos, C. (2021). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Methods and Protocols, 4(4), 69. [Link]

  • Semantic Scholar. (n.d.). Limitations of the MTT Assay in Cell Viability Testing. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Retrieved from [Link]

  • Held, P. (2016). An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(4), 546-554.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Stoddart, M. J. (2011). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of visualized experiments: JoVE, (51), 2694.
  • ResearchGate. (2025, August 10). Label-Free High Throughput Assays to Screen and Characterize Novel Lactate Dehydrogenase Inhibitors. Retrieved from [Link]

  • American Chemical Society. (2026, January 6). Effects of Cyanidin Derivatives for the Aggregation of Cu/Zn Superoxide Dismutase 1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the lifecycle of a chemical intermediate doesn't end at the successful synthesis or its application in a reaction. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: An Evidence-Based Approach

Before any disposal procedure can be initiated, a thorough understanding of the potential hazards is paramount. Based on the analysis of analogous dihydropyran and benzyl ether structures, we can infer the following likely hazard characteristics for this compound:

Hazard Category Inferred Risk Rationale and Supporting Evidence from Structurally Similar Compounds
Flammability Combustible LiquidDihydropyran derivatives are often classified as flammable or combustible liquids.[3][4][5][6]
Skin Corrosion/Irritation Causes skin irritationMany pyran derivatives are known to cause skin irritation upon contact.[3][4][6][7][8][9]
Serious Eye Damage/Irritation Causes serious eye irritationDirect contact with similar compounds can result in significant eye irritation.[3][4][6][7][8][9]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationInhalation of vapors may lead to irritation of the respiratory tract.[6][9][10]
Aquatic Toxicity Potentially harmful to aquatic lifeSome related compounds exhibit aquatic toxicity with long-lasting effects.[3]

It is imperative to handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the laboratory bench to the final disposal facility. This workflow is designed to be a self-validating system, minimizing risks at each stage.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Institutional Disposal Process start Start: Unused or Contaminated This compound waste_characterization Step 1: Waste Characterization (Hazardous Waste Determination) start->waste_characterization container_selection Step 2: Select Appropriate Waste Container waste_characterization->container_selection labeling Step 3: Label Container with Hazardous Waste Label container_selection->labeling segregation Step 4: Segregate from Incompatible Waste labeling->segregation storage Step 5: Store in Designated Satellite Accumulation Area (SAA) segregation->storage pickup Step 6: Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup transport Step 7: Transport to Licensed Hazardous Waste Facility pickup->transport final_disposal Step 8: Final Disposal (e.g., Incineration) transport->final_disposal

Caption: Disposal workflow for this compound.

Step 1: Waste Characterization

The first crucial step is to classify the waste. Based on its inferred properties, this compound should be treated as a hazardous waste.[11] This determination is in line with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA.[1][2][12]

Step 2: Container Selection

Select a waste container that is compatible with the chemical. For liquid waste, a clean, dry, and sealable container, such as an amber glass bottle, is recommended.[13][14] Ensure the container is in good condition, with no cracks or leaks.[12] Do not use food containers for hazardous waste storage.[15] The container should not be filled to more than 90% of its capacity to allow for vapor expansion.[16]

Step 3: Labeling

Properly label the waste container. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity

  • The date of accumulation

  • The name and contact information of the generating researcher or lab

Step 4: Segregation

Segregate the waste container from incompatible materials.[13][14] Based on the properties of similar compounds, this includes:

  • Strong oxidizing agents [3]

  • Strong acids and bases [13][15]

  • Acid chlorides [3]

  • Alcohols [3]

Store in a designated area for flammable or combustible liquids.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the labeled and sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15] This area must be under the control of the generator and inspected weekly for any signs of leakage.[15]

Step 6: Arrange for Pickup

Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[12]

Step 7: Transport to a Licensed Facility

Your EHS department will ensure the waste is transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][17]

Step 8: Final Disposal

The most common and effective method for the final disposal of organic chemical waste is high-temperature incineration at a licensed facility.[10][18] This process ensures the complete destruction of the compound.

Emergency Procedures in Case of a Spill

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Eliminate all potential sources of ignition.[3][4][19]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[7][19]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[10][19]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS department.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Axonator. (2024). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dihydro-2H-pyran.
  • TCI Chemicals. (2025). Safety Data Sheet: 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran (cis- and trans- mixture).
  • Capot Chemical. (2023). MSDS of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one.
  • CymitQuimica. (2024). Safety Data Sheet: 3,5-Dihydroxy-6-methyl-2h-pyran-4(3h)-one.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2H-Pyran, 3,4-dihydro-2-methoxy-.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 3,4-dihydro-2H-pyran.
  • NOAA. (n.d.). DIHYDRO-2H-PYRAN. CAMEO Chemicals.
  • ChemicalBook. (2026). 2,2,6-TRIMETHYL-6-VINYLTETRAHYDRO-2H-PYRAN-3-OL - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). (3,4-Dihydro-2H-pyran-6-yl)methanol Safety Data Sheet.
  • Echemi. (n.d.). 3,4-DIHYDRO-6-METHYL-2H-PYRAN-2-ONE Safety Data Sheets.

Sources

A Proactive Safety Framework: Personal Protective Equipment (PPE) and Handling Protocols for 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment by Structural Analogy

The core structure, a dihydropyranone, is present in numerous laboratory chemicals with well-documented hazards. By examining these analogs, we can anticipate the potential risks of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one and establish appropriate safety measures. The primary hazards associated with similar pyran-based compounds include irritation to the skin and eyes, potential for respiratory irritation, and flammability or combustibility.[1][2]

Compound NameCAS NumberKey Identified HazardsSource(s)
3,4-Dihydro-2H-pyran110-87-2Highly flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, Potential for allergic skin reaction.[1]
2-(3-Butynyloxy)tetrahydro-2H-pyranNot specifiedCombustible liquid, Harmful if swallowed, in contact with skin, or if inhaled, Causes skin and eye irritation, May cause respiratory irritation.
3,4-Dihydro-2-methoxy-4-methyl-2H-pyran53608-95-0Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation.
3,4-DIHYDRO-6-METHYL-2H-PYRAN-2-ONE3740-59-8Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][3]
6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one32263-70-0May cause respiratory irritation.[4]

Based on this analysis, it is prudent to handle this compound as a compound that is, at a minimum, a skin and eye irritant, a potential respiratory irritant, and potentially combustible.

The Hierarchy of Controls: A Foundation for Safety

Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a potential hazard. However, it should always be used in conjunction with a broader safety strategy known as the Hierarchy of Controls.[5][6] This approach prioritizes more effective, collective measures to reduce risk before relying solely on individual protection.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE PPE (Protect the worker with Personal Protective Equipment) Administrative->PPE label_least Least Effective label_most Most Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

For handling this compound, engineering controls (e.g., a certified chemical fume hood) are mandatory to mitigate inhalation risks.[4]

Core Personal Protective Equipment (PPE) Protocol

The following PPE is required as a minimum standard when handling this compound in any quantity.[6]

TaskRequired PPERationale and Best Practices
All Handling Operations Primary Gloves: Disposable Nitrile GlovesProvides a baseline of protection against splashes and incidental contact.[7][8] Always inspect gloves for tears or punctures before use.
Eye Protection: ANSI Z87.1-compliant chemical splash gogglesProtects against splashes that could cause serious eye irritation.[7][9] Standard safety glasses are insufficient.
Body Protection: Flame-retardant laboratory coat, long pants, and closed-toe shoesA lab coat protects skin and clothing from contamination.[8] Ensure the coat is fully buttoned. Appropriate pants and shoes cover all exposed skin on the lower body.[7]
Handling >50 mL or potential for splashing Secondary Gloves: Double-gloving (two pairs of nitrile gloves)Recommended for handling larger quantities or during procedures with increased splash risk, such as transfers or extractions.[5] If the outer glove becomes contaminated, it can be removed safely, leaving the inner glove as protection.
Face Protection: Full-face shield worn over chemical splash gogglesRequired any time there is a significant risk of splashing, exothermic reaction, or when working with apparatus under pressure.[6][7]
Handling of solid form or potential for aerosolization Respiratory Protection: NIOSH-approved respirator (e.g., N95 or higher)Necessary if engineering controls (fume hood) are not available or are insufficient to prevent inhalation of dust or aerosols.[7][8] Note: Respirator use requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[7]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is critical for maintaining a safe laboratory environment.

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals.

  • PPE Donning: Don all required PPE as outlined in the table above and the workflow diagram below.

  • Chemical Handling: Conduct all manipulations of the compound inside the fume hood to minimize inhalation exposure.[10] Use non-sparking tools and keep away from ignition sources, as related compounds are combustible or flammable.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area designated for organic chemicals.[10][11] Store away from strong oxidizing agents and acids.[11]

PPE_Workflow cluster_workflow Operational PPE Workflow A 1. Pre-Operation Check (Verify fume hood, clear area) B 2. Don PPE (Coat, Goggles, Gloves) A->B C 3. Handle Chemical (Inside fume hood) B->C D 4. Post-Operation (Close container, clean workspace) C->D E 5. Doff PPE (Remove gloves first, then coat/goggles) D->E F 6. Final Step (Wash hands thoroughly) E->F

Caption: Step-by-step workflow for safe handling and PPE usage.

First Aid Measures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[11]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If symptoms like dizziness, headache, or respiratory irritation occur, seek medical attention.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Do not induce vomiting. Seek immediate medical attention.[10]

Spill and Waste Disposal Plan

Proper containment and disposal prevent environmental contamination and further exposure.

  • Spill Management:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE (including respiratory protection if the spill is large or generates dust/vapors), cover the spill with an inert absorbent material like vermiculite or sand.[11]

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste.[4]

    • Clean the spill area thoroughly.

  • Waste Disposal:

    • All disposable PPE (gloves, etc.) that comes into contact with the compound must be disposed of as hazardous chemical waste.

    • Dispose of surplus chemical and contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[1][11]

    • Arrange for disposal through a licensed professional waste disposal service.[1][12] Do not pour this chemical down the drain.[12]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring personal safety and maintaining the integrity of their work environment.

References

  • Thermo Fisher Scientific. (2025, December 21).
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 3,4-Dihydro-2-methoxy-2H-pyran.
  • Aldrich. (2024, September 7). Safety Data Sheet: 2-(3-Butynyloxy)tetrahydro-2H-pyran.
  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene, 3(12), D133-D141.
  • TCI Chemicals. (2025, June 30). Safety Data Sheet: 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran (cis- and trans- mixture).
  • Capot Chemical. (2023, August 2). MSDS of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one.
  • University of California, Los Angeles. (2015, July 22). Personal Protective Equipment Selection Guide.
  • BLD Pharmatech. (n.d.).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 3,5-Dihydroxy-6-methyl-2h-pyran-4(3h)-one.
  • Auburn University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Echemi. (n.d.).
  • PubChem. (n.d.). 3,4-Dihydro-6-methyl-2H-pyran-2-one. Retrieved from [Link]

  • Organic Syntheses. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Org. Synth., 56, 49.
  • Chembeasy. (n.d.). This compound,97%.
  • Benchchem. (n.d.).
  • OECD Existing Chemicals Database. (n.d.). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1.
  • Yan, X., et al. (2009). 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o542.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.